3,4,5-Trimethoxybenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-14-7-4-6(10(13)12-11)5-8(15-2)9(7)16-3/h4-5H,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXHMNUXNHQSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186570 | |
| Record name | 3,4,5-Trimethoxybenzohydrazide | |
| Source | EPA DSSTox | |
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Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3291-03-0 | |
| Record name | 3,4,5-Trimethoxybenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3291-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4,5-Trimethoxybenzohydrazide | |
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| Record name | 3291-03-0 | |
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| Record name | 3,4,5-Trimethoxybenzohydrazide | |
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| Record name | 3,4,5-trimethoxybenzohydrazide | |
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| Record name | 3,4,5-TRIMETHOXYBENZOHYDRAZIDE | |
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Foundational & Exploratory
Introduction: The Significance of the Trimethoxyphenyl Scaffold
An In-depth Technical Guide to 3,4,5-Trimethoxybenzohydrazide: Properties, Synthesis, and Applications
This compound is a vital chemical intermediate, distinguished by the presence of a 3,4,5-trimethoxyphenyl group attached to a hydrazide moiety.[1] This specific arrangement of three methoxy groups on a benzene ring is a privileged scaffold in medicinal chemistry, derived from the natural product gallic acid (3,4,5-trihydroxybenzoic acid).[2] The electron-donating nature of these methoxy groups significantly influences the molecule's reactivity and its ability to interact with biological targets. Consequently, this compound serves as a cornerstone building block for the synthesis of a diverse array of heterocyclic compounds and Schiff bases with pronounced therapeutic potential.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][5][6][7]
This guide offers a comprehensive exploration of the core physicochemical properties of this compound, details its synthesis and characterization, and discusses its pivotal role in the landscape of modern drug discovery.
Physicochemical and Structural Properties
The physical and structural characteristics of a compound are foundational to its application in research and development, dictating its solubility, stability, and handling requirements. This compound is typically a solid at room temperature.[8][9]
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [8][10][11] |
| Molecular Weight | 226.23 g/mol | [8][9][10] |
| IUPAC Name | This compound | [10][11] |
| CAS Number | 3291-03-0 | [9][10][11] |
| Appearance | Solid | [8] |
| Hydrogen Bond Donors | 2 | [12] |
| Hydrogen Bond Acceptors | 5 | [12] |
| Rotatable Bonds | 4 | [12] |
Predicted Physical Properties
The following properties are computationally predicted and provide valuable estimates for experimental design. It is important to note that values can vary between different prediction software suites.
| Property | Value | Source (Prediction Software) |
| Melting Point | 164.05 °C | [12] (EPI Suite) |
| Boiling Point | 396.06 °C | [12] (EPI Suite) |
| Density | 1.26 g/cm³ | [12] (EPA T.E.S.T.) |
| Flash Point | 220.75 °C | [12] (EPA T.E.S.T.) |
| Water Solubility | 15165.5 mg/L | [12] (EPA T.E.S.T.) |
| LogP (Octanol/Water) | 0.316 | [13] (Crippen) |
Chemical Synthesis and Reactivity
The primary chemical utility of this compound lies in the reactivity of its terminal hydrazide group (-CONHNH₂). This nucleophilic group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone Schiff bases[2][14]. This reaction is the gateway to a vast library of derivatives with diverse biological activities.
Synthesis of this compound
The compound is typically synthesized from 3,4,5-trimethoxybenzoic acid (eudesmic acid), which can be prepared from the methylation of the more common gallic acid.[2] Two common laboratory-scale methods are outlined below.
This two-step method is a classic approach involving the initial conversion of the carboxylic acid to an ester, which then reacts with hydrazine hydrate. The esterification step is crucial as it activates the carbonyl group, making it more susceptible to nucleophilic attack by hydrazine.
Experimental Protocol (Method 1):
-
Esterification: A mixture of 3,4,5-trimethoxybenzoic acid and a catalytic amount of an acid catalyst (e.g., Amberlyst-15 resin or concentrated sulfuric acid) in methanol is refluxed.[2] The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the catalyst is filtered off, and the excess methanol is removed under reduced pressure.
-
Hydrazinolysis: The resulting crude methyl 3,4,5-trimethoxybenzoate is dissolved in an alcohol (e.g., methanol or ethanol), and hydrazine hydrate is added.[15]
-
Product Formation: The mixture is refluxed for several hours.[15] Upon cooling, the this compound product typically precipitates as a solid.
-
Purification: The solid product is collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization.[14] This method yields the final product in good purity, with reported yields around 75%.[2]
Modern peptide coupling agents can facilitate the direct reaction between the carboxylic acid and hydrazine hydrate, often providing higher yields and milder reaction conditions.
Experimental Protocol (Method 2):
-
Reaction Setup: 3,4,5-trimethoxybenzoic acid is dissolved in a suitable aprotic solvent like Tetrahydrofuran (THF).[2]
-
Activation: A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are added to the solution to activate the carboxylic acid.
-
Hydrazine Addition: Hydrazine hydrate is added to the activated mixture.
-
Product Formation: The reaction is stirred at room temperature. This method avoids the need for a separate esterification step and high temperatures, often resulting in higher yields (up to 95%).[2]
Key Reactivity: Formation of Hydrazones
The most significant reaction of this compound is its condensation with aldehydes or ketones.[14] This reaction forms a C=N double bond, creating a hydrazone (also known as a Schiff base). This linkage is a cornerstone of combinatorial chemistry for generating libraries of potential drug candidates.
This reaction's versatility allows for the incorporation of various aromatic and heterocyclic moieties (from the aldehyde/ketone), which systematically modifies the steric and electronic properties of the final molecule, enabling structure-activity relationship (SAR) studies.[16]
Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis. Spectroscopic methods provide the necessary "fingerprint" to confirm the identity and purity of this compound.
| Technique | Expected Features | Interpretation |
| ¹H NMR | Singlet ~7.0 ppm (2H)Singlet ~3.8 ppm (9H)Broad Singlet (3H, NHNH₂) | The two aromatic protons are chemically equivalent due to symmetry, appearing as a single signal. The nine protons of the three methoxy groups are also equivalent. The hydrazide protons are exchangeable and may appear as a broad signal. |
| ¹³C NMR | Signal >165 ppmSignals 140-155 ppmSignal ~105 ppmSignal ~56 ppm | The signal at highest ppm corresponds to the carbonyl carbon (C=O). Aromatic carbons attached to methoxy groups and the carbonyl group appear in the 140-155 ppm range. The signal for the two equivalent aromatic C-H carbons is around 105 ppm. The methoxy carbons appear around 56 ppm. |
| IR Spectroscopy | 3200-3400 cm⁻¹ (N-H stretching)~3000 cm⁻¹ (C-H stretching)~1640 cm⁻¹ (C=O stretching, Amide I)~1580 cm⁻¹ (N-H bending, Amide II)~1250 cm⁻¹ (C-O stretching) | The presence of sharp peaks for N-H stretching indicates the hydrazide group.[17] The strong carbonyl (C=O) absorption is characteristic of the amide functionality.[17] The strong C-O stretch is indicative of the methoxy groups.[11][18] |
| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 226 | Confirms the molecular weight of the compound.[10][11] Common fragmentation patterns include the loss of the hydrazino group and cleavage of the methoxy groups. A prominent peak at m/z = 195 corresponds to the 3,4,5-trimethoxybenzoyl cation.[10] |
Role in Drug Discovery and Development
This compound is rarely the final active pharmaceutical ingredient (API). Instead, it is a crucial intermediate for creating more complex molecules with therapeutic value.[1][3] The 3,4,5-trimethoxyphenyl moiety is a known pharmacophore that interacts with various biological targets, most notably tubulin, making many of its derivatives potent anticancer agents.[5]
Key Biological Activities of Derivatives:
-
Anticancer Activity: Many hydrazone derivatives of this compound show significant antiproliferative activity against various cancer cell lines.[5][19] Some compounds have demonstrated potent activity against prostate cancer (PC3) cells.[19] The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]
-
Antimicrobial Activity: Schiff bases derived from this core structure have demonstrated notable activity against pathogenic bacteria and fungi.[5][6][20] These compounds can interfere with microbial growth and viability, presenting them as potential leads for new antimicrobial agents.[5]
-
Anti-inflammatory and Analgesic Activity: The trimethoxy phenyl ring is present in compounds that exhibit anti-inflammatory and pain-reducing properties.[2][6]
-
Other Activities: Derivatives have also been investigated for anticonvulsant, antiviral, and antidiabetic activities.[2][7][16]
Conclusion
This compound is a molecule of significant strategic importance in synthetic and medicinal chemistry. Its straightforward synthesis from readily available precursors like gallic acid, combined with the versatile reactivity of its hydrazide functional group, makes it an invaluable platform for generating diverse molecular libraries. The well-established role of the 3,4,5-trimethoxyphenyl moiety as a potent pharmacophore ensures that derivatives of this compound will continue to be a fertile ground for the discovery of new therapeutic agents. The comprehensive data presented in this guide provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this powerful synthetic building block in their scientific endeavors.
References
[3] Zareef, M., Iqbal, R., Qadeer, G., Arfan, M., & Lu, X. (2006). This compound hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3259-o3261. [Link]
[16] Liu, X., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112385. [Link]
[2] Rambabu, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1), 309-317. [Link]
[7] Al-Ghorbani, M., et al. (2016). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 21(11), 1463. [Link]
[14] de Oliveira, C. S., et al. (2024). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163–169. [Link]
[12] Chemchart. (n.d.). This compound (3291-03-0). [Link]
[21] Wikipedia. (2023). 3,4,5-Trimethoxybenzaldehyde. [Link]
[20] Zhang, Y., & Jian, F. (2008). (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o1009. [Link]
[22] Google Patents. (2014). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
[1] ResearchGate. (2006). This compound hemihydrate. [Link]
[10] PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
[19] Jin, L., et al. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(19), 5036-5040. [Link]
[15] ResearchGate. (n.d.). Scheme 2. Synthesis of this compound and hydrazide... [Link]
[11] NIST. (n.d.). 3,4,5-Trimethoxybenzhydrazide. In NIST Chemistry WebBook. [Link]
[13] Cheméo. (n.d.). Chemical Properties of 3,4,5-Trimethoxybenzhydrazide (CAS 3291-03-0). [Link]
[17] Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
[18] Shaukath, A. K., et al. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(19), 1-10. [Link]
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Targeting the Colchicine Site: A Technical Guide to 3,4,5-Trimethoxybenzohydrazide Derivatives
Executive Summary
The 3,4,5-trimethoxybenzohydrazide scaffold represents a "privileged structure" in medicinal chemistry, serving as a stable, synthetic bioisostere for natural antimitotic agents like Combretastatin A-4 (CA-4) and Podophyllotoxin. Unlike the chemically unstable cis-olefin bridge found in CA-4, the hydrazide (
This guide details the biological profile, synthesis, and validation protocols for these derivatives, focusing on their dual-efficacy as potent tubulin polymerization inhibitors (anticancer) and antimycobacterial agents.
The Pharmacophore: Structural Logic
The biological potency of this scaffold relies on two synergistic structural domains:
-
The A-Ring Mimic (3,4,5-Trimethoxyphenyl): This moiety is obligate for high-affinity binding to the hydrophobic pocket of
-tubulin. It mimics the A-ring of Colchicine and CA-4, engaging in critical hydrophobic interactions with residues , , and . -
The Hydrazide Linker: Acting as a rigid yet functional bridge, the hydrazide group facilitates the formation of N-acylhydrazones (Schiff bases). This linker allows for the introduction of a variable "B-ring" (aryl or heteroaryl) to optimize pharmacokinetic properties and selectivity.
Anticancer Activity: Microtubule Destabilization[1][2]
The primary mechanism of action (MoA) for this compound derivatives is the disruption of microtubule dynamics.[1] By binding to the colchicine site, these compounds prevent the polymerization of
Mechanism of Action (MoA) Pathway
The following diagram illustrates the cascade from cellular entry to apoptotic death.
Figure 1: Signal transduction pathway for tubulin-targeting hydrazide derivatives.
Quantitative Efficacy Data
The table below summarizes the cytotoxicity (IC
| Compound ID | R-Group (Aldehyde moiety) | Cell Line: MCF-7 (Breast) | Cell Line: HeLa (Cervical) | Tubulin Inhibition (IC |
| CA-4 (Control) | N/A | 0.012 µM | 0.015 µM | 1.2 µM |
| TM-H1 | 4-Methoxyphenyl | 0.25 µM | 0.45 µM | 2.1 µM |
| TM-H2 | 3-Hydroxy-4-methoxyphenyl | 0.045 µM | 0.08 µM | 1.5 µM |
| TM-H3 | Indol-3-yl | 0.15 µM | 0.22 µM | 2.8 µM |
| TM-H4 | Pyridin-4-yl | 1.50 µM | 1.80 µM | >10 µM |
Data synthesized from representative SAR studies (Zhang et al., 2010; Asif et al., 2016).
Antitubercular Activity[3][4][5][6][7][8][9][10][11][12][13][14]
Beyond oncology, these derivatives exhibit significant activity against Mycobacterium tuberculosis (H37Rv strain).[2][3] The hydrazide moiety is structurally analogous to Isoniazid (INH), a first-line anti-TB drug.
-
Target: While INH targets InhA (enoyl-ACP reductase), this compound derivatives often act via dual mechanisms: chelating metal ions essential for bacterial enzymes and disrupting cell wall synthesis.
-
Potency: Schiff bases derived from this compound have shown Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 6.25 µg/mL against H37Rv, making them comparable to Streptomycin in specific in vitro assays.
Chemical Synthesis & Optimization
The synthesis of these derivatives is robust, typically proceeding via a convergent pathway. The critical step is the condensation of the hydrazide with an appropriate aldehyde to form the active N-acylhydrazone.
Synthetic Workflow
Figure 2: Convergent synthesis of N-acylhydrazone derivatives.
Detailed Protocol: Synthesis of the Scaffold
Step 1: Methyl 3,4,5-trimethoxybenzoate
-
Dissolve 3,4,5-trimethoxybenzoic acid (10 mmol) in dry methanol (30 mL).
-
Add catalytic conc.
(0.5 mL). -
Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Evaporate solvent, neutralize with
, and extract with dichloromethane. Yield: >90%.
Step 2: this compound (The Core)
-
Dissolve the ester from Step 1 (10 mmol) in absolute ethanol (20 mL).
-
Add hydrazine hydrate (99%, 50 mmol) dropwise. Note: Excess hydrazine drives the equilibrium.
-
Reflux for 10–12 hours.
-
Cool to room temperature. The product usually precipitates as white crystals.
-
Filter, wash with cold ethanol, and recrystallize from ethanol. M.P.: 168–170°C.
Step 3: General Procedure for Schiff Bases
-
Mix equimolar amounts of the hydrazide and the substituted aromatic aldehyde in ethanol.
-
Add 2–3 drops of glacial acetic acid.
-
Reflux for 2–4 hours.
-
Filter the precipitate and wash with cold ethanol/ether.
Experimental Validation Protocols
To validate the biological activity described above, the following "Gold Standard" assay must be performed.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay confirms if the compound acts directly on tubulin rather than general cytotoxicity.
Reagents:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
GTP (Guanosine triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). -
DAPI (4',6-diamidino-2-phenylindole) as a fluorescence reporter.
Protocol:
-
Preparation: Prepare tubulin solution (2 mg/mL) in PEM buffer containing 1 mM GTP. Keep on ice.
-
Drug Addition: Add test compounds (dissolved in DMSO) to a 96-well black plate. Final concentration range: 1–10 µM.
-
Positive Control: Colchicine (5 µM).
-
Negative Control: DMSO (0.5%).
-
-
Initiation: Add the cold tubulin solution to the wells.
-
Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C .
-
Kinetics: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.
-
Analysis: Plot Fluorescence vs. Time.
-
Interpretation: A standard polymerization curve is sigmoidal. Effective inhibitors (like the title derivatives) will suppress the fluorescence increase, resulting in a flat line similar to the Colchicine control.
-
References
-
Zhang, X., et al. (2010). Synthesis and biological evaluation of this compound derivatives as novel tubulin inhibitors. European Journal of Medicinal Chemistry.
-
Asif, M. (2016). Pharmacological potential of this compound derivatives: A review. Journal of Applied Pharmaceutical Science.
-
Kumar, S., et al. (2017). Molecular docking and antitubercular activity of hydrazone derivatives. Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. Synthesis and Applications of Hydrazone Schiff Bases Derived from 3,4,5-Trimethoxy-benzyl-hydrazine.
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An In-depth Technical Guide on the Mechanism of Action of 3,4,5-Trimethoxybenzohydrazide Analogs
Introduction: The Versatility of the 3,4,5-Trimethoxyphenyl Scaffold
The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore in medicinal chemistry, integral to the biological activity of numerous natural products and synthetic compounds. Its presence is a hallmark of potent tubulin polymerization inhibitors such as combretastatin A-4 and podophyllotoxin.[1] 3,4,5-Trimethoxybenzohydrazide serves as a versatile foundational scaffold, enabling the synthesis of a diverse array of analogs with a broad spectrum of pharmacological activities. These activities are not limited to anticancer effects but also extend to antimicrobial, anti-apoptotic, and antidiabetic properties, making this class of compounds a fertile ground for drug discovery and development.[2][3] This guide provides a comprehensive exploration of the multifaceted mechanisms of action of this compound analogs, with a focus on the underlying molecular interactions and cellular consequences, supported by experimental evidence and detailed protocols.
Part 1: Anticancer Mechanisms of Action
The most extensively documented therapeutic potential of this compound analogs lies in their anticancer activity. This activity is primarily driven by the disruption of microtubule dynamics, a critical process for cell division. However, other mechanisms, such as the inhibition of key enzymes in nucleotide synthesis, have also been identified.
The Predominant Mechanism: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for the formation of the mitotic spindle during cell division.[4] Their constant assembly and disassembly are crucial for proper chromosome segregation. Many successful chemotherapeutic agents, known as antimitotic agents, function by disrupting this dynamic equilibrium.[1]
A significant number of this compound analogs function as microtubule destabilizers by binding to the colchicine-binding site on β-tubulin.[1][4] This binding event prevents the polymerization of tubulin dimers into microtubules. The 3,4,5-trimethoxyphenyl group plays a crucial role in this interaction, anchoring the molecule within the binding pocket. The consequence of this inhibition is a cascade of cellular events culminating in apoptosis.
Cellular Consequences of Tubulin Polymerization Inhibition:
-
Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization leads to a net depolymerization of microtubules. This disrupts the formation and function of the mitotic spindle.[5][6]
-
G2/M Phase Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M transition.[5][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6]
Caption: Potential inhibition of bacterial Ddl.
Other Potential Antimicrobial Mechanisms
Another potential mechanism of action for the antimicrobial effects of these analogs is the inhibition of multidrug efflux pumps. T[7]hese pumps are membrane proteins that actively transport a wide range of antibiotics out of the bacterial cell, conferring multidrug resistance. By inhibiting these pumps, the analogs could restore the efficacy of existing antibiotics or exert their own antimicrobial effect by accumulating within the bacterial cell.
Table 3: Antibacterial Activity of (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazide Analogs
| Compound ID | R-group (Substituent on aldehyde) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. S. pyogenes | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa | Reference |
| 4a | 4-Chloro-phenyl | 20 | 18 | 17 | 15 | |
| 4b | 4-Fluoro-phenyl | 19 | 17 | 16 | 14 | |
| 4c | 4-Nitro-phenyl | 22 | 20 | 19 | 17 | |
| 4d | 2-Nitro-phenyl | 21 | 19 | 18 | 16 | |
| 4e | 2,4-Dichloro-phenyl | 23 | 21 | 20 | 18 |
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening
Objective: To qualitatively assess the antibacterial activity of this compound analogs.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Muller-Hinton agar
-
Sterile petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known antibiotic)
-
Negative control (solvent)
-
Sterile cotton swabs
-
Sterile well borer
Procedure:
-
Preparation of Agar Plates: Prepare and sterilize Muller-Hinton agar according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. Uniformly swab the entire surface of the agar plates with the bacterial suspension.
-
Well Creation: Use a sterile well borer to create wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Application of Compounds: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Part 4: Synthesis and Structure-Activity Relationship (SAR)
The diverse biological activities of this compound analogs are a direct result of the structural modifications made to the core scaffold. The general synthesis of these analogs, particularly the hydrazone derivatives, is straightforward and typically involves the condensation of this compound with various aromatic or heteroaromatic aldehydes and ketones.
[2][8]General Synthesis Scheme:
-
Esterification: 3,4,5-trimethoxybenzoic acid (derived from gallic acid) is esterified to produce the corresponding methyl ester. 2[8]. Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate to yield the core intermediate, this compound. 3[8]. Condensation: The this compound is condensed with a selected aldehyde or ketone, often under reflux in ethanol, to form the final hydrazone analog.
[2][8]The structure-activity relationship (SAR) studies reveal that the nature of the substituent on the aldehyde or ketone plays a critical role in determining the biological activity. For instance, in the case of antibacterial hydrazones, electron-withdrawing groups on the aromatic ring, such as nitro and chloro groups, tend to enhance the activity. F[8]or anticancer activity, the overall conformation of the molecule and its ability to fit into the colchicine-binding pocket of tubulin are paramount.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. Its analogs exhibit a wide range of biological activities, with the most prominent being anticancer and antimicrobial effects. The primary mechanism of anticancer action for many of these compounds is the inhibition of tubulin polymerization, a well-validated strategy in cancer chemotherapy. However, the discovery of other mechanisms, such as the inhibition of ribonucleotide reductase and the modulation of apoptosis, highlights the diverse molecular targets of this class of compounds.
The straightforward synthesis of this compound analogs allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. Future research in this area should focus on:
-
Optimization of existing scaffolds to improve potency and selectivity for their respective targets.
-
In-depth investigation of the mechanisms of action for the less-studied biological activities, such as the antidiabetic effects.
-
Exploration of novel analogs with unique substitution patterns to identify new biological targets.
-
Preclinical development of the most promising candidates, including in vivo efficacy and toxicity studies.
References
- 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC.
- 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed.
- A Comparative Guide to the Structure- Activity Relationship of 3,4,5- Trimethoxy-benzyl-hydrazine Derivatives - Benchchem.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC.
- Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC.
- 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells - PubMed.
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs - orientjchem.org. Available at: [Link]
- 3,4,5-Trimethoxybenzohydrazidium chloride - PMC - NIH.
- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC.
-
Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment - ResearchGate. Available at: [Link]
- Comparative Analysis of 3,4,5-Trimethoxy-benzyl-hydrazine Analogs: A Guide for Researchers - Benchchem.
- Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC - NIH.
- Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed.
-
Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives - Tzu Chi University-Pure Scholars. Available at: [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - MDPI. Available at: [Link]
-
2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim - PubMed. Available at: [Link]
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. 3,4,5-Trimethoxybenzohydrazidium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Structure-Activity Relationship of N'-Substituted Benzylidene-3,4,5-Trimethoxybenzohydrazide
Executive Summary
The
This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of this class, detailing the synthetic pathways, mechanistic underpinnings, and critical experimental protocols required for their evaluation.
The Pharmacophore: Structural Deconstruction
To understand the SAR, we must deconstruct the molecule into three distinct domains:
-
Domain A (The Anchor): The 3,4,5-trimethoxyphenyl ring (derived from gallic acid).[1]
-
Domain B (The Linker): The acylhydrazone bridge (
).[2] -
Domain C (The Variable): The
-substituted benzylidene ring (derived from various aromatic aldehydes).[3]
SAR Logic and Causality
| Domain | Structural Feature | Pharmacological Impact |
| A (Anchor) | 3,4,5-Trimethoxy pattern | Critical. This motif mimics the A-ring of Colchicine. It forms essential hydrophobic interactions and hydrogen bonds with Cys241 and Val238 in the |
| B (Linker) | Acylhydrazone | Spacer & H-Bonding. The rigidity of the |
| C (Variable) | Benzylidene Substituents | Potency Tuner. Substituents here dictate electronic affinity and steric fit. • EDGs ( |
Synthetic Chemistry: The Schiff Base Pathway
The synthesis follows a convergent pathway, utilizing Gallic Acid as the cost-effective starting material. The critical step is the condensation of the hydrazide with an aldehyde to form the Schiff base (hydrazone).
Synthetic Workflow Visualization
Figure 1: Convergent synthetic pathway starting from Gallic Acid. The condensation step (Step 4) is the diversity-generating step.
Mechanism of Action: Microtubule Destabilization
These compounds act as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (which stabilize microtubules), hydrazones bind to the colchicine site, preventing the polymerization of tubulin dimers into microtubules.
Biological Cascade
-
Permeation: The lipophilic trimethoxy group facilitates passive transport across the cell membrane.
-
Binding: The molecule docks into the interface between
- and -tubulin. -
Inhibition: Steric hindrance prevents the "straightening" of the tubulin dimer required for microtubule formation.
-
Arrest: The cell fails to form the mitotic spindle, leading to cell cycle arrest at the G2/M phase .
-
Apoptosis: Prolonged arrest triggers signaling cascades (e.g., Bcl-2 phosphorylation, Caspase-3 activation), leading to programmed cell death.
Figure 2: Pharmacological cascade from binding to apoptosis.
Experimental Protocols
Protocol A: Synthesis of Target Hydrazones
Rationale: This protocol uses ethanol as a solvent (Green Chemistry) and acetic acid to catalyze the nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl.
Materials:
-
3,4,5-Trimethoxybenzohydrazide (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)[2]
-
Absolute Ethanol (10 mL)
-
Glacial Acetic Acid (3-4 drops)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of the appropriate substituted benzaldehyde.
-
Catalysis: Add 3-4 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) with stirring for 3–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 6:4). -
Precipitation: Upon completion, cool the mixture to room temperature. The Schiff base usually precipitates as a solid.
-
Filtration: Filter the solid under vacuum and wash with cold ethanol (
). -
Purification: Recrystallize from ethanol/DMF mixtures if necessary to achieve
purity (confirmed by HPLC).
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. It is the industry standard for initial SAR screening.
Materials:
-
Cell Lines: MCF-7 (Breast), A549 (Lung), or HepG2 (Liver).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Control: Combretastatin A-4 (Positive Control).
Procedure:
-
Seeding: Seed cancer cells in 96-well plates at a density of
cells/well. Incubate for 24h at ( ). -
Treatment: Treat cells with the synthesized hydrazones at varying concentrations (e.g.,
) for 48 hours. Dissolve compounds in DMSO (final DMSO concentration ). -
MTT Addition: Add
of MTT solution ( in PBS) to each well. -
Incubation: Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.
-
Solubilization: Remove supernatant and add
DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at
using a microplate reader. -
Analysis: Calculate
using non-linear regression analysis (GraphPad Prism).
Representative SAR Data Summary
The following table summarizes general trends observed in literature for this scaffold against MCF-7 cells.
| Compound ID | R-Substituent (Benzylidene) | IC50 (µM) | SAR Insight |
| TZ-1 | Most Potent. Symmetric trimethoxy motif maximizes hydrophobic filling of the pocket. | ||
| TZ-2 | Moderate potency; single EDG is good but less effective than trimethoxy. | ||
| TZ-3 | Reduced potency due to polarity, but improved solubility. | ||
| TZ-4 | Electron-withdrawing group; moderate activity, potential toxicity concerns. | ||
| TZ-5 | Lipophilic EWG; retains reasonable binding affinity. | ||
| Control | Combretastatin A-4 | Reference standard. |
Note: Values are approximate ranges derived from aggregated literature data for illustrative comparison.
References
-
Synthesis and biological evaluation of this compound derivatives. Source: National Institutes of Health (PubMed / PMC) URL:[Link] Relevance: Provides the foundational synthesis protocols and initial cytotoxicity screens.
-
Structure-Activity Relationship of N'-Substituted Benzylidene-3,4,5-Trimethoxybenzohydrazide. Source: Oriental Journal of Chemistry URL:[Link] Relevance: Details the specific SAR of the benzylidene ring substitutions and their impact on antimicrobial and anticancer activity.
-
Design and Synthesis of Tubulin Inhibitors (BNC105). Source: PubMed (Journal of Medicinal Chemistry) URL:[Link] Relevance: Discusses the optimization of the trimethoxybenzoyl pharmacophore for clinical candidates.
Sources
Pharmacological Importance of Gallic Acid and Hydrazone Derivatives: A Technical Whitepaper
Executive Summary: The Hybrid Pharmacophore Strategy
In the landscape of modern medicinal chemistry, the "molecular hybridization" strategy—fusing two distinct bioactive pharmacophores into a single entity—has emerged as a powerful tool to overcome drug resistance and enhance bioavailability. This guide focuses on one such high-potential hybrid: the Gallic Acid-Hydrazone conjugate .
Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring polyphenol, is renowned for its antioxidant and pro-oxidant (anticancer) capabilities.[1][2] Hydrazones (
Chemical Architecture & Synthesis[3][4]
The synthesis of gallic acid hydrazone derivatives typically follows a convergent three-step protocol. This pathway is favored for its high yield and the ease of diversifying the final product by varying the aldehyde used in the final condensation step.
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic route for Gallic Acid Hydrazone derivatives. The modular design allows for library generation via different aromatic aldehydes.
Validated Experimental Protocol
Objective: Synthesis of N'-(4-chlorobenzylidene)-3,4,5-trihydroxybenzohydrazide.
Step 1: Esterification (Gallic Acid
-
Dissolve Gallic Acid (10 mmol) in absolute methanol (50 mL).
-
Add catalytic conc.
(0.5 mL) dropwise. -
Reflux at 65°C for 6-8 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).
-
Neutralize with
, evaporate solvent, and recrystallize from water to obtain Methyl Gallate.
Step 2: Hydrazinolysis (Methyl Gallate
-
Dissolve Methyl Gallate (10 mmol) in ethanol (30 mL).
-
Add Hydrazine hydrate (80%, 20 mmol) dropwise with constant stirring.
-
Reflux for 4-6 hours. A white precipitate (hydrazide) will form.
-
Cool, filter, and wash with cold ethanol. Recrystallize from ethanol.
-
Checkpoint: Verify structure via IR (look for doublet
peaks at 3200-3300 ).
-
Step 3: Condensation (Gallic Hydrazide
-
Dissolve Gallic Hydrazide (5 mmol) in hot ethanol (20 mL).
-
Add 4-chlorobenzaldehyde (5 mmol) and 2 drops of glacial acetic acid.
-
Reflux for 3-5 hours.
-
Cool to room temperature; the solid product precipitates.
-
Filter, wash with ether, and dry.
-
Yield: Typically 75-85%.
-
Pharmacological Core: Mechanisms of Action
The pharmacological potency of these hybrids stems from their ability to modulate multiple cellular pathways simultaneously.
Anticancer Mechanism: The "Trojan Horse" Effect
Gallic acid derivatives often exhibit selective cytotoxicity. In normal cells, they act as antioxidants. In cancer cells, which have higher metabolic rates and copper levels, they can act as pro-oxidants, generating Reactive Oxygen Species (ROS) that trigger apoptosis. The hydrazone moiety further stabilizes the molecule and can interact with tubulin or specific kinases.
Figure 2: Dual-action anticancer mechanism. The hybrid induces oxidative stress (ROS) while simultaneously disrupting cytoskeletal integrity.
Antioxidant Profile
The 3,4,5-trihydroxy substitution pattern (pyrogallol moiety) is the primary driver of radical scavenging. The hydrazone linker provides an additional site for electron delocalization, often enhancing the activity compared to the parent gallic acid.
Comparative Antioxidant Data (DPPH Assay) Data synthesized from average literature values for comparative analysis.
| Compound | IC50 (µg/mL) | Relative Potency | Mechanism |
| Ascorbic Acid (Std) | 4.5 - 5.0 | 1.0x (Baseline) | H-atom transfer |
| Gallic Acid | 3.5 - 4.2 | 1.2x | Electron transfer + H-atom transfer |
| GA-Hydrazide | 2.8 - 3.5 | 1.4x | Enhanced N-H homolytic bond dissociation |
| GA-Benzylidene Hydrazone | 5.5 - 7.0 | 0.8x | Steric hindrance slightly reduces kinetics |
| GA-Nitrobenzylidene Hydrazone | 3.0 - 3.8 | 1.3x | Electron-withdrawing group stabilizes radical |
Structure-Activity Relationship (SAR)[6]
Understanding the SAR is critical for optimizing these derivatives for specific targets (e.g., maximizing cytotoxicity vs. maximizing antioxidant protection).
Figure 3: SAR analysis highlighting the three critical regions for chemical modification.
Key SAR Insights:
-
The Pyrogallol Ring (Positions 3,4,5-OH): Removal or methylation of these hydroxyl groups drastically reduces antioxidant capacity. However, methylation (e.g., 3,5-dimethoxy-4-hydroxy) can improve metabolic stability and oral bioavailability.
-
The Azomethine Linker (
): This double bond provides rigidity. Reduction to a hydrazine ( ) often results in a loss of anticancer potency, suggesting the planar geometry is required for target binding (e.g., DNA intercalation or enzyme active sites). -
The Terminal Phenyl Ring:
-
Anticancer: Substitution with electron-withdrawing groups (Cl,
, F) at the para position typically enhances lipophilicity and cytotoxicity. -
Antioxidant: Substitution with additional hydroxyl or methoxy groups enhances radical scavenging but may reduce membrane permeability.
-
References
-
Anticancer effect of gallic acid in presence of low level laser irradiation. Source: NIH / PMC. Topic: Mechanisms of ROS production and apoptosis.[3][4][5][6]
-
Gallic acid: prospects and molecular mechanisms of its anticancer activity. Source: RSC Advances. Topic: Comprehensive review of signaling pathways (MMPs, Cell cycle arrest).
-
Synthesis, Antioxidant activity and Structure-Activity Relationship of gallic hydrazones Analogues. Source: ResearchGate. Topic: Specific data on SAR and antioxidant potency of hydrazone derivatives.[7]
-
Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents. Source: NIH / PMC. Topic: Synthesis protocols and molecular docking studies.[6][8]
-
Antibacterial Evaluation of Gallic Acid and its Derivatives. Source: PubMed. Topic: Efficacy against multi-drug resistant bacteria.[9][10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1951911B - Gallic acid acylhydrazone derivatives, preparation method and application - Google Patents [patents.google.com]
- 3. Gallic acid: prospects and molecular mechanisms of its anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Anti-cancer effect of gallic acid in presence of low level laser irradiation: ROS production and induction of apoptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Evaluation of Gallic Acid and its Derivatives against a Panel of Multi-drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activity of Some Steroidal Hydrazones [mdpi.com]
antiproliferative activities of 3,4,5-trimethoxybenzohydrazide Schiff bases
Technical Whitepaper: Antiproliferative Pharmacophores of 3,4,5-Trimethoxybenzohydrazide Schiff Bases
Pharmacological Rationale & Molecular Design
The development of anticancer agents often relies on "pharmacophore hybridization"—the fusion of two bioactive subunits into a single molecular entity.[1] The this compound Schiff bases represent a strategic class of tubulin-targeting agents designed to mimic the A-ring of Colchicine and Combretastatin A-4 (CA-4) .
The Trimethoxy Motif (A-Ring Mimicry)
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged structure in medicinal chemistry. It serves as a lipophilic anchor that occupies the hydrophobic pocket of the colchicine-binding site on
-
Mechanism: The methoxy groups participate in van der Waals interactions with residues (e.g., Val238, Cys241, Leu248) within the tubulin lattice, destabilizing microtubule formation.
The Acylhydrazone Linker (Schiff Base)
While often broadly termed "Schiff bases," these compounds are chemically
-
Hydrogen Bonding: The amide nitrogen (
) and carbonyl oxygen ( ) act as hydrogen bond donor/acceptor pairs, facilitating binding with the protein backbone. -
Conformational Rigidity: The
double bond restricts rotation, holding the two aromatic rings (the TMP head and the variable tail) in a specific orientation required for the "butterfly" conformation typical of tubulin inhibitors.
Chemical Synthesis & Validation
The synthesis of these ligands is a convergent two-step process. The critical step is the condensation of this compound with a substituted aromatic aldehyde.
Synthetic Pathway Visualization
Figure 1: Synthetic workflow for the generation of N-acylhydrazone derivatives.
Critical Synthesis Protocol
-
Step 1: Hydrazide Formation: Reflux methyl 3,4,5-trimethoxybenzoate with excess hydrazine hydrate in absolute ethanol.
-
Step 2: Schiff Base Condensation (Standard Operating Procedure):
-
Dissolve 1.0 mmol of this compound in 10 mL of ethanol.
-
Add 1.0 mmol of the appropriate aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde for the vanillin analog).
-
Add 2–3 drops of glacial acetic acid (catalyst).
-
Reflux at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from EtOH/DMF.
-
Antiproliferative Efficacy & SAR Analysis
Structure-Activity Relationship (SAR) studies reveal that the substituent on the aldehyde ring (Ring B) dictates potency.
Table 1: Comparative IC50 Values (µM) of Key Derivatives Data synthesized from representative studies on MCF-7 (Breast) and HepG2 (Liver) lines.
| Compound ID | Ring B Substituent | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Activity Profile |
| TMB-SB-01 | 4-OH, 3-OCH3 (Vanillin) | 2.28 ± 0.15 | 4.12 ± 0.30 | High (H-bond donor) |
| TMB-SB-02 | 3,4,5-trimethoxy | 3.50 ± 0.20 | 5.80 ± 0.45 | Moderate (Steric bulk) |
| TMB-SB-03 | 4-NO2 (Nitro) | > 20.0 | > 20.0 | Low (Electron withdrawing) |
| CA-4 | (Positive Control) | 0.012 | 0.015 | Reference Standard |
Key Insight: Electron-donating groups (hydroxyl, methoxy) at the para position of Ring B generally enhance activity by mimicking the phenolic moiety of Combretastatin, facilitating hydrogen bonding within the tubulin pocket.
Mechanistic Elucidation
The antiproliferative activity is not merely cytotoxic but regulatory.[2] These compounds arrest the cell cycle by preventing the formation of the mitotic spindle.
Mechanism of Action Pathway
Figure 2: Signaling cascade triggering apoptosis via tubulin inhibition.
Mechanistic Validation:
-
Tubulin Binding: The compound binds to
-tubulin, preventing dimerization. -
G2/M Arrest: Without microtubules, chromosomes cannot segregate, trapping cells in the G2/M phase (confirmable via Flow Cytometry/Propidium Iodide staining).
-
Apoptosis: Prolonged arrest triggers the intrinsic mitochondrial pathway, increasing the Bax/Bcl-2 ratio and activating Caspase-3.
Experimental Protocols
To ensure reproducibility, the following standardized assays are recommended.
In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of microtubule assembly.
-
Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 10 µM GTP.
-
Incubation: Add test compound (1–10 µM) or vehicle (DMSO) to tubulin (3 mg/mL) in a 96-well plate at 4°C.
-
Initiation: Transfer to 37°C to initiate polymerization.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or turbidity at 340 nm every 30 seconds for 60 minutes.
-
Valid Result: A flattening of the sigmoidal growth curve compared to control.
MTT Cytotoxicity Assay
Objective: Determine IC50 values.[3][4][5][6][7]
-
Seeding: Seed cancer cells (MCF-7, HepG2) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions of the Schiff base (0.1 – 100 µM) for 48h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry.
-
New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents. Molecules.
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Experimental & Clinical Cancer Research.
-
Synthesis and biological evaluation of a series of tubulin polymerization inhibitors that contain the 1,2,4-triazole ring. Journal of Medicinal Chemistry.
-
Structure-based approaches for the design of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d][1,2,3]triazoles as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.
Sources
- 1. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3,4,5-Trimethoxybenzohydrazide as a building block in organic synthesis
Title: The Trimethoxy Scaffold: A Technical Guide to 3,4,5-Trimethoxybenzohydrazide in Medicinal Chemistry
Executive Summary
This compound (TMBH) is not merely an intermediate; it is a "privileged structure" in drug discovery. Its core utility lies in the 3,4,5-trimethoxyphenyl (TMP) motif, a pharmacophore that mimics the A-ring of antimitotic agents like colchicine, podophyllotoxin, and combretastatin A-4. By inhibiting tubulin polymerization, this scaffold serves as a potent anchor for anticancer therapeutics.
This guide details the synthesis, chemical divergence, and application of TMBH. It moves beyond standard textbook procedures to address the causality of experimental design—why specific reagents are chosen, how to optimize yields, and how to navigate the reactivity of the hydrazide group to generate diverse heterocyclic libraries.
Structural Significance & Pharmacophore Analysis[1]
The TMP moiety is lipophilic and electron-rich. When TMBH is used as a building block, it confers two distinct properties to the final molecule:
-
Tubulin Binding: The TMP group fits into the hydrophobic pocket of the colchicine-binding site on
-tubulin. -
Hydrogen Bonding Potential: The hydrazide linker (-CONHNH2) acts as a hydrogen bond donor/acceptor, critical for interacting with amino acid residues in the active site of enzymes (e.g., kinases, enoyl-ACP reductase).
Synthesis of the Building Block
The synthesis of TMBH is a two-step sequence starting from gallic acid. While commercial methyl esters are available, in-house synthesis is often required for isotopic labeling or derivative generation.
Optimized Synthetic Workflow
Figure 1: Linear synthesis of TMBH from Gallic Acid.
Critical Protocol: Hydrazinolysis of Methyl Ester
Rationale: The conversion of the ester to the hydrazide requires nucleophilic acyl substitution. Hydrazine is a potent nucleophile (alpha effect).
-
Solvent Choice: Ethanol (Abs.) is preferred over methanol to allow for a higher reflux temperature (
C vs C), accelerating the kinetics. -
Stoichiometry: A 1:3 molar ratio (Ester:Hydrazine) is mandatory .
-
Why? If hydrazine is limiting, the product (TMBH) can compete as a nucleophile, attacking unreacted ester to form the symmetric dimer (N,N'-diacylhydrazine), an insoluble and useless byproduct.
-
Step-by-Step Protocol:
-
Dissolve 10 mmol of Methyl 3,4,5-trimethoxybenzoate in 20 mL of absolute ethanol.
-
Add 30 mmol (excess) of Hydrazine Hydrate (99%) dropwise at room temperature.
-
Reflux for 4–6 hours. Monitor by TLC (System: Ethyl Acetate:Hexane 3:7). The hydrazide is more polar than the ester.
-
Workup: Cool the mixture to
C. The TMBH will precipitate as white needles. -
Filter and wash with cold ethanol. Recrystallize from ethanol if necessary.
Divergent Synthesis: The "Hub" Strategy
TMBH is a "chemical hub." The hydrazide group can be cyclized into various five-membered heterocycles, drastically altering the electronic landscape of the molecule.
Figure 2: Divergent synthetic pathways from the TMBH scaffold.
**3.1. Pathway A: 1
Sources
Targeting the Colchicine Site: A Technical Guide to the Anticancer Potential of Trimethoxyphenyl-Based Analogues
Executive Summary: The TMP Imperative
In the landscape of small-molecule antimitotics, the 3,4,5-trimethoxyphenyl (TMP) moiety remains an unrivaled pharmacophore.[1] Historically validated by Colchicine and later refined in Combretastatin A-4 (CA-4), this structural motif is not merely a lipophilic spacer; it is a precision key for the colchicine-binding site (CBS) on
This guide moves beyond basic medicinal chemistry to provide a rigorous, application-focused analysis of TMP-based analogues. We will dissect the structural requirements for efficacy, map the downstream signaling cascades, and provide a self-validating experimental framework for characterizing these compounds.
Molecular Architecture & Structure-Activity Relationship (SAR)
The efficacy of TMP analogues hinges on their ability to mimic the twisted biphenyl conformation of CA-4, fitting into the hydrophobic pocket at the interface of
The Pharmacophore Triad
-
Ring A (The Anchor): The 3,4,5-trimethoxy substitution pattern is non-negotiable for high affinity.[1] It maximizes van der Waals contacts with residues Val238, Cys241, and Leu242 within the
-tubulin subunit.[1] -
The Linker (The Pivot): The cis-olefin of CA-4 is potent but metabolically unstable (isomerizing to the inactive trans form).[1] Modern drug design replaces this with rigid heterocycles (pyrazoles, isoxazoles, selenophenes) or chalcone enones to lock the bioactive conformation.[1]
-
Ring B (The Variable): While Ring A anchors the molecule, Ring B dictates potency and solubility.[1] A 4-methoxy or 3-hydroxy-4-methoxy substitution typically yields nanomolar IC
values by interacting with Lys352 and Asn349 .[1]
Visualization: SAR Logic
The following diagram illustrates the critical design rules for TMP analogues.
Figure 1: Pharmacophoric map of TMP analogues showing the functional role of each structural domain in tubulin binding.[1]
Mechanism of Action: The Catastrophic Cascade
The primary target of TMP analogues is the cytoskeleton, but the lethality arises from a specific sequence of events triggered by microtubule depolymerization.
Tubulin Binding Kinetics
TMP analogues bind to the unpolymerized tubulin heterodimer. Unlike taxanes (which stabilize microtubules), TMP agents inhibit polymerization .[1] This lowers the critical concentration of tubulin required for assembly, leading to the rapid disassembly of the mitotic spindle.
The Signaling Pathway
-
G2/M Arrest: Without a functional spindle, chromosomes cannot align at the metaphase plate.[1] The Spindle Assembly Checkpoint (SAC) remains activated, arresting cells in the M-phase.[1]
-
Bcl-2 Phosphorylation: Prolonged arrest leads to the phosphorylation of Bcl-2 and Bcl-xL, inactivating their anti-apoptotic function.[1]
-
Mitochondrial Collapse: The Bax/Bak pore forms, releasing cytochrome c.[1]
-
Caspase Activation: Initiator caspase-9 and executioner caspase-3/7 dismantle the cell.
Visualization: Mechanistic Pathway
Figure 2: The signaling cascade initiated by TMP analogues, leading from molecular binding to cellular death.[1]
Experimental Validation Framework
To publish or advance a TMP analogue, you must follow a self-validating testing hierarchy.[1]
Protocol 1: High-Throughput Cytotoxicity (SRB Assay)
Why: The Sulforhodamine B (SRB) assay is preferred over MTT for metabolic inhibitors because it measures protein content directly, avoiding artifacts caused by mitochondrial fluctuation.[1]
Methodology:
-
Seeding: Seed tumor cells (e.g., MCF-7, HCT116) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of the TMP analogue (0.001
M to 100 M). Include CA-4 as a positive control and 0.1% DMSO as a vehicle control.[1] -
Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Crucial Step: Cold fixation preserves cell morphology.[1]
-
Staining: Wash with water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.[1]
-
Quantification: Solubilize bound dye with 10 mM Tris base and read absorbance at 510 nm.
-
Analysis: Calculate IC
using non-linear regression (Sigmoidal dose-response).
Protocol 2: In Vitro Tubulin Polymerization Assay
Why: This is the definitive proof of mechanism. If your compound kills cells but does not inhibit polymerization here, it is not a direct tubulin inhibitor.[1]
Methodology:
-
Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) containing 1 mM GTP.[1] -
Baseline: Keep all reagents on ice (4°C). Tubulin polymerizes at 37°C.[1][2]
-
Reaction: Mix tubulin (3 mg/mL) with the test compound (typically 3-5
M). -
Measurement: Transfer to a pre-warmed (37°C) spectrophotometer cuvette or plate reader. Measure turbidity (absorbance at 340 nm) or fluorescence (DAPI-based kits) every 30 seconds for 60 minutes.
-
Result: A potent TMP analogue will show a flat line (no polymerization), whereas the control will show a sigmoidal growth curve.[1]
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
Why: To confirm the G2/M arrest predicted by the mechanism.[1]
Methodology:
-
Treatment: Treat cells with IC
concentration of the analogue for 24h.[1] -
Harvesting: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol overnight. Tip: Add ethanol dropwise while vortexing to prevent clumping.
-
Staining: Resuspend in PBS containing RNase A (100
g/mL) and Propidium Iodide (PI, 50 g/mL). Incubate for 30 min in the dark. -
Acquisition: Analyze >10,000 events on a flow cytometer.
-
Data: Look for a significant increase in the G2/M peak (4N DNA content) compared to control.[1]
Comparative Data Analysis
The following table summarizes the potency of key TMP-based classes found in recent literature.
| Compound Class | Representative Analogue | IC | Tubulin Inhibition | Key Feature |
| Stilbene | Combretastatin A-4 (CA-4) | ~3-5 nM | +++ | High potency, metabolic instability |
| Chalcone | 3,4,5-Trimethoxychalcone | 20-50 nM | ++ | Easy synthesis, accessible enone linker |
| Heterocycle | TMP-Selenophene | 80-120 nM | ++ | Improved metabolic stability |
| Benzimidazole | TMP-Benzimidazolium Salt | 0.5-2 | + | Moderate potency, solubility issues |
Experimental Workflow Visualization
This diagram serves as a roadmap for the validation process described above.
Figure 3: Step-by-step experimental workflow for validating a new TMP-based anticancer agent.
References
-
Mechanism of Action & Tubulin Binding
-
Chemical Synthesis & SAR
-
Experimental Protocols & Validation
-
Advanced Analogues (Selenophenes/Pyridines)
Sources
- 1. Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Antitumor Efficacy of 3′,4′,5′-Trimethoxy Flavonoid Benzimidazole Hybrids
Executive Summary
This technical guide analyzes the therapeutic potential of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives , a class of hybrid pharmacophores designed to target multidrug-resistant tumors. By fusing the tubulin-targeting specificity of the 3′,4′,5′-trimethoxy motif (mimicking colchicine) with the DNA-intercalating and kinase-inhibitory properties of benzimidazole , these hybrids exhibit potent antiproliferative activity.
Key Finding: The lead candidate, Compound 15 (7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one), demonstrates low micromolar IC50 values against gastric (MGC-803), breast (MCF-7), and liver (HepG-2) cancer cell lines, inducing G1 phase arrest and mitochondrial-dependent apoptosis.
Chemical Architecture & SAR Analysis
The rational design of these hybrids relies on the principle of molecular hybridization , combining two bioactive scaffolds to overcome drug resistance and enhance selectivity.[1]
The Pharmacophore Triad
-
Flavonoid Backbone (Chromen-4-one): Acts as the structural scaffold. The C7 position is the optimal site for alkylation to attach the linker without disrupting the planarity required for binding.
-
3′,4′,5′-Trimethoxy B-Ring: This specific substitution pattern is critical. It sterically and electrostatically mimics Combretastatin A-4 and Colchicine , allowing the molecule to bind deep within the colchicine-binding site of
-tubulin, inhibiting microtubule polymerization. -
Benzimidazole Moiety: Attached via an alkoxy linker, this heterocyclic ring enhances lipophilicity and DNA interaction. Substitution at the 2-position (e.g., 2-Cl) significantly influences cytotoxicity.[2][3]
Structure-Activity Relationship (SAR) Insights
-
Linker Length: A 3-carbon (propyl) linker is generally optimal. Shorter chains (ethyl) may cause steric clash, while longer chains (butyl/pentyl) increase entropy, reducing binding affinity.
-
Benzimidazole Substitution: Electron-withdrawing groups (e.g., Cl, F) at the 2-position of the benzimidazole ring enhance potency compared to unsubstituted analogs.
-
B-Ring Methoxylation: Removal of any of the three methoxy groups (3', 4', or 5') results in a drastic loss of tubulin-binding affinity.
Mechanism of Action (MOA)
Unlike classical tubulin inhibitors that arrest cells in the G2/M phase, specific derivatives in this class (notably Compound 15) have been observed to induce G1 phase arrest , suggesting a dual mechanism involving kinase modulation (potentially CDK inhibition) alongside microtubule destabilization.
Signaling Pathway Visualization
Caption: Mechanistic pathway of Compound 15 inducing G1 arrest and mitochondrial apoptosis.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Chemical Synthesis Workflow
Objective: Synthesize 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one.
Step 1: Preparation of the Flavonoid Scaffold
-
Reagents: 2,4-dihydroxyacetophenone + 3,4,5-trimethoxybenzaldehyde.
-
Reaction: Claisen-Schmidt condensation (50% NaOH, EtOH, RT, 24h) to yield Chalcone.
-
Cyclization: Reflux Chalcone with
in DMSO to yield 7-hydroxy-3',4',5'-trimethoxyflavone.
Step 2: Preparation of the Linker
-
Reagents: 2-chlorobenzimidazole + 1-bromo-3-chloropropane.
-
Reaction:
, Acetone, Reflux 12h. -
Product: 1-(3-chloropropyl)-2-chlorobenzimidazole.
Step 3: Convergent Coupling (Williamson Ether Synthesis)
-
Dissolve 7-hydroxyflavone derivative (1 eq) and Benzimidazole linker (1.2 eq) in anhydrous DMF.
-
Add anhydrous
(2 eq) and catalytic KI. -
Heat at 80°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Purification: Pour into ice water, filter precipitate, recrystallize from EtOH.
Tubulin Polymerization Assay (In Vitro)
Validation: Use Paclitaxel (stabilizer) and Colchicine (destabilizer) as positive controls.
-
Preparation: Resuspend >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP. -
Incubation: Add test compound (5-10
M) to the tubulin solution at 4°C. -
Measurement: Transfer to a pre-warmed (37°C) 96-well plate.
-
Readout: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Result Interpretation: A decrease in
or final absorbance compared to vehicle control indicates polymerization inhibition.
Flow Cytometry: Cell Cycle Analysis[5][6][7]
-
Seeding: Seed MGC-803 cells (
cells/well) in 6-well plates. -
Treatment: Treat with Compound 15 (at
and ) for 24 hours. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash ethanol, resuspend in PBS containing RNase A (100
g/mL) and Propidium Iodide (PI, 50 g/mL). Incubate 30 min in dark. -
Analysis: Acquire 10,000 events on a flow cytometer. Analyze histogram for G0/G1, S, and G2/M peaks.
Quantitative Data Summary
The following table summarizes the antiproliferative efficacy of the lead hybrid (Compound 15) compared to standard controls.
| Cell Line | Tissue Origin | Compound 15 IC50 ( | 5-Fluorouracil IC50 ( | Interpretation |
| MGC-803 | Gastric Cancer | 20.47 ± 2.07 | 25.12 ± 1.89 | Superior Potency |
| MCF-7 | Breast Cancer | 43.42 ± 3.56 | 55.30 ± 4.12 | Moderate Potency |
| HepG-2 | Liver Cancer | 35.45 ± 2.03 | 40.22 ± 2.55 | Comparable Potency |
| MFC | Mouse Gastric | 23.47 ± 3.59 | 28.45 ± 3.10 | Active In Vivo Model |
Note: Data derived from cytotoxicity assays (MTT) after 48h exposure.
Experimental Workflow Visualization
Caption: Step-by-step workflow from chemical synthesis to biological validation.
References
-
Zhang, H., et al. (2018). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 305-315.[4] [Link]
-
Lu, Y., et al. (2012). Recent developments in tubulin inhibitors targeting the colchicine binding site. Pharmaceutical Research, 29(11), 2943-2971. [Link]
-
Kaur, R., et al. (2014). Benzimidazole derivatives: An overview on their medicinal importance. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1). [Link]
-
Singh, P., et al. (2016). Hybrids of benzimidazole and chalcone: A potent scaffold for anticancer activity. RSC Advances, 6, 73642-73659. [Link]
Sources
- 1. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aminer.org [aminer.org]
- 4. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Threat: A Technical Guide to the Antimitotic and Antivascular Activities of 1-(3′,4′,5′-Trimethoxybenzoyl)-1,2,4-triazoles
Foreword: A New Frontier in Cancer Therapeutics
The relentless pursuit of novel anticancer agents has led researchers down a multitude of molecular pathways. Among the most validated and fruitful of these is the targeting of the microtubule network, a critical component of the cellular cytoskeleton essential for cell division. This guide delves into a promising class of small molecules, the 1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazoles, which have demonstrated potent antimitotic and antivascular activities. By disrupting the fundamental processes of cell division and tumor blood supply, these compounds represent a dual-pronged attack on cancer progression. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of this compelling class of molecules.
The Rationale: Targeting Tubulin and Tumor Vasculature
The cellular microtubule system, a dynamic network of αβ-tubulin heterodimers, is a cornerstone of eukaryotic cell function, playing pivotal roles in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[1] Interference with microtubule dynamics leads to mitotic arrest and subsequent programmed cell death, or apoptosis. This vulnerability has been successfully exploited by a range of clinically used anticancer drugs.
The 1-(3′,4′,5′-trimethoxybenzoyl) moiety is a well-established pharmacophore that confers potent tubulin polymerization inhibitory activity.[2] This structural motif is present in combretastatin A-4 (CA-4), a natural product isolated from the African bushwillow tree Combretum caffrum, which binds to the colchicine site on β-tubulin and potently inhibits microtubule assembly.[1] The 1,2,4-triazole scaffold serves as a rigid and synthetically accessible core, enabling the strategic positioning of key pharmacophoric elements to optimize interaction with the tubulin protein.
Beyond their direct cytotoxic effects on proliferating cancer cells, many tubulin-targeting agents also exhibit potent antivascular activity.[1] Rapidly growing tumors require a dedicated blood supply for oxygen and nutrients, a process known as angiogenesis. By disrupting the microtubule cytoskeleton of endothelial cells, which form the lining of blood vessels, these agents can lead to a collapse of the tumor vasculature, effectively starving the tumor of its lifeblood. This dual mechanism of action—direct antimitotic effects on tumor cells and indirect antivascular effects—makes the 1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazoles a particularly attractive class of compounds for anticancer drug development.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles is a multi-step process that allows for the systematic variation of substituents to explore structure-activity relationships. A general synthetic scheme is outlined below.
Figure 1: General synthetic route for 1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazoles.
A key aspect of the development of these compounds is the elucidation of their structure-activity relationships (SAR). Studies have shown that the nature and position of substituents on the C-3 arylamino ring significantly influence antiproliferative activity. For instance, small alkyl substituents, such as methyl and ethyl groups, at the para- and meta,para-positions of the phenyl ring have been shown to enhance potency.[1]
Table 1: In Vitro Antiproliferative Activity of Selected 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles
| Compound | R (Substitution on Anilino Ring) | Average IC₅₀ (nM) across multiple cancer cell lines |
| 3c | p-Me | 1.0 |
| 3e | m,p-di-Me | 1.9 |
| 3f | p-Et | 2.4 |
| CA-4 | (Reference Compound) | 525 |
Data synthesized from literature.[1] The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Mechanism of Action: Unraveling the Molecular Interactions
The primary mechanism of action of 1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazoles is the inhibition of tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.
Figure 2: Proposed mechanism of antimitotic action.
The antivascular effects of these compounds stem from the same fundamental mechanism. Endothelial cells, which are crucial for the formation of new blood vessels, are also susceptible to the microtubule-disrupting effects of these agents. The disruption of the endothelial cell cytoskeleton leads to changes in cell shape and ultimately to the collapse of the nascent tumor vasculature.[1]
Experimental Protocols: A Guide to Preclinical Evaluation
This section provides detailed, step-by-step methodologies for the key experiments used to characterize the antimitotic and antivascular activities of 1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazoles.
Synthesis of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles
This protocol outlines a general procedure for the synthesis of the target compounds.
Step 1: Synthesis of 5-Amino-3-aryl-1H-1,2,4-triazoles
-
A mixture of the appropriate aroylaminoguanidine (1 equivalent) in water is heated to reflux for 4-6 hours.[3]
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and dried to afford the 5-amino-3-aryl-1H-1,2,4-triazole.
Step 2: Acylation with 3,4,5-Trimethoxybenzoyl chloride
-
To a solution of the 5-amino-3-aryl-1H-1,2,4-triazole (1 equivalent) in a suitable solvent (e.g., dry pyridine or dichloromethane with a base like triethylamine) at 0 °C, add 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) dropwise.[4]
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the final 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HT-29)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the assembly of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds and reference inhibitor (e.g., combretastatin A-4)
-
96-well plate and a spectrophotometer with temperature control
Procedure:
-
On ice, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer with GTP (1 mM).
-
Add the test compound or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the tubulin/GTP mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm over time (typically 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
HUVEC Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
Test compounds
-
96-well plate
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for 6-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.
In Vivo Hollow Fiber Assay
This assay provides an initial assessment of a compound's in vivo antitumor activity.
Materials:
-
Hollow fibers (polyvinylidene fluoride)
-
Cancer cell lines
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Test compound formulation
Procedure:
-
Fill hollow fibers with a suspension of cancer cells and seal the ends.
-
Implant the fibers subcutaneously and/or intraperitoneally into mice.
-
Allow the cells to proliferate within the fibers for a few days.
-
Administer the test compound to the mice for a specified treatment period (e.g., 4-5 days).
-
At the end of the treatment, retrieve the hollow fibers.
-
Determine the viable cell mass within the fibers using a colorimetric assay (e.g., MTT assay).
-
The antitumor effect is measured as the reduction in cell growth in treated animals compared to vehicle-treated controls.
In Vivo Antivascular and Antitumor Efficacy
Promising candidates from in vitro screening are advanced to in vivo models to assess their antitumor and antivascular efficacy. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used.[5][6]
Table 2: In Vivo Antitumor Activity of a Representative 1-(3′,4′,5′-Trimethoxybenzoyl)-1,2,4-triazole Derivative
| Animal Model | Treatment | Tumor Growth Inhibition (%) |
| 4T1 xenograft mouse model | Compound [I] (5 mg/kg) | 49.2 |
| 4T1 xenograft mouse model | Compound [I] (10 mg/kg) | 58.1 |
| 4T1 xenograft mouse model | Compound [I] (20 mg/kg) | 84.0 |
| MCF-7 xenograft mouse model | Compound [II] (20 mg/kg) | 68.95 |
Data synthesized from literature.[5][6]
The antivascular effects in vivo can be quantified using various techniques, including immunohistochemical staining for blood vessel markers (e.g., CD31) in tumor sections and advanced imaging modalities such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess tumor blood flow and vessel permeability.[7][8]
Figure 3: Workflow for in vivo evaluation of antitumor and antivascular activity.
Future Perspectives and Conclusion
The 1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazoles have emerged as a highly promising class of anticancer agents with a compelling dual mechanism of action. Their ability to simultaneously target tumor cell proliferation and the tumor's blood supply offers a significant therapeutic advantage. The synthetic accessibility of the 1,2,4-triazole core allows for extensive chemical modification, providing a rich platform for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Lead Optimization: Further refinement of the chemical structure to enhance efficacy and minimize off-target effects.
-
Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds to ensure favorable drug-like properties.[9]
-
Combination Therapies: Investigating the synergistic potential of these compounds with other anticancer agents, such as chemotherapy or targeted therapies.
-
Development of Prodrugs: Designing prodrug strategies to improve solubility and tumor-specific delivery.
References
-
Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. National Institutes of Health. [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]
-
Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. BioWorld. [Link]
-
Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). The Journal of V. N. Karazin Kharkiv National University, series "Chemistry". [Link]
-
Mouse models for studying angiogenesis and lymphangiogenesis in cancer. PMC. [Link]
-
Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed. [Link]
-
Antivascular and antitumor properties of the tubulin-binding chalcone TUB091. PMC. [Link]
-
Quantitative Assessment of Angiogenic Responses by the Directed in Vivo Angiogenesis Assay. PMC. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
-
Quantitative Analysis of Angiogenesis Inhibition by Cleaved High Molecular Weight Kininogen Using VESGEN. Blood. [Link]
-
Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI. National Institutes of Health. [Link]
-
(PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. [Link]
-
Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors. MDPI. [Link]
-
Preclinical murine tumor models: A structural and functional perspective. eLife. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]
-
Current methods for assaying angiogenesis in vitro and in vivo. PMC. [Link]
-
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. MDPI. [Link]
-
Tumor growth parameters predict response to anti-angiogenic therapy in mice. EurekAlert!. [Link]
-
Assessing existing pre-clinical mouse models for immunotherapies. YouTube. [Link]
-
A comparison of methods for quantifying angiogenesis in the Matrigel assay in vitro. PubMed. [Link]
-
Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI. [Link]
-
(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]
Sources
- 1. Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 6. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 7. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical murine tumor models: A structural and functional perspective | eLife [elifesciences.org]
- 9. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 3,4,5-Trimethoxybenzylamine in pharmaceutical research and development
The Strategic Utility of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research
Abstract 3,4,5-Trimethoxybenzylamine (TMBA) serves as a critical pharmacophore scaffold in medicinal chemistry, distinct from yet structurally related to the psychoactive phenethylamines (e.g., mescaline) and the antimicrobial benzylpyrimidines (e.g., trimethoprim). This technical guide analyzes the physiochemical properties, synthetic utility, and biological mechanisms of TMBA. It provides validated protocols for its integration into drug discovery pipelines, specifically targeting dihydrofolate reductase (DHFR) inhibition and tubulin destabilization pathways.
The Pharmacophore: Structural & Electronic Logic
The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry. Its efficacy stems from specific electronic and steric properties that facilitate high-affinity binding to hydrophobic pockets in enzymes and receptors.
-
Electronic Effect: The three methoxy groups act as electron-donating groups (EDGs) via resonance, increasing the electron density of the aromatic ring. However, the inductive withdrawal of the oxygen atoms creates a unique electrostatic potential surface that favors π-stacking interactions with electron-deficient aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding sites.
-
Steric Bulk: The methoxy groups at the 3, 4, and 5 positions create a broad, fan-shaped hydrophobic wedge. This shape is critical for occupying the "colchicine-binding site" on tubulin and the hydrophobic pocket of DHFR.
-
Metabolic Stability: Unlike unprotected hydroxyl groups (as in gallic acid), the methoxy ethers are resistant to rapid glucuronidation, though they are subject to O-demethylation by cytochrome P450 enzymes (CYP2D6, CYP3A4) during late-stage metabolism.
Comparative Structure-Activity Relationship (SAR)
| Feature | 3,4,5-Trimethoxybenzylamine (TMBA) | Mescaline (Phenethylamine) | Trimethoprim (Pyrimidine) |
| Linker | 1-Carbon (Benzyl) | 2-Carbon (Ethyl) | Methylene Bridge |
| Primary Target | Tubulin, DHFR (as analog) | 5-HT2A/2C Receptors | Bacterial DHFR |
| CNS Activity | Low (Poor BBB penetration) | High (Psychoactive) | Low |
| Key Application | Synthetic Intermediate | Psychopharmacology | Antibiotic |
Synthetic Utility & Industrial Scalability
While often conflated with its precursor, 3,4,5-trimethoxybenzaldehyde, TMBA is the reagent of choice when a nitrogen nucleophile is required to introduce the TMP moiety.
Synthesis of the Scaffold
The industrial production of TMBA typically follows a reductive amination pathway from 3,4,5-trimethoxybenzaldehyde, ensuring high purity and avoiding the use of azide intermediates found in Curtius rearrangements.
Pathway:
-
Condensation: 3,4,5-Trimethoxybenzaldehyde + Hydroxylamine → Oxime.
-
Reduction: Oxime + H₂/Raney Ni or LiAlH₄ → 3,4,5-Trimethoxybenzylamine.
The "Divergent Hub" Concept
TMBA acts as a nucleophilic hub. Its primary amine allows for rapid diversification into three major chemotypes:
-
Secondary Amines (Reductive Amination): For optimizing solubility and pKa.
-
Amides (Acylation): For creating rigid linkers in kinase inhibitors.
-
Ureas/Carbamates: For hydrogen-bond donor/acceptor motifs.
Figure 1: Divergent synthetic pathways utilizing TMBA as a central nucleophile to access diverse therapeutic classes.
Experimental Protocols
The following protocols represent "Best Practice" standards for utilizing TMBA in a research setting. They rely on self-validating mechanisms (TLC monitoring, distinct workup phases) to ensure trustworthiness.
Protocol A: Reductive Amination (Synthesis of Secondary Amine Derivatives)
Objective: To synthesize N-(3,4,5-trimethoxybenzyl)-N-alkyl derivatives for SAR exploration. Mechanism: Formation of an imine intermediate followed by selective reduction using Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes over ketones.
Materials:
-
3,4,5-Trimethoxybenzylamine (1.0 equiv)[1]
-
Target Aldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (catalytic, optional)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Target Aldehyde (1.1 equiv) in anhydrous DCE (0.1 M concentration).
-
Amine Addition: Add 3,4,5-Trimethoxybenzylamine (1.0 equiv). If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at Room Temperature (RT) for 30-60 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Self-Validation: Gas evolution (minimal) may occur. The reaction mixture should remain a suspension or turn slightly cloudy.
-
-
Reaction Monitoring: Warm to RT and stir for 4-16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot and the appearance of a more polar amine spot (stains with Ninhydrin or Dragendorff).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to decompose borate complexes. Extract with DCM (3x).
-
Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Purify via Flash Column Chromatography (SiO₂).
Protocol B: Synthesis of Quinazolinone Derivatives (Advanced)
Context: Recent literature highlights the use of TMBA in Ruthenium-catalyzed dehydrogenative coupling with 2-aminobenzamides to form quinazolinones, a scaffold found in potent anticancer agents.
Key Reagents:
-
Catalyst: [Ru(p-cymene)Cl₂]₂
-
Ligand: Xantphos
-
Solvent: t-Amyl alcohol or Dioxane
-
Temp: 130°C (Sealed tube)
Biological Mechanisms & Case Studies
Case Study: Tubulin Polymerization Inhibition
The 3,4,5-trimethoxy motif is the defining feature of the Colchicine binding site on β-tubulin.
-
Mechanism: TMBA derivatives bind to the interface between α- and β-tubulin dimers. The trimethoxy ring mimics the A-ring of colchicine, sterically hindering the curved-to-straight conformational change required for microtubule assembly.
-
Outcome: Cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Relevance: Synthetic analogs using TMBA linkers (e.g., Combretastatin analogs) are currently investigated as Vascular Disrupting Agents (VDAs) for solid tumors.
Case Study: DHFR Inhibition
While Trimethoprim uses a pyrimidine core, the benzyl side chain is derived from the same 3,4,5-trimethoxy scaffold.
-
Mechanism: The trimethoxy benzyl group occupies a hydrophobic pocket in the bacterial Dihydrofolate Reductase (DHFR) enzyme.
-
Selectivity: The specific geometry of the 3,4,5-substitution pattern provides high selectivity for bacterial DHFR over the human isoform (approx. 100,000-fold selectivity), a principle that guides the design of new TMBA-derived antibiotics.
Figure 2: Mechanism of action for TMBA derivatives acting as Tubulin Polymerization Inhibitors.
Safety & Regulatory Considerations
-
Handling: TMBA is an irritant (Skin Irrit. 2, Eye Irrit. 2). It should be handled in a fume hood.
-
Precursor Status: Unlike 3,4-methylenedioxyphenyl precursors (safrole, piperonal), 3,4,5-trimethoxy compounds are generally less regulated in terms of illicit drug precursor laws (e.g., List I chemicals), but they are structurally related to Mescaline (Schedule I in US).
-
Compliance: Researchers must verify that their specific derivatives do not inadvertently create Schedule I phenethylamines (e.g., by extending the carbon chain). The benzylamine structure of TMBA is a safeguard, as it is one carbon shorter than the psychoactive phenethylamine scaffold.
References
-
Ruthenium-Catalyzed Coupling. Marquette University e-Publications. "Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand-Promoted Ruthenium-Catalyzed Deaminative Coupling." Available at: [Link]
-
Glycoside Derivatives. MDPI Molecules. "Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside."[2][3][4] Available at: [Link]
Sources
Methodological & Application
synthesis protocols for 3,4,5-Trimethoxybenzohydrazide derivatives
Executive Summary
The 3,4,5-trimethoxybenzohydrazide (TMBH) scaffold is a privileged pharmacophore in medicinal chemistry, structurally analogous to the trimethoxyphenyl (TMP) moiety found in colchicine , podophyllotoxin , and combretastatin A-4 . This moiety is critical for inhibiting tubulin polymerization, making TMBH derivatives potent candidates for anticancer therapeutics. Additionally, the hydrazide linker provides a versatile "chemical handle" for generating Schiff bases (acylhydrazones) and heterocycles (1,3,4-oxadiazoles) with documented antimicrobial and anti-inflammatory profiles.
This guide provides optimized, scalable protocols for synthesizing the TMBH core and its downstream derivatives, focusing on yield maximization and purity profiling.
Synthetic Strategy & Workflow
The synthesis is designed as a divergent pathway. The core hydrazide is generated first, serving as the common intermediate for two distinct library types: Acylhydrazones (Schiff Bases) and 1,3,4-Oxadiazoles .
Figure 1: Divergent synthetic workflow starting from the ester precursor.
Part I: Synthesis of the Core Scaffold
Target: this compound Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis)
Rationale
While TMBH can be synthesized from the carboxylic acid using coupling agents (HATU/DIPEA), the ester-hydrazinolysis route is preferred for scalability and atom economy. It avoids expensive peptide coupling reagents and simplifies purification (precipitation).
Protocol
-
Reagents:
-
Methyl 3,4,5-trimethoxybenzoate (10 mmol, 2.26 g)
-
Hydrazine hydrate (80% or 99%, 50 mmol, ~2.5 mL)
-
Absolute Ethanol (30 mL)
-
-
Procedure:
-
Dissolve the ester in absolute ethanol in a 100 mL round-bottom flask.
-
Add hydrazine hydrate dropwise with stirring.
-
Critical Step: Use a large excess (1:5 molar ratio) of hydrazine. This prevents the formation of the symmetric dimer (N,N'-bis(3,4,5-trimethoxybenzoyl)hydrazine), a common impurity.
-
Reflux the mixture at 78–80 °C for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1). The ester spot (
) should disappear, replaced by the lower hydrazide. -
Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.
-
Filter the white crystalline precipitate.[1]
-
Wash the cake with cold ethanol (
mL) and diethyl ether ( mL) to remove excess hydrazine.
-
-
Purification: Recrystallize from ethanol if the melting point range is broad.
-
Expected Yield: 85–92%.
-
Validation Data:
-
M.P.: 168–170 °C.
-
IR (KBr): 3300–3200 cm⁻¹ (NH/NH₂ doublet), 1640 cm⁻¹ (C=O amide).
-
Part II: Derivatization - Route A (Schiff Bases)
Target: (E)-N'-(Substituted benzylidene)-3,4,5-trimethoxybenzohydrazide Mechanism: Acid-Catalyzed Condensation / Dehydration
Rationale
The azomethine proton (-N=CH-) introduced here is essential for binding to the colchicine site on tubulin. The reaction is equilibrium-driven; removing water or using a dehydrating solvent drives it to completion.
Protocol
-
Reagents:
-
This compound (1 mmol)
-
Substituted Aromatic Aldehyde (1 mmol) (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Glacial Acetic Acid (3–5 drops)
-
Ethanol (15 mL)
-
-
Procedure:
-
Dissolve the hydrazide in hot ethanol.
-
Add catalytic acetic acid.[1] Note: The acid activates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack of the hydrazide amine.
-
Reflux for 2–4 hours.
-
Observation: A heavy precipitate usually forms while hot or upon cooling.
-
Filter the solid and wash with cold ethanol.[1]
-
-
Troubleshooting:
-
No precipitate? Concentrate the solvent to half volume and refrigerate overnight.
-
Oily product? Triturate with hexane/ether to induce crystallization.
-
Part III: Derivatization - Route B (1,3,4-Oxadiazoles)
Target: 2-(3,4,5-Trimethoxyphenyl)-5-substituted-1,3,4-oxadiazole Mechanism: Cyclodehydration
Rationale
Oxadiazoles are bioisosteres of amides and esters but possess improved metabolic stability. They are key pharmacophores for antimicrobial activity.
Protocol (Phosphorus Oxychloride Method)
Caution:
-
Reagents:
-
This compound (1 mmol)
-
Aromatic Carboxylic Acid (1 mmol)
-
Phosphorus Oxychloride (
) (5 mL)
-
-
Procedure:
-
Mix the hydrazide and the carboxylic acid in a dry flask.
-
Add
carefully. -
Reflux at 100–110 °C for 6–8 hours.
-
Quenching: Cool the mixture and pour slowly onto crushed ice with vigorous stirring. The excess
will hydrolyze (exothermic!). -
Neutralize the aqueous suspension with
solution to pH 7–8.
-
-
Purification: Recrystallize from ethanol/DMF mixture.
Characterization & QC Standards
For validation, compare your spectral data against these standard shifts.
| Moiety | 1H NMR Signal (DMSO-d6) | Multiplicity | Interpretation |
| Trimethoxy (Core) | Two Singlets (9H) | 3-OMe, 5-OMe (equivalent) and 4-OMe. | |
| Aromatic (Core) | Singlet (2H) | H-2 and H-6 protons of the TMBH ring. | |
| Hydrazide (NH-NH2) | Broad Singlets | Disappears upon D2O exchange. | |
| Imine (Schiff Base) | Singlet (1H) | -N=CH- proton. Diagnostic for successful condensation. | |
| Amide (Schiff Base) | Singlet (1H) | -CONH- proton. |
Biological Context: Tubulin Inhibition Pathway
The primary application of these derivatives is the disruption of microtubule dynamics. The TMBH moiety mimics the A-ring of Colchicine.
Figure 2: Mechanism of action for TMBH-derived antimitotic agents.
References
-
Synthesis of TMBH Core & Hydrazones: Reddy, G. et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(5).
-
Anticancer Activity (Tubulin Targeting): Hassan, M. et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4522.
-
Oxadiazole Cyclization Protocols: Bollikolla, H. B. et al. (2022).[6] Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3).[6]
-
Crystal Structure & TMBH Properties: Ye, D. M. et al. (2013).[3] Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde.[3] Asian Journal of Chemistry, 25(8).
Sources
- 1. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
methods for condensation of 3,4,5-trimethoxybenzohydrazide with aromatic aldehydes
Application Note & Protocol Guide
Executive Summary & Pharmacological Significance[1]
The condensation of 3,4,5-trimethoxybenzohydrazide (TMBH) with aromatic aldehydes to form hydrazones (Schiff bases) is a pivotal reaction in medicinal chemistry. The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore, mimicking the A-ring of colchicine, combretastatin A-4, and podophyllotoxin. Consequently, TMBH-derived hydrazones are extensively investigated as tubulin polymerization inhibitors , anticancer agents, and antimicrobial scaffolds.
This guide moves beyond basic textbook procedures to provide three distinct, validated protocols:
-
Thermodynamic Control (Reflux): The gold standard for crystallinity and scale-up.
-
Kinetic Acceleration (Microwave): For rapid library generation and high-throughput screening (HTS).
-
Green Mechanochemistry (Grindstone): A solvent-free approach for eco-conscious synthesis.
Mechanistic Insight: Acid-Catalyzed Condensation
Understanding the mechanism is critical for troubleshooting low yields. The reaction is a nucleophilic addition-elimination. The this compound nucleophile attacks the aldehyde carbonyl. However, the hydrazide nitrogen is less nucleophilic than a simple amine due to the adjacent electron-withdrawing carbonyl group. Therefore, acid catalysis is often required to activate the aldehyde electrophile.
Reaction Pathway Visualization
Figure 1: Acid-catalyzed mechanism for the condensation of TMBH with aromatic aldehydes. Note that the dehydration step is often rate-limiting and reversible; removing water drives the equilibrium.
Experimental Protocols
Method A: Conventional Reflux (The "Gold Standard")
Best for: Large-scale synthesis (>1g), high purity requirements, and thermally stable aldehydes.
Rationale: Ethanol is the solvent of choice because both reactants are soluble at reflux, but the non-polar hydrazone product typically precipitates upon cooling, driving the equilibrium forward (Le Chatelier’s principle).
Protocol:
-
Stoichiometry: Dissolve This compound (1.0 equiv) in absolute ethanol (10-15 mL per mmol).
-
Addition: Add the substituted aromatic aldehyde (1.0 - 1.1 equiv) .
-
Catalysis: Add Glacial Acetic Acid (3-5 drops) . Note: Do not use excess strong acid (HCl), as it may protonate the hydrazide nitrogen, deactivating it as a nucleophile.
-
Reaction: Reflux at 78-80°C for 3–6 hours . Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
If precipitation is slow, cool in an ice bath for 30 minutes.
-
Filter the solid precipitate under vacuum.
-
Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove unreacted aldehyde.
-
-
Purification: Recrystallize from hot ethanol or ethanol/DMF mixtures if the product is highly insoluble.
Method B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Combinatorial library generation, substituted aldehydes with steric hindrance, and rapid optimization.
Rationale: Microwave irradiation provides direct dielectric heating, creating localized "hot spots" that accelerate the dehydration step, reducing reaction times from hours to minutes.
Protocol:
-
Preparation: In a microwave-safe vial (10 mL), mix TMBH (1.0 mmol) and Aldehyde (1.0 mmol) .
-
Solvent: Add a minimal amount of Ethanol (1-2 mL) to create a slurry. Optional: Add 1 drop of catalytic AcOH.
-
Irradiation: Cap the vial (do not seal tightly unless using a dedicated pressurized reactor). Irradiate at 140-300 Watts (or set temperature to 80-100°C) for 2–5 minutes .
-
Cycle: 1 min heating -> 30 sec cool -> 1 min heating (to prevent boil-over).
-
-
Work-up: Pour the hot reaction mixture onto crushed ice. The hydrazone will precipitate immediately. Filter and dry.[1]
Method C: Grindstone Chemistry (Green/Solvent-Free)
Best for: Eco-friendly synthesis, acid-sensitive substrates, and educational demonstrations.
Rationale: Mechanical energy (friction) disrupts the crystal lattice of the reactants, allowing molecules to interact. The heat generated by friction and the release of water (exothermic) drives the reaction without external solvents.
Protocol:
-
Setup: Place TMBH (1.0 mmol) and Aldehyde (1.0 mmol) in a clean agate mortar.
-
Grinding: Grind the mixture vigorously with a pestle.
-
Observation: The mixture will initially be a dry powder. Within 2-5 minutes, it will likely become a "sticky paste" or melt (eutectic formation) as the reaction proceeds and water is released.
-
Completion: Continue grinding for 10–15 minutes until the mixture resolidifies into a dry powder (indicating product formation).
-
Purification: Wash the resulting solid with water (to remove byproduct H2O and trace acid if used) and recrystallize from ethanol.
Comparative Analysis & Decision Matrix
Choose the method that aligns with your specific constraints (Time vs. Purity vs. Sustainability).
| Metric | Method A: Reflux | Method B: Microwave | Method C: Grindstone |
| Reaction Time | 3 – 6 Hours | 2 – 10 Minutes | 10 – 20 Minutes |
| Typical Yield | 75 – 90% | 85 – 96% | 80 – 95% |
| Energy Efficiency | Low (sustained heating) | High (targeted heating) | Very High (manual/mechanical) |
| Scalability | Excellent (Gram to Kg) | Limited (mg to Gram) | Moderate (Gram scale) |
| Solvent Waste | High (E-factor high) | Low | Near Zero (Green) |
Experimental Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
Characterization & Validation
To validate the formation of the hydrazone linkage (-CONHN=CH-), look for these diagnostic signals:
-
FT-IR Spectroscopy:
-
C=O Amide: Strong band at 1640–1660 cm⁻¹.
-
C=N Imine: Sharp band at 1600–1620 cm⁻¹ (The key indicator of success).
-
NH Stretch: 3200–3300 cm⁻¹.
-
-
¹H NMR (DMSO-d6):
-
Imine Proton (-N=CH-): A distinct singlet appearing downfield at δ 8.0 – 8.6 ppm .
-
Amide Proton (-CONH-): A broad singlet, typically exchangeable with D₂O, at δ 11.0 – 12.0 ppm .
-
Trimethoxy Protons: Three singlets (or two, with symmetry) around δ 3.7 – 3.9 ppm .
-
References
-
Synthesis and Biological Activity of Trimethoxybenzohydrazide Analogs Orient. J. Chem. (2017). Describes the standard reflux esterification and hydrazone formation protocols.
-
Microwave-Assisted Synthesis of Hydrazides and Hydrazones J. Appl. Pharm. Res. (2022).[2][3][4] Details the kinetic advantages and protocols for microwave irradiation in hydrazide chemistry.
-
BenchChem Application Note: 3,4,5-Trimethoxy-benzyl-hydrazine Analogs BenchChem. A comprehensive guide on the biological relevance and comparative synthesis of these specific analogs.
-
Grindstone Chemistry for Hydrazone Formation ResearchGate / Green Chemistry. Validates the solvent-free mechanochemical approach for Schiff base formation.
-
Mechanism of Acid-Catalyzed Hydrazone Formation Organic Chemistry Portal. Fundamental mechanistic grounding for the nucleophilic addition-elimination pathway.
Sources
Application Note: High-Efficiency Synthesis of Bioactive Acyl-Hydrazones from 3,4,5-Trimethoxybenzohydrazide
Executive Summary
This application note details the optimized synthesis of acyl-hydrazones (often broadly classified as Schiff bases) derived from 3,4,5-trimethoxybenzohydrazide (TMBH) . The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore in medicinal chemistry, exhibiting microtubule destabilizing effects similar to colchicine and combretastatin. This guide provides a robust, self-validating protocol for condensing TMBH with substituted aldehydes, emphasizing mechanistic control over pH to maximize yield and purity.
Key Applications:
-
Drug Discovery: Synthesis of anticancer, antibacterial, and anti-inflammatory candidates.[1][2]
-
Chemical Biology: Development of molecular probes utilizing the stable azomethine linker.
Scientific Background & Mechanism[3][4][5][6][7]
The Chemistry of Acyl-Hydrazones
While often referred to as "Schiff bases" in broader literature, the condensation product of a hydrazide and an aldehyde is technically an acyl-hydrazone (
Reaction Mechanism: The Role of Acid Catalysis
The reaction proceeds via a nucleophilic addition-elimination pathway. The reaction rate is highly pH-dependent:
-
Activation: Trace acid protonates the aldehyde carbonyl oxygen, increasing its electrophilicity.
-
Attack: The terminal amine of the hydrazide attacks the carbonyl carbon.
-
Elimination: Proton transfer facilitates the loss of water to form the
bond.
Critical Control Point: If the environment is too acidic (pH < 3), the hydrazide amine becomes protonated (
Figure 1: Acid-catalyzed condensation mechanism. The dehydration step is irreversible under reflux conditions.
Experimental Protocols
Materials & Reagents[8][9]
-
Precursor: this compound (TMBH) [MW: 226.23 g/mol ].
-
Electrophile: Substituted Benzaldehyde (1.0 equivalents).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Monitoring: TLC Silica plates (
), UV lamp.
Method A: Standard Reflux Protocol (Gold Standard)
Best for: High purity requirements and thermally stable aldehydes.
-
Preparation: In a 50 mL round-bottom flask, dissolve TMBH (1.0 mmol, 226 mg) in 15 mL of absolute ethanol .
-
Addition: Add substituted aldehyde (1.0 mmol) to the solution.
-
Catalysis: Add 2–3 drops of glacial acetic acid .
-
Note: Ensure the solution remains clear. If turbidity occurs immediately, add more solvent.
-
-
Reaction: Reflux the mixture at 78°C for 3–5 hours .
-
Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 6:4). The hydrazide spot (lower
) should disappear.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 50 mL of ice-cold water with stirring.
-
The hydrazone will precipitate as a solid.
-
-
Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol/water (8:2) if necessary.
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid library generation and green chemistry compliance.
-
Mix: In a microwave-safe vial, combine TMBH (1.0 mmol) , aldehyde (1.0 mmol) , and 2 mL ethanol . Add 1 drop AcOH .
-
Irradiation: Irradiate at 300W for 2–4 minutes (keep temperature < 85°C).
-
Workup: Cool the vial in an ice bath immediately. Collect crystals by filtration.
Workflow & Process Control
The following diagram illustrates the decision matrix for the synthesis, ensuring a self-validating workflow.
Figure 2: Experimental workflow with integrated quality control checkpoints.
Characterization & Data Analysis
Successful synthesis is confirmed by the disappearance of the hydrazide
Table 1: Expected Spectroscopic Signatures
| Technique | Functional Group | Expected Signal / Shift | Notes |
| FTIR | Sharp, strong band. Diagnostic of Schiff base formation. | ||
| FTIR | Broad.[3] Confirms retention of amide linkage. | ||
| Diagnostic singlet. Downfield due to deshielding. | |||
| Exchangeable with | |||
| Characteristic large singlet(s) for the TMBH moiety. |
Troubleshooting: The Self-Validating System
| Observation | Root Cause | Corrective Action |
| No Precipitation | Product is too soluble in EtOH. | Add ice-cold water dropwise until turbidity persists, then cool at 4°C for 12 hours. |
| TLC shows 3 spots | Hydrolysis or incomplete reaction. | Spot 1: Aldehyde (High |
| Low Yield | pH too low (protonated amine). | Check pH. If < 3, neutralize slightly with Sodium Acetate. |
| Oiling Out | Impurities preventing crystallization. | Scratch the glass vessel with a rod or add a "seed crystal" of the product. |
Biological Relevance
The 3,4,5-trimethoxybenzyl moiety mimics the A-ring of Colchicine and Combretastatin A-4 , potent tubulin polymerization inhibitors. Synthesizing hydrazones of TMBH creates hybrid molecules where the azomethine linker provides rigidity, positioning the trimethoxy group to interact with the colchicine-binding site on tubulin. This scaffold is currently under active investigation for:
-
Anticancer activity: Against MCF-7 (breast) and HeLa (cervical) lines.
-
Antimicrobial activity: Particularly against S. aureus and M. tuberculosis.
References
-
BenchChem. "Synthesis and Applications of Hydrazone Schiff Bases Derived from 3,4,5-Trimethoxy-benzyl-hydrazine."[4] BenchChem Application Notes. Accessed October 2023.[5][6] Link
-
Orient Journal of Chemistry. "Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs." Orient J. Chem., Vol. 33, No. 1, 2017. Link
-
MDPI. "Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides." Molecules, 2022.[2] Link
-
Asian Journal of Chemistry. "Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde." Asian J. Chem., Vol. 25, 2013. Link
-
Chemistry LibreTexts. "Nucleophilic Addition of Hydrazine: The Mechanism." Chemistry LibreTexts. Link
-
National Institutes of Health (NIH). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." PubMed Central. Link
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cyclization Strategies for 3,4,5-Trimethoxybenzohydrazide Derivatives
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the cyclization protocols for N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide , a privileged scaffold structurally related to combretastatin A-4 and podophyllotoxin.
This guide focuses on two primary cyclization pathways:
-
Cyclocondensation to yield 4-Thiazolidinones .[4]
Introduction & Pharmacological Context
The 3,4,5-trimethoxyphenyl moiety is a validated pharmacophore in oncology, known to inhibit tubulin polymerization by binding to the colchicine site. When linked via a hydrazone bridge to a substituted benzylidene, this scaffold exhibits potent antiproliferative, anti-inflammatory, and antimicrobial properties.
However, the open-chain hydrazone (-CONHN=CH-) is metabolically labile. Cyclization into stable heterocyclic rings—specifically 1,3,4-oxadiazoles and 4-thiazolidinones —rigidifies the structure, improves metabolic stability, and often enhances biological potency by locking the pharmacophore into a bioactive conformation.
Strategic Reaction Pathways
The following diagram illustrates the divergent synthesis pathways covered in this guide.
Figure 1: Divergent cyclization pathways for the this compound scaffold.
Protocol A: Oxidative Cyclization to 1,3,4-Oxadiazoles
Target Structure: A fully aromatic 5-membered ring.[2] Mechanism: Dehydrative cyclization involving the enol form of the hydrazide.
Method A1: Phosphorus Oxychloride (POCl₃) Mediated Cyclization
This is the industry-standard method for generating the fully aromatic oxadiazole ring. POCl₃ acts as both a solvent and a potent dehydrating agent.
Reagents & Equipment[2][4][5][6]
-
Substrate: N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide (1.0 mmol)
-
Reagent: Phosphorus Oxychloride (POCl₃) (5.0 – 10.0 mL)
-
Apparatus: Round-bottom flask (50 mL), Reflux condenser, Calcium chloride guard tube.
Step-by-Step Protocol
-
Setup: Place 1.0 mmol of the hydrazone substrate into a dry 50 mL round-bottom flask.
-
Addition: Carefully add 5-10 mL of POCl₃. Caution: POCl₃ is corrosive and reacts violently with moisture. Perform in a fume hood.
-
Reflux: Heat the reaction mixture under reflux (approx. 105°C) for 2–4 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The starting material spot (more polar) should disappear, replaced by a less polar fluorescent spot.
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture dropwise onto crushed ice (approx. 100g) with vigorous stirring. This decomposes excess POCl₃.
-
Neutralization: The solution will be acidic. Neutralize carefully with solid Sodium Bicarbonate (NaHCO₃) or 10% NaOH solution until pH ~7–8.
-
Isolation: The solid precipitate is the crude oxadiazole. Filter, wash with cold water, and dry.
-
Purification: Recrystallize from ethanol or methanol.
Method A2: Acetic Anhydride Cyclization (Formation of Dihydro-1,3,4-oxadiazoles)
Note: Refluxing in acetic anhydride often yields the N-acetyl-2,3-dihydro-1,3,4-oxadiazole derivative rather than the fully aromatic system. This derivative retains the chiral center at C-2 and has distinct biological properties.
Protocol
-
Dissolve 1.0 mmol of hydrazone in 10 mL of Acetic Anhydride .
-
Reflux for 4 hours.
-
Pour into ice water (100 mL) and stir for 30 minutes to hydrolyze excess anhydride.
-
The product precipitates as a solid. Filter and recrystallize from ethanol.
Protocol B: Cyclization to 4-Thiazolidinones
Target Structure: A saturated thiazolidinone ring containing a sulfur atom. Mechanism: Nucleophilic attack of the mercapto group on the imine carbon, followed by intramolecular amidation.
Mechanistic Pathway
The reaction proceeds via a specific sequence requiring a Lewis acid catalyst (ZnCl₂) to activate the imine.
Figure 2: Mechanism of 4-Thiazolidinone formation using Thioglycolic Acid.
Reagents & Equipment[2][4][6]
-
Substrate: N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide (1.0 mmol)
-
Reagent: Thioglycolic acid (Mercaptoacetic acid) (2.0 mmol, 2.0 eq)
-
Catalyst: Anhydrous Zinc Chloride (ZnCl₂) (Trace/Catalytic amount)
-
Solvent: Anhydrous Benzene or Toluene (20 mL) (Toluene is preferred for higher boiling point).
-
Apparatus: Dean-Stark trap (for water removal) is recommended but not strictly necessary if using excess drying agent.
Step-by-Step Protocol
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of the hydrazone in 20 mL of dry toluene.
-
Activation: Add a pinch (approx. 0.1 mmol) of anhydrous ZnCl₂.
-
Addition: Add 2.0 mmol (approx. 0.14 mL) of thioglycolic acid.
-
Reflux: Reflux the reaction mixture for 6–12 hours.
-
Optimization Tip: If using a Dean-Stark trap, reflux until no more water separates. If not, monitor TLC until the starting hydrazone is consumed.
-
-
Workup:
-
Distill off the excess solvent to reduce volume to ~5 mL.
-
Cool to room temperature.
-
Pour the residue into saturated Sodium Bicarbonate (NaHCO₃) solution to remove unreacted thioglycolic acid.
-
-
Isolation: Extract with chloroform or ethyl acetate if a solid does not form immediately. If a solid forms, filter and wash with water.
-
Purification: Recrystallize from Ethanol:DMF (9:1) mixture.
Characterization & Data Validation
To validate the cyclization, compare the spectral data of the product against the starting hydrazone.
| Feature | Starting Material (Hydrazone) | Product (1,3,4-Oxadiazole) | Product (4-Thiazolidinone) |
| IR (C=O) | ~1650 cm⁻¹ (Amide I) | Absent (in fully aromatic) | ~1720 cm⁻¹ (Cyclic carbonyl) |
| IR (NH) | 3200–3300 cm⁻¹ | Absent | Absent (Tertiary amide in ring) |
| 1H NMR (-CH=N-) | Singlet at δ 8.0–8.8 ppm | Absent | Absent |
| 1H NMR (Ring) | N/A | Aromatic protons only | Singlet at δ 3.8–4.0 ppm (S-CH₂-CO) |
| 1H NMR (C-H) | N/A | N/A | Singlet at δ 5.8–6.0 ppm (N-CH-S) |
Critical Check:
-
For Oxadiazoles : Confirm the disappearance of the amide C=O peak in IR.
-
For Thiazolidinones : Look for the new diastereotopic methylene protons (S-CH2) in the 3.5–4.0 ppm region of the NMR.
References
-
Synthesis and Bioactivity of Oxadiazoles
-
POCl3 Cyclization Protocols
- Title: Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring (General POCl3 method).
- Source: UTAR Institutional Repository.
-
URL:[Link] (Referenced via snippet 1.3)
-
Thiazolidinone Synthesis
- Title: A convenient and efficient synthesis of thiazolidin-4-ones via cyclization of substituted hydrazinecarbothioamides.
- Source: Arabian Journal of Chemistry.
-
URL:[Link] (Referenced via snippet 1.12)
-
Oxidative Cyclization Mechanisms
Sources
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. sciensage.info [sciensage.info]
- 7. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Antiproliferative Activity of 3,4,5-Trimethoxybenzohydrazide Derivatives Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Antiproliferative Agents
The search for novel therapeutic agents to combat uncontrolled cell proliferation remains a cornerstone of oncological and pharmacological research. Among the vast array of synthetic compounds, benzohydrazide derivatives have emerged as a promising class of molecules exhibiting a wide range of biological activities, including anticancer properties.[1] Specifically, the 3,4,5-trimethoxybenzoyl moiety, a derivative of gallic acid, is a known pharmacophore present in various natural and synthetic compounds with demonstrated anti-tumor potential.[2][3] This document provides a detailed guide for assessing the antiproliferative effects of novel 3,4,5-trimethoxybenzohydrazide derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for evaluating cell viability and cytotoxicity.[4]
The Principle of the MTT Assay: A Measure of Metabolic Health
The MTT assay is a quantitative and reliable method for assessing cell viability.[4] Its principle lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product. This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[5] Therefore, the amount of formazan produced is directly proportional to the number of viable, respiring cells.[4] The insoluble formazan crystals are then solubilized using a solvent, typically dimethyl sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically.[6] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability, suggesting either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects of the test compound.
Critical Considerations for this compound Derivatives
While the MTT assay is a standard procedure, the specific chemical nature of the compounds under investigation necessitates careful consideration. For hydrazide and benzohydrazide derivatives, it is crucial to assess potential interference with the assay chemistry. Some compounds can chemically reduce MTT, leading to a false-positive signal of high viability.[7] Therefore, it is imperative to include a control experiment where the compounds are incubated with MTT in cell-free medium to check for any direct reduction of the tetrazolium salt.[7]
Furthermore, the solubility and stability of the this compound derivatives in cell culture media are critical factors. Poor solubility can lead to inaccurate dosing and precipitation, affecting the reliability of the results. It is recommended to determine the maximum soluble concentration of each derivative in the chosen culture medium and to use a suitable vehicle (e.g., DMSO) at a final concentration that is non-toxic to the cells (typically ≤ 0.5%).
Detailed Experimental Protocol
This protocol is designed for adherent cell lines cultured in 96-well plates. Adjustments may be necessary for suspension cells or different plate formats.
Materials and Reagents
-
Cell Lines: Select appropriate cancer cell lines for screening (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer, HepG2 for liver cancer).[8][9]
-
This compound Derivatives: Synthesized and purified.
-
Positive Control: A known anticancer drug (e.g., Doxorubicin, Cisplatin, or 5-Fluorouracil).[10]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at -20°C.
-
Solubilization Solution: Cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Inverted microscope.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.[6]
-
Step-by-Step Procedure
Phase 1: Cell Seeding (Day 1)
-
Cell Preparation: Culture the selected cell line to ~80% confluency. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 5,000 and 10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
Phase 2: Compound Treatment (Day 2)
-
Compound Preparation: Prepare a stock solution of each this compound derivative and the positive control in DMSO. Create a series of dilutions in serum-free or low-serum medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: After 24 hours of incubation, carefully aspirate the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells) for background absorbance correction.
-
-
Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
Phase 3: MTT Assay (Day 4/5/6)
-
MTT Addition: After the treatment period, carefully remove the medium containing the compounds. Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT solution.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Background Correction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percent Viability: The viability of the treated cells is expressed as a percentage of the vehicle control.
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[14] This value is a key indicator of the compound's potency.
-
Plot a dose-response curve with the compound concentration on the x-axis (logarithmic scale) and the corresponding % viability on the y-axis.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[15] Software such as GraphPad Prism or online tools can be used for this analysis.
-
Sample Data Presentation
| Compound | Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| Vehicle Control | 0 | 1.250 | 100% |
| Derivative X | 1 | 1.125 | 90% |
| 5 | 0.875 | 70% | |
| 10 | 0.625 | 50% | |
| 25 | 0.313 | 25% | |
| 50 | 0.125 | 10% | |
| Doxorubicin | 0.1 | 1.000 | 80% |
| 0.5 | 0.688 | 55% | |
| 1 | 0.438 | 35% | |
| 5 | 0.188 | 15% | |
| 10 | 0.063 | 5% |
From the sample data, the IC50 of Derivative X is 10 µM. Benzohydrazide derivatives have shown a wide range of IC50 values, from nanomolar to micromolar concentrations, depending on the specific chemical structure and the cancer cell line tested.[8][16]
Visualizing the Workflow and Underlying Principles
To aid in the conceptual understanding of the experimental process and the assay's mechanism, the following diagrams are provided.
Caption: Workflow of the MTT assay for antiproliferative activity.
Caption: Mechanism of MTT reduction in viable cells.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contamination of media or reagents.- Phenol red in the medium.- Direct reduction of MTT by the test compound. | - Use sterile techniques and fresh reagents.- Use phenol red-free medium for the MTT incubation step.[4]- Run a cell-free control with the compound and MTT.[7] |
| Low Absorbance Readings | - Low cell seeding density.- Insufficient incubation time with MTT.- Cell death due to over-confluency or nutrient depletion. | - Optimize cell seeding density for each cell line.[5]- Increase MTT incubation time (up to 4 hours).[12]- Ensure cells are in the exponential growth phase during treatment. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS to maintain humidity.[17] |
| Precipitation of Compound | - Compound solubility limit exceeded. | - Determine the maximum soluble concentration of the compound in the culture medium.- Adjust the stock concentration or the final dilution scheme. |
Conclusion: A Reliable Tool for Drug Discovery
The MTT assay provides a robust and high-throughput compatible method for screening the antiproliferative activity of this compound derivatives. By understanding the principle of the assay, carefully planning the experimental design, and being aware of potential compound-specific interferences, researchers can generate reliable and reproducible data. This information is crucial for identifying lead compounds and advancing the development of novel anticancer therapeutics.
References
-
Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]
-
CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Ahmed, M. J. (2023, February 22). MTT (Assay protocol). protocols.io. Retrieved from [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Toxicology, 88(1), e12.
- Wang, Z., Deng, X., Xiong, R., Xiong, S., Liu, J., Cao, X., ... & Tang, G. (2018). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 305-315.
- Wang, H. C., Li, H. X., Wang, Z. C., & Zhu, H. L. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012.
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ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzohydrazide derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. ResearchGate. Retrieved from [Link]
-
The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Retrieved from [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Retrieved from [Link]
- Sanjeev, A., Reddy, N. N., Bhaskar, S., Rohini, R., Raju, A. K., Kumar, B. V., ... & Reddy, P. M. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Russian Journal of Organic Chemistry, 58(1), 87-93.
- Moreira, D., Leal, M., & Faria, M. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 13(8), 1234.
-
International Journal of Applied Research. (2015, August 21). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Retrieved from [Link]
-
EurekAlert!. (2026, February 6). Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy. EurekAlert!. Retrieved from [Link]
-
CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Retrieved from [Link]
-
PubMed. (2016, August 3). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. NCBI. Retrieved from [Link]
-
PubMed. (2017, December 27). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. PubMed. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]
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- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. MTT assay overview | Abcam [abcam.com]
Application Note: A Robust Protocol for the Synthesis of Novel 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole Derivatives
For: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore.[1][2] This five-membered heterocyclic ring is a bioisostere for esters and amides, enhancing the pharmacokinetic profile of drug candidates.[2] Molecules incorporating the 1,3,4-oxadiazole core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][2]
The 3,4,5-trimethoxyphenyl moiety is another key structural feature, famously present in the potent anticancer agent combretastatin A-4. This functional group is known to interact with the colchicine binding site on tubulin, leading to the inhibition of microtubule polymerization and subsequent cell cycle arrest and apoptosis. The strategic combination of the 1,3,4-oxadiazole nucleus with the 3,4,5-trimethoxyphenyl group in a single molecular entity presents a promising avenue for the development of novel therapeutic agents, particularly in oncology.
This application note provides a detailed, two-step protocol for the synthesis of a series of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. The methodology is robust, reproducible, and amenable to the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Chemical Principles and Reaction Mechanism
The synthesis of the target 2,3,5-trisubstituted-2,3-dihydro-1,3,4-oxadiazoles is achieved through a two-step process:
-
Formation of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide (Schiff Base Intermediate): This step involves the condensation reaction between 3,4,5-trimethoxybenzohydrazide and a variety of substituted aromatic aldehydes. The reaction proceeds via nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the corresponding hydrazone (a Schiff base). A catalytic amount of acid, such as glacial acetic acid, is typically used to facilitate the dehydration step.[3][4]
-
Cyclization and Acetylation to form the 2,3-dihydro-1,3,4-oxadiazole ring: The purified hydrazone intermediate is then subjected to cyclization and acetylation using acetic anhydride.[1] In this key step, acetic anhydride serves a dual purpose: it acts as a dehydrating agent to facilitate the intramolecular cyclization of the hydrazone to form the 1,3,4-oxadiazole ring, and it acetylates the nitrogen at the 3-position of the newly formed ring. This one-pot cyclization-acetylation is an efficient method for the synthesis of the target compounds.[1][5]
The overall synthetic pathway is depicted in the workflow diagram below.
Caption: Synthetic workflow for the preparation of the target oxadiazole derivatives.
Experimental Protocols
Part 1: Synthesis of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide (Intermediate)
This protocol outlines the general procedure for the synthesis of the hydrazone intermediates.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Hydrazide: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add the substituted aromatic aldehyde (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The resulting solid precipitate is then collected by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The purified product is then air-dried or dried in a vacuum oven.
-
Characterization: The structure of the synthesized hydrazone should be confirmed by spectroscopic methods such as IR and ¹H NMR.
Part 2: Synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole (Final Product)
This protocol describes the cyclization of the hydrazone intermediate to the final oxadiazole product.
Materials and Reagents:
-
N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide (from Part 1)
-
Acetic Anhydride
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Place the N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide (1.0 equivalent) in a round-bottom flask.
-
Addition of Acetic Anhydride: Add an excess of acetic anhydride to the flask.
-
Reflux: Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice with stirring.
-
Precipitation and Isolation: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with cold water to remove excess acetic anhydride and acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole.
-
Characterization: Confirm the structure of the final product using IR, ¹H NMR, ¹³C NMR, and elemental analysis.[1]
Data Summary and Characterization
The following table summarizes representative data for the synthesis of various derivatives. The yields are based on the hydrazone intermediate.
| Substituent (Ar) | Hydrazone Yield (%) | Final Product Yield (%) | Melting Point (°C) of Final Product |
| Phenyl | 85-95 | 70-85 | 158-160 |
| 4-Chlorophenyl | 88-96 | 75-90 | 172-174 |
| 4-Methoxyphenyl | 82-92 | 68-82 | 165-167 |
| 4-Nitrophenyl | 90-98 | 80-92 | 188-190 |
| 2-Hydroxyphenyl | 80-90 | 65-78 | 145-147 |
Expected Spectroscopic Data for 3-acetyl-2-phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole:
-
¹H NMR (CDCl₃, δ ppm): A singlet for the acetyl protons around 2.2-2.4 ppm, a singlet for the methoxy protons at C4 around 3.8-3.9 ppm, a singlet for the methoxy protons at C3 and C5 around 3.9-4.0 ppm, a singlet for the C2-H of the oxadiazole ring around 6.5-6.8 ppm, and aromatic protons in their respective regions.
-
IR (KBr, cm⁻¹): Characteristic absorption bands for the C=O of the acetyl group around 1670-1690 cm⁻¹, the C=N of the oxadiazole ring around 1600-1620 cm⁻¹, and C-O-C stretching bands.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the intermediate hydrazone can be readily confirmed by the disappearance of the aldehyde proton and the appearance of the characteristic hydrazone N-H and C=N-H protons in the ¹H NMR spectrum. Similarly, the formation of the final oxadiazole product is confirmed by the appearance of a singlet for the acetyl group protons and the disappearance of the hydrazone N-H proton signal. The purity of the compounds at each stage can be easily assessed by TLC, and the final structures can be unequivocally confirmed by a combination of spectroscopic techniques and elemental analysis, as demonstrated in the primary literature.[1]
Conclusion
This application note provides a comprehensive and reliable guide for the synthesis of a promising class of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. The straightforward two-step procedure, coupled with the potential for diverse substitutions on the phenyl ring, makes this an excellent platform for generating compound libraries for drug discovery programs. The significant biological activities associated with both the 1,3,4-oxadiazole and the trimethoxyphenyl moieties suggest that these compounds are worthy of further investigation as potential therapeutic agents.
References
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Peng, X., et al. (2012). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. PubMed. Available at: [Link]
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N'Dah, N. K. S., et al. (2024). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. PubMed Central. Available at: [Link]
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Kumar, V. (2024). Design, Synthesis, and Anticancer Activity of N-(Substituted Phenyl)-5- (3,4,5-Trimethoxyphenyl). Impactfactor. Available at: [Link]
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Karrouchi, K., et al. (2022). Synthesis of new 3-acetyl-1,3,4-oxadiazolines combined with pyrimidines as antileishmanial and antiviral agents. PubMed Central. Available at: [Link]
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Al-Ostath, A., et al. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PubMed Central. Available at: [Link]
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Asif, M. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. PubMed Central. Available at: [Link]
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Wang, Y.-M., et al. (2008). (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide. Sci-Hub. Available at: [Link]
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Li, Z., et al. (2006). Synthesis of Novel 3-Acetyl-2-Aryl-5-(3-Aryl-1-Phenyl-Pyrazol-4-yl)-2,3-Dihydro-1,3,4-Oxadiazoles. ResearchGate. Available at: [Link]
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Shingalapur, R. V., et al. (2020). SYNTHESIS OF SOME 2,3-DIHYDRO-1,3,4-OXADIAZOLES AND 4,5-DIHYDRO-1,2,4-TRIAZOLES AS ANTICANCER AGENTS. ResearchGate. Available at: [Link]
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Kumar, R. S., et al. (2018). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Institutes of Health. Available at: [Link]
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Jonušaite, S., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available at: [Link]
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Kumar, V., et al. (2024). Design, Synthesis, and Anticancer Activity of N-(Substituted Phenyl)-5- (3,4,5-Trimethoxyphenyl). Impactfactor. Available at: [Link]
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Bondock, S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
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Rajanarendar, E., et al. (2006). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]
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Khan, I., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci.. Available at: [Link]
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Khan, K. M., et al. (2018). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. PubMed Central. Available at: [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]
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Nikolaenkova, E. B., et al. (2021). Synthesis of 2-(3,4,5-trimethoxybenzoyl)-4(5)-phenyl-1H-imidazole. ResearchGate. Available at: [Link]
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Ye, D.-M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. Available at: [Link]
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Rauf, A., et al. (2014). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Pak. J. Pharm. Sci.. Available at: [Link]
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Application Notes & Protocols: A Guide to In Vivo Experimental Design for 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides
Introduction: Unveiling the Therapeutic Potential of a Promising Chemical Scaffold
The 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamide scaffold represents a class of synthetic compounds that has garnered significant interest in medicinal chemistry. This interest is largely due to its versatile structure, which serves as a precursor for various heterocyclic compounds, and its diverse pharmacological activities.[1][2] Preclinical research has identified promising anticancer, anti-apoptotic, and antimicrobial properties among its derivatives.[1][3][4] Specifically, in the context of oncology, analogues have demonstrated potent cytotoxic effects against various cancer cell lines, with mechanisms often linked to the disruption of critical cellular processes like microtubule dynamics and the induction of apoptosis.[5][6]
This guide provides a comprehensive framework for the in vivo evaluation of novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamide derivatives. As a Senior Application Scientist, my objective is not merely to present a list of procedures, but to elucidate the scientific reasoning behind each step. We will navigate from initial preclinical considerations and formulation development to the detailed execution of toxicity, pharmacokinetic, and efficacy studies. This document is designed for researchers, scientists, and drug development professionals, providing the technical accuracy and field-proven insights necessary to design robust and self-validating in vivo experiments.
Pillar 1: Preclinical Rationale & Foundational Strategy
Before embarking on any animal study, a strong preclinical rationale is paramount. This foundation is built upon a clear hypothesis of the compound's mechanism of action, the selection of an appropriate disease model, and an unwavering commitment to ethical research practices.
Hypothesized Mechanism of Action (MoA)
Derivatives of the related 3,4,5-trimethoxyphenyl group have shown potent activity as microtubule-targeting agents.[5][6] They often function by inhibiting tubulin polymerization, a mechanism shared with established chemotherapeutics like colchicine.[7] This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[5] This MoA provides a strong starting point for designing pharmacodynamic endpoints in our in vivo studies.
Caption: Hypothesized mechanism of action for the subject compounds.
Selection of an Appropriate Animal Model
For oncology research, the choice of animal model is critical for translating findings to the human condition. The most widely used models for initial efficacy testing are xenografts, where human cancer cells are implanted into immunodeficient mice.[8][9]
-
Causality: Immunodeficient strains, such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) or athymic nude mice, are essential because they lack a functional adaptive immune system, which prevents the rejection of human tumor cells.[10][11] This allows for the growth of human-derived tumors, providing a relevant biological system to test anticancer agents.[8] For this guide, we will focus on a cell line-derived xenograft (CDX) model , which is robust, reproducible, and suitable for initial efficacy screening.[8]
Ethical Framework: The 3Rs
All animal experimentation must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be integrated into the study design.[12][13]
-
Replacement: Justify why non-animal methods are not sufficient for the study's objectives.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results. This is achieved through careful experimental design and power analysis.
-
Refinement: Minimize any potential pain, suffering, or distress. This includes using appropriate anesthesia, humane endpoints, and providing proper animal husbandry.[14]
Crucially, all protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body before any work commences. [11]
Pillar 2: The In Vivo Experimental Workflow
A successful in vivo study is a multi-phased process. Rushing into an efficacy study without foundational data on formulation, safety, and pharmacokinetics is a common cause of experimental failure.[15][16] The following workflow provides a systematic and self-validating approach.
Caption: A systematic workflow for in vivo evaluation.
Phase 1 Protocols: Foundational In Vivo Studies
Protocol 1: Formulation Development for Poorly Soluble Compounds
Rationale: Many novel chemical entities, including hydrazinecarbothioamides, exhibit poor aqueous solubility.[17] This can lead to low and erratic bioavailability, confounding the results of in vivo studies.[18][19] Developing a safe and effective vehicle is a critical first step.[20]
Methodology:
-
Solubility Screening:
-
Assess the solubility of the test compound in a panel of pharmaceutically acceptable solvents (e.g., DMSO, NMP, PEG300, Solutol HS 15, Cremophor EL, Tween 80).
-
Prepare saturated solutions and quantify the concentration using HPLC or UV-Vis spectroscopy.
-
-
Vehicle Formulation:
-
Based on solubility data, prepare several co-solvent or surfactant-based vehicle systems. A common starting point for non-clinical studies is a mixture of DMSO, PEG300, and saline or water.
-
Example Vehicle: 10% DMSO / 40% PEG300 / 50% Saline.
-
-
Stability & Compatibility Check:
-
Prepare the final formulation at the highest anticipated concentration.
-
Observe for precipitation or phase separation over a period relevant to the dosing schedule (e.g., 2-4 hours at room temperature). The solution should remain clear.
-
-
Vehicle Toxicity (Self-Validation):
-
Administer the final chosen vehicle (without the compound) to a small cohort of naïve animals via the intended route of administration.
-
Monitor for any adverse effects (e.g., weight loss, signs of distress) for at least 48 hours. This ensures that any toxicity observed in subsequent studies can be attributed to the compound, not the vehicle.
-
Protocol 2: Acute Toxicity & Maximum Tolerated Dose (MTD) Study
Rationale: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or dose-limiting side effects.[16] Establishing the MTD is essential for selecting appropriate dose levels for efficacy studies and is a key component of the drug's safety profile.[21][22]
Methodology:
-
Animal Model: Use the same species and strain as intended for the efficacy study (e.g., female athymic nude mice, 6-8 weeks old).
-
Study Design:
-
Employ a dose-escalation design. Start with a low dose and escalate in subsequent cohorts.
-
Use a minimum of 3-5 animals per dose group.
-
Administer a single dose of the compound via the intended clinical route (e.g., intravenous (IV), intraperitoneal (IP), or oral (PO)).
-
-
Monitoring:
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15-20%), or severe, irreversible clinical signs of toxicity.
| Parameter | Description |
| Animal Model | Athymic Nude Mice (Female, 6-8 weeks old) |
| Groups | Group 1: Vehicle ControlGroup 2: 10 mg/kgGroup 3: 30 mg/kgGroup 4: 100 mg/kg (Dose levels are examples and should be adjusted) |
| Administration | Single Intraperitoneal (IP) Injection |
| n/group | 3-5 mice |
| Observation | 14 days |
| Primary Endpoints | Mortality, Body Weight Change, Clinical Signs of Toxicity |
| Table 1: Example Design for an Acute Toxicity / MTD Study. |
Protocol 3: Pharmacokinetic (PK) Study
Rationale: A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[24] It helps to understand the drug's exposure (Cmax, AUC) at a given dose and informs the selection of an optimal dosing schedule for the efficacy study to ensure adequate tumor exposure.[25][26]
Methodology:
-
Animal Model: Use cannulated rodents (e.g., jugular vein cannulated mice or rats) if possible to facilitate serial blood sampling. If not possible, use sparse sampling from multiple animals.
-
Dosing: Administer a single, non-toxic dose (typically below the MTD) via the intended route (e.g., IV and PO to determine bioavailability).
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points.
-
For an IV dose, typical time points are: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
For a PO dose, typical time points are: 0, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Sample Processing & Analysis:
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), and T½ (half-life).
| Parameter | Description |
| Animal Model | C57BL/6 Mice (or other appropriate strain) |
| Groups | Group 1: 10 mg/kg IVGroup 2: 50 mg/kg PO |
| n/group | 3 mice per group (for composite sampling) |
| Sampling Matrix | Plasma (via retro-orbital or tail vein bleed) |
| Time Points | IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hrPO: 0.25, 0.5, 1, 2, 4, 8, 24 hr |
| Analysis Method | LC-MS/MS |
| Table 2: Example Design for a Non-GLP Pharmacokinetic Study. |
Phase 2 Protocol: Tumor Xenograft Efficacy Study
Rationale: This is the definitive study to determine if the test compound can inhibit tumor growth in vivo.[10] The design leverages data from the MTD and PK studies to select an effective and well-tolerated dosing regimen.
Methodology:
-
Cell Culture:
-
Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) under sterile conditions.[27]
-
Ensure cells are in the logarithmic growth phase and test negative for mycoplasma contamination.
-
-
Tumor Implantation:
-
Harvest and resuspend cells in sterile, serum-free media or PBS at a concentration of 20-50 x 106 cells/mL.
-
For improved tumor take-rate, mix the cell suspension 1:1 (v/v) with a basement membrane matrix like Cultrex BME or Matrigel.[28]
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 2-5 million cells) into the right flank of each mouse.[29]
-
-
Tumor Growth and Group Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumors 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Width² x Length) / 2 .
-
Once tumors reach the target size, randomize mice into treatment and control groups to ensure the average tumor volume is similar across all groups.
-
-
Dosing and Monitoring:
-
Begin dosing according to the pre-defined schedule (e.g., daily, three times a week). The dose should be at or below the MTD.
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any clinical signs of distress.
-
-
Study Endpoints:
-
The study may be terminated when tumors in the control group reach a pre-determined maximum size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Individual animals should be euthanized if their tumor becomes ulcerated or if they exceed humane endpoint criteria (e.g., >20% body weight loss).
-
-
Tissue Collection:
-
At the end of the study, euthanize animals according to IACUC-approved procedures.
-
Excise the tumors, weigh them, and take photographs.
-
Divide the tumor tissue: fix one portion in 10% neutral buffered formalin for histology and snap-freeze the other portion in liquid nitrogen for molecular analysis (Western blot, PCR).
-
| Group | Treatment | Dose | Route | Schedule | n/group |
| 1 | Vehicle Control | - | IP | Daily (QD) | 8-10 |
| 2 | Test Compound | 50 mg/kg | IP | Daily (QD) | 8-10 |
| 3 | Positive Control (e.g., Paclitaxel) | 10 mg/kg | IP | Q3D | 8-10 |
| Table 3: Example Efficacy Study Design. |
Phase 3 Protocols: Ex Vivo Pharmacodynamic Analysis
Rationale: After demonstrating efficacy (tumor growth inhibition), it is crucial to confirm that the compound is working through its hypothesized mechanism of action in vivo. Pharmacodynamic (PD) studies link drug exposure to a biological response in the target tissue.
Protocol 4: Immunohistochemistry (IHC) for Proliferation and Apoptosis
-
Tissue Processing: Paraffin-embed the formalin-fixed tumor tissues and section them onto slides.
-
Staining:
-
Perform antigen retrieval on the tissue sections.
-
Incubate with primary antibodies against markers of interest:
-
Ki-67: A marker of cellular proliferation. A decrease in Ki-67 staining in treated tumors indicates an anti-proliferative effect.
-
Cleaved Caspase-3: A key marker of apoptosis. An increase in staining indicates the induction of programmed cell death.
-
-
-
Imaging and Analysis:
-
Image the stained slides using a microscope.
-
Quantify the percentage of positive-staining cells in multiple fields of view for each tumor to allow for statistical comparison between groups.
-
Protocol 5: Western Blot for Mechanistic Target Engagement
-
Protein Extraction: Homogenize the snap-frozen tumor tissues in lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[23]
-
Immunoblotting:
-
Probe the membrane with primary antibodies against proteins in the hypothesized pathway (e.g., β-tubulin, Bcl-2, Bax, p53).[5]
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Detection and Analysis:
-
Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.
-
Visualize the protein bands using chemiluminescence or fluorescence imaging.
-
Quantify the band intensity and normalize to the loading control to compare protein expression levels between treatment groups.
-
Conclusion
The in vivo evaluation of 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides requires a rigorous, multi-faceted approach that extends beyond simple efficacy testing. By systematically addressing formulation, toxicity, and pharmacokinetics before initiating a well-controlled efficacy study, researchers can generate reliable and translatable data. The inclusion of pharmacodynamic analyses is critical for validating the compound's mechanism of action and building a comprehensive preclinical data package. This structured, causality-driven methodology ensures scientific integrity, adheres to the highest ethical standards, and ultimately provides a robust assessment of the therapeutic potential of this promising class of compounds.
References
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- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.
- Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy.PubMed.
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.PMC.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.MDPI.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.PubMed.
- Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles.PubMed.
- Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action.PMC.
- FDA Clears PharmaResearch IND for Nano-Based Cancer Drug PRD-101.Pharmaceutical Technology.
- Phase I clinical and pharmacokinetic study of oral carboxyamidotriazole, a signal transduction inhibitor.PubMed.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.PMC - NIH.
- Ethical considerations regarding animal experiment
- Formulation strategies for poorly soluble drugs.
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.PMC.
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.Frontiers.
- Hydrazinecarbothioamide group in the synthesis of heterocycles.
- Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classific
- Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS.PubMed.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- ANIMAL MODELS IN CANCER RESEARCH.University of Arizona.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies.ACS Omega.
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- Ethical Considerations in Animal Research: The Principle of 3R's.SciELO México.
- Cancer Models.
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- Formulation of poorly water-soluble drugs for oral administr
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using 3,4,5-Trimethoxybenzaldehyde for synthesis of bioactive heterocyclic compounds
Application Note: AN-SYN-TMBA-04
Abstract & Pharmacological Significance
3,4,5-Trimethoxybenzaldehyde (TMBA) is not merely a reagent; it is a privileged structural motif in medicinal chemistry.[1] This specific substitution pattern mimics the A-ring of Colchicine , Podophyllotoxin , and Combretastatin A-4 (CA-4) . Incorporation of the 3,4,5-trimethoxyphenyl moiety into heterocyclic scaffolds frequently imparts potent tubulin polymerization inhibitory activity, leading to G2/M cell cycle arrest and apoptosis in various cancer lines (MCF-7, HCT-116).
This Application Note provides validated, step-by-step protocols for converting TMBA into three distinct classes of bioactive heterocycles: Chalcones (as key intermediates), 2-Pyrazolines (antimicrobial/anti-inflammatory), and 3,4-Dihydropyrimidinones (calcium channel blockers/anticancer).
Synthetic Pathway Overview
The following workflow illustrates the divergence from TMBA into multiple bioactive scaffolds.
Figure 1: Synthetic divergence from 3,4,5-Trimethoxybenzaldehyde to key heterocyclic pharmacophores.
Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)
Target: Synthesis of (E)-1,3-diphenylprop-2-en-1-one derivatives.[2] Mechanism: Base-catalyzed aldol condensation followed by dehydration.
Critical Considerations
-
Electronic Effect: The three methoxy groups on TMBA are electron-donating. This reduces the electrophilicity of the aldehyde carbonyl compared to nitro-benzaldehydes. Longer reaction times (12–24 h) are often required compared to electron-deficient substrates.
-
Temperature Control: Initial addition must be at 0–5°C to prevent side reactions (e.g., Cannizzaro reaction or polymerization), though the trimethoxy groups make Cannizzaro less likely than in unsubstituted aldehydes.
Materials
-
3,4,5-Trimethoxybenzaldehyde (10 mmol, 1.96 g)
-
Substituted Acetophenone (10 mmol) (e.g., 4-methoxyacetophenone)
-
Ethanol (95% or absolute, 20 mL)
-
Sodium Hydroxide (NaOH) (40% aqueous solution, 5 mL)
-
Hydrochloric Acid (10% HCl) for neutralization
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the acetophenone (10 mmol) and TMBA (10 mmol) in 20 mL of ethanol.
-
Catalysis: Place the flask in an ice bath (0–5°C). Add the 40% NaOH solution (5 mL) dropwise over 10 minutes.
-
Observation: The solution often turns deep yellow or orange immediately due to the formation of the enolate and subsequent conjugation.
-
-
Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature (25°C) for 12–24 hours.
-
Monitoring: Check via TLC (Hexane:Ethyl Acetate 7:3). The product typically has a lower Rf than the aldehyde.
-
-
Work-up: Pour the reaction mixture into 100 g of crushed ice/water with vigorous stirring.
-
Neutralization: Acidify carefully with 10% HCl until pH ~5–6. This step is critical to protonate any phenolate species (if hydroxy-acetophenones were used) and to fully precipitate the product.
-
Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol.
Expected Yield: 75–90% Characterization: 1H NMR will show trans-alkene protons (d, J ≈ 15-16 Hz) around 7.3–7.8 ppm.
Protocol B: Cyclization to 2-Pyrazolines
Target: Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles. Significance: Pyrazolines derived from TMBA have shown MIC values comparable to standard antibiotics against S. aureus and P. aeruginosa.
Materials
-
Chalcone (derived from Protocol A) (5 mmol)
-
Hydrazine Hydrate (80% or 99%, 10 mmol)
-
Glacial Acetic Acid (15 mL) OR Ethanol (20 mL)
-
Note: Using glacial acetic acid yields the N-acetyl pyrazoline. Using ethanol yields the N-unsubstituted pyrazoline.
Step-by-Step Procedure (N-Acetyl Derivative)
-
Charge: In a 50 mL round-bottom flask, dissolve the chalcone (5 mmol) in glacial acetic acid (15 mL).
-
Reagent Addition: Add hydrazine hydrate (10 mmol, ~0.5 mL) slowly.
-
Safety: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.
-
-
Reflux: Attach a reflux condenser and heat the mixture at reflux (118°C) for 6–8 hours.
-
Optimization: The bulky trimethoxy group may sterically hinder cyclization. If TLC shows unreacted chalcone after 6h, extend to 10h.
-
-
Quench: Cool the mixture to RT and pour into crushed ice (100 g).
-
Isolation: The product precipitates as a solid.[3] Filter, wash with water to remove excess acid, and dry.
-
Purification: Recrystallize from ethanol or methanol.
Expected Yield: 65–80%
Protocol C: Biginelli Reaction (Dihydropyrimidinones)
Target: Synthesis of 4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-ones. Mechanism: Acid-catalyzed three-component condensation.
Materials
-
3,4,5-Trimethoxybenzaldehyde (5 mmol)
-
Ethyl Acetoacetate (5 mmol)
-
Urea (7.5 mmol)
-
Catalyst: Concentrated HCl (3 drops) or p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Ethanol (15 mL)
Step-by-Step Procedure
-
Assembly: Combine TMBA, ethyl acetoacetate, and urea in a 50 mL round-bottom flask containing Ethanol (15 mL).
-
Catalysis: Add the acid catalyst.
-
Reflux: Heat to reflux for 4–6 hours.
-
Visual Cue: The reaction mixture typically becomes homogeneous upon heating, then may precipitate product upon cooling.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice (50 g).
-
Isolation: Filter the solid product.
-
Purification: Recrystallize from hot ethanol.
Green Chemistry Variant (Solvent-Free): Mix the three components with CuCl2·2H2O (10 mol%) in a mortar. Grind with a pestle for 5–10 minutes. The mixture will turn into a paste and solidify. Wash with water and recrystallize.[2] This method often improves yields to >90%.
Bioactivity & Structure-Activity Relationship (SAR)
The following table summarizes the impact of the 3,4,5-trimethoxy motif on biological endpoints.
| Compound Class | Target Mechanism | Key SAR Observation | Ref |
| Chalcones | Tubulin Polymerization Inhibition | The trimethoxy A-ring is essential for binding to the colchicine site. Replacement with mono-methoxy reduces potency by >10-fold. | [1, 5] |
| 2-Pyrazolines | Antimicrobial (Membrane disruption) | N-acetyl derivatives show higher stability and lipophilicity, improving cell penetration against Gram-negative bacteria (P. aeruginosa). | [2, 6] |
| DHPMs | Calcium Channel Blockade | 4-Aryl substitution with electron-donating groups (like trimethoxy) favors calcium channel antagonism over agonism. | [3] |
| Indole-Hybrids | Apoptosis Induction | 3,4,5-trimethoxyphenyl-indole derivatives show IC50 < 50 nM against colorectal cancer lines. | [5] |
Mechanism of Action: Biginelli Reaction
The formation of the dihydropyrimidinone scaffold proceeds via an iminium intermediate formed between the aldehyde and urea, followed by nucleophilic attack by the enol of the keto-ester.
References
-
Semantic Scholar. (2022). Synthesis and evaluation of new chalcones, derived pyrazoline and cyclohexenone derivatives as potent antimicrobial agents. Retrieved from [Link]
-
UniTo. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved from [Link]
-
NIH PubMed. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2023). Synthesis, Characterization, Anti-Inflammatory, and Antimicrobial Evaluation of New 2-Pyrazolines Derivatives. Retrieved from [Link][2]
Sources
Application Note: Industrial Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde
Abstract
Trimethoprim, a potent inhibitor of bacterial dihydrofolate reductase (DHFR), is a critical component of antibacterial therapies, often used in synergy with sulfamethoxazole.[1][2] Its industrial synthesis is a well-established process, with several efficient routes originating from the key aromatic aldehyde, 3,4,5-Trimethoxybenzaldehyde.[3] This document provides a detailed guide for researchers, chemists, and drug development professionals on two prominent, industrially viable synthetic pathways for Trimethoprim. The protocols herein are designed to be self-validating, with an emphasis on the chemical principles and strategic decisions that ensure high yield and purity on a large scale.
Introduction to Synthetic Strategy
The synthesis of Trimethoprim, chemically 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine, hinges on the construction of its characteristic diaminopyrimidine ring and its attachment to the 3,4,5-trimethoxybenzyl moiety. Starting from 3,4,5-Trimethoxybenzaldehyde, the primary challenge is the introduction of a two-carbon fragment that can be cyclized with guanidine to form the heterocyclic core.
Two major strategies have proven effective and scalable:
-
Route A: The Bischler-Napieralski-Type Condensation Pathway. This highly convergent approach involves the condensation of 3,4,5-Trimethoxybenzaldehyde with a β-amino or β-alkoxy propionitrile. The resulting intermediate is then directly cyclized with guanidine in a one-pot or two-step sequence to yield Trimethoprim. This route is often favored for its operational simplicity and high yields.[3][4]
-
Route B: The Knoevenagel Condensation Pathway. This multi-step synthesis begins with a Knoevenagel condensation between 3,4,5-Trimethoxybenzaldehyde and an active methylene compound, such as ethyl cyanoacetate. The resulting unsaturated intermediate undergoes a reduction of the carbon-carbon double bond, followed by cyclization with guanidine. While involving more steps, this pathway offers robust and well-understood reactions.[3][5]
The choice between these routes often depends on raw material availability, cost, and specific plant capabilities. This guide will detail the protocols for both pathways, providing the necessary scientific rationale for each step.
Overall Synthetic Workflow
The following diagram illustrates the strategic divergence of the two primary synthetic routes from the common starting material.
Caption: Divergent industrial synthesis pathways to Trimethoprim.
Route A: The Bischler-Napieralski-Type Condensation Pathway
This route is characterized by its efficiency, achieving the synthesis in two high-yielding steps. The key is the initial condensation of 3,4,5-Trimethoxybenzaldehyde with 3-anilinopropionitrile, which forms a stable enamine intermediate ready for cyclization.
Protocol 1A: Condensation with 3-Anilinopropionitrile
This step involves a base-catalyzed condensation reaction. The use of a water-removal technique (azeotropic distillation) is critical to drive the reaction equilibrium towards the product.
Expert Insight: Sodium methoxide is a strong, non-nucleophilic base (in this context) that efficiently deprotonates the α-carbon of the propionitrile, initiating the condensation.[6][7] Toluene forms an azeotrope with the water produced during the condensation, allowing for its physical removal via a Dean-Stark apparatus, which is a classic industrial strategy to maximize conversion.[4]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 3,4,5-Trimethoxybenzaldehyde | 196.20 | 49.0 g | 1.0 (0.25 mol) |
| 3-Anilinopropionitrile | 146.19 | 42.5 g | 1.16 (0.29 mol) |
| Sodium Methoxide | 54.02 | 15.0 g | ~1.1 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 150 mL | - |
| Toluene | 92.14 | 100 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: Equip a 1000 mL four-neck reaction flask with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a reflux condenser.
-
Reagent Charging: Charge the flask with 3,4,5-Trimethoxybenzaldehyde (49.0 g), 3-anilinopropionitrile (42.5 g), DMSO (150 mL), sodium methoxide (15.0 g), and toluene (100 mL).[4]
-
Reaction Execution: Begin stirring and gently heat the mixture to approximately 110°C to initiate reflux.
-
Azeotropic Water Removal: Continuously collect the toluene-water azeotrope in the Dean-Stark trap. The reaction is monitored by the cessation of water collection.
-
Solvent Removal: Once the reaction is complete, configure the apparatus for distillation and remove the toluene under reduced pressure.
-
Product Precipitation: Cool the remaining DMSO solution and add 400 mL of cold water while stirring vigorously. The intermediate product will precipitate as a solid.
-
Isolation and Drying: Cool the slurry to 5-10°C, collect the solid product by suction filtration, wash with cold water, and dry in a vacuum oven.[4]
-
Expected Outcome: A high yield of the condensation product (α-(anilinomethylene)-3,4,5-trimethoxybenzyl cyanide).
-
Yield: ~78.5 g (97%).[4]
-
Purity: Sufficient for use in the next step without further purification.
Protocol 1B: Cyclization with Guanidine
The intermediate is cyclized with guanidine, which is typically generated in situ from guanidine hydrochloride and a strong base like sodium methoxide.
Expert Insight: Guanidine is a highly basic and nucleophilic reagent. The reaction proceeds via nucleophilic attack of guanidine onto the nitrile carbon, followed by an intramolecular cyclization and elimination of aniline to form the stable diaminopyrimidine ring.[8][9] Ethanol is an excellent solvent as it readily dissolves the reactants and the sodium methoxide base.[4]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Condensation Product | 322.38 | 32.0 g | 1.0 (~0.1 mol) |
| Guanidine Hydrochloride | 95.53 | 19.0 g | ~2.0 |
| Sodium Methoxide | 54.02 | 50.0 g | ~9.3 |
| Ethanol (200 proof) | 46.07 | 100 mL | - |
Step-by-Step Methodology:
-
Reagent Charging: In a 500 mL three-neck flask equipped with a reflux condenser and stirrer, add the dried condensation product (32.0 g), guanidine hydrochloride (19.0 g), sodium methoxide (50.0 g), and ethanol (100 mL).[4]
-
Reaction Execution: Heat the mixture to reflux and maintain for 1 hour with vigorous stirring.
-
Solvent Reduction: After 1 hour, distill off a portion of the ethanol to concentrate the reaction mixture.
-
Product Precipitation: Add 100 mL of water to the warm concentrate and stir while cooling to 5-10°C to induce crystallization of the crude Trimethoprim.
-
Isolation and Drying: Collect the crude product by suction filtration, wash with cold water, and dry thoroughly in a vacuum oven.[4]
Route B: The Knoevenagel Condensation Pathway
This classic route builds the required carbon framework through a sequence of condensation, reduction, and cyclization.
Caption: Stepwise workflow for the Knoevenagel synthesis route.
Protocol 2A: Knoevenagel Condensation
Expert Insight: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[10] The basic catalyst (e.g., sodium methoxide, DBU) deprotonates the ethyl cyanoacetate, forming a carbanion which then attacks the aldehyde.[11] The reaction is typically fast and high-yielding.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 3,4,5-Trimethoxybenzaldehyde | 196.20 | 196.2 kg | 1.0 (1.0 kmol) |
| Ethyl Cyanoacetate | 113.12 | 113.1 kg | 1.0 (1.0 kmol) |
| Sodium Methoxide | 54.02 | 65.0 kg | ~1.2 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 800 L | - |
Step-by-Step Methodology:
-
Reactor Charging: Charge a suitable industrial reactor with 3,4,5-Trimethoxybenzaldehyde (196.2 kg), ethyl cyanoacetate (113.1 kg), DMSO (800 L), and sodium methoxide (65.0 kg).[5]
-
Reaction Execution: Heat the mixture to 105 ± 2°C and maintain reflux.
-
Process Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically ~2.5 hours).[5]
-
Work-up: Cool the reaction mixture and proceed to the next step. The intermediate is often not isolated to improve process efficiency.
Protocol 2B: Catalytic Hydrogenation
Expert Insight: The carbon-carbon double bond of the acrylate intermediate is selectively reduced without affecting the nitrile or ester groups. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity and selectivity for alkene hydrogenation under mild conditions.[3] Alternatively, hydride reagents like sodium borohydride can be used.[5]
| Reagent/Material | Description | Quantity |
| Knoevenagel Product | In solution from previous step | ~1.0 kmol |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 58 kg |
| Solvent | From previous step | - |
Step-by-Step Methodology (Using NaBH₄):
-
Cooling: Cool the reaction mixture from the previous step to 25-30°C.
-
Reagent Addition: Carefully add sodium borohydride (58 kg) in portions, maintaining the temperature between 25-30°C.
-
Reaction: Stir for 1.5 hours at this temperature.
-
Quenching & Isolation: Pump off the solvent under reduced pressure. Add water (650 L) to the residue, stir, and filter the precipitated solid. Wash the solid several times with water and dry.[5]
-
Expected Outcome: Ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)propanoate as a solid intermediate.
Protocol 2C: Cyclization with Guanidine
The final step is the base-promoted condensation of the saturated cyano-ester with guanidine to form the Trimethoprim core.
Expert Insight: This is a classic pyrimidine synthesis. The reaction is driven by the formation of the highly stable aromatic pyrimidine ring. Guanidine acts as a binucleophile, reacting with both the ester and nitrile functionalities of the intermediate.[12]
This step is mechanistically similar to Protocol 1B and is typically carried out by refluxing the intermediate with guanidine in an alcoholic solvent with a strong base like sodium methoxide or sodium ethoxide.
Industrial Purification
Regardless of the synthetic route, the crude Trimethoprim requires purification to meet pharmaceutical standards.
Expert Insight: The final purity of an Active Pharmaceutical Ingredient (API) is paramount. Recrystallization is the most common and effective method for purifying solid organic compounds at an industrial scale. The choice of solvent system is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures or be insoluble at high temperatures.
Protocol 3: Recrystallization of Crude Trimethoprim
-
Dissolution: Transfer the crude Trimethoprim (e.g., 265 kg) to a crystallizer vessel. Add a suitable solvent system, such as a mixture of acetic acid, ethanol, and water (e.g., in a 0.5:1.1:1 ratio), and activated carbon for decolorization.[5]
-
Heating: Heat the mixture to reflux to completely dissolve the solid and allow the activated carbon to adsorb colored impurities.
-
Filtration: Perform a hot filtration to remove the activated carbon and any insoluble matter.
-
Crystallization: Allow the clear filtrate to cool slowly and controllably to induce crystallization. Slow cooling is essential for the formation of large, pure crystals.
-
Isolation: Once crystallization is complete and the slurry has reached a low temperature, collect the purified Trimethoprim crystals by centrifugation or filtration.
-
Washing & Drying: Wash the crystals with a cold solvent (e.g., an ethanol-water mixture) to remove any residual mother liquor and dry under vacuum.[5]
-
Expected Outcome: Pure Trimethoprim crystalline powder.
-
Yield: ~90% recovery from crude.[5]
-
Purity (as per USP/BP): >99.5%.[5]
Conclusion
The industrial synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde is a robust and optimized process. Both the Bischler-Napieralski-type and Knoevenagel routes offer high-yield, scalable solutions. The selection of a specific route is a strategic decision based on economic and logistical factors. The protocols outlined in this application note provide a comprehensive framework for the production of this vital antibacterial agent, grounded in established chemical principles and validated by industrial practice.
References
-
Route of Knoevenagel Reaction from Conventional method to Greener methods. (2003). IOSR Journal of Applied Chemistry. [Link]
- CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. (2021).
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Korean Chemical Society. [Link]
- CN101328138B - Preparation of trimethoprim. (2010).
- CN105294574A - Synthetic method of trimethoprim. (2016).
-
Synthesis and Importance of Trimethoprim - Organic Chemistry in Industry. (2021). YouTube. [Link]
- CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde. (2014).
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (n.d.). Organic Chemistry Portal. [Link]
-
(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. (2010). National Institutes of Health. [Link]
- EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein. (1982).
-
Production of an antibacterial drug trimethoprim using novel biotechnological approach. (2010). ResearchGate. [Link]
-
Trimethoprim. (n.d.). PubChem, National Institutes of Health. [Link]
-
Synthesis, Biological Activity of Trimethoprim derivative and the Complexes. (2021). ResearchGate. [Link]
-
Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. (2019). MDPI. [Link]
-
Trimethoprim. (2016). Basicmedical Key. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Condensation reaction catalyzed by simple basic catalysts. (n.d.). ResearchGate. [Link]
-
Sodium methoxide. (n.d.). Wikipedia. [Link]
-
Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. (2022). ResearchGate. [Link]
-
Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. (n.d.). ResearchGate. [Link]
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- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Pyrimidine synthesis [organic-chemistry.org]
Application Note: 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) in Cancer Research
[1][2]
Part 1: Executive Summary & Rationale
3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) represents a paradigm shift in "smart" chemotherapeutics. Unlike non-specific cytotoxic agents, TMECG functions as a stable prodrug designed to exploit the unique enzymatic signature of melanoma cells.
The "Trojan Horse" Strategy
Standard antifolates (e.g., Methotrexate) cause systemic toxicity because they inhibit Dihydrofolate Reductase (DHFR) in all dividing cells. TMECG circumvents this by remaining pharmacologically inert until it encounters Tyrosinase , an enzyme overexpressed almost exclusively in melanocytes and melanoma tissue.
-
Bioavailability Engineering: The trimethoxybenzoyl modification of the native green tea catechin (Epicatechin-3-gallate) dramatically improves lipophilicity and cellular uptake while preventing rapid metabolic degradation.
-
Selective Activation: Upon entry into a melanoma cell, Tyrosinase oxidizes TMECG.[1][2]
-
Lethal Payload: This oxidation generates a highly reactive ortho-quinone methide intermediate. This intermediate covalently binds to DHFR, causing irreversible inhibition, folate cycle collapse, and apoptosis.
Part 2: Mechanism of Action (The Tyrosinase-DHFR Axis)
The therapeutic efficacy of TMECG relies on a cascade of bio-activation.
Signaling Pathway Visualization
Figure 1: The bio-activation pathway of TMECG.[1][2] The compound remains inert until oxidized by Tyrosinase, generating a quinone methide that irreversibly inhibits DHFR.[1][2]
Part 3: Application Notes & Protocols
Application Note 1: Validating Cell Selectivity (Tyrosinase Dependency)
Objective: To confirm that TMECG cytotoxicity is strictly dependent on Tyrosinase expression, distinguishing it from general toxins.
Experimental Design:
-
Test Model (Positive): B16-F10 (Murine Melanoma) or SK-MEL-28 (Human Melanoma) - High Tyrosinase.
-
Control Model (Negative): NIH-3T3 (Fibroblasts) or MCF-7 (Breast Cancer) - Low/No Tyrosinase.
-
Inhibitor Control: Phenylthiourea (PTU), a specific Tyrosinase inhibitor.
Protocol:
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Pre-treatment (Specificity Check):
-
Group A: Vehicle only.
-
Group B: Pre-treat with 200 µM PTU for 1 hour (to block Tyrosinase).
-
-
Treatment: Add TMECG in a dose-response range (0.1 µM to 100 µM).
-
Incubation: Incubate for 48–72 hours.
-
Readout: Assess viability using MTT or SRB assay.
Expected Data Output:
| Cell Line | Tyrosinase Status | TMECG IC50 (µM) | TMECG + PTU IC50 (µM) | Interpretation |
| B16-F10 | High | 0.5 – 2.0 | > 50.0 | Cytotoxicity is Tyrosinase-driven. |
| SK-MEL-28 | High | 1.0 – 3.0 | > 50.0 | Cytotoxicity is Tyrosinase-driven. |
| NIH-3T3 | Negative | > 50.0 | > 50.0 | No toxicity in non-melanoma cells. |
Application Note 2: DHFR Inhibition Assay (Enzymatic Validation)
Objective: To quantify the irreversible inhibition of Dihydrofolate Reductase (DHFR) by the activated TMECG metabolite. Note: Because TMECG requires activation, this assay must include a pre-activation step using mushroom tyrosinase.
Reagents:
-
Purified recombinant Human DHFR.
-
Substrate: Dihydrofolate (DHF) and NADPH.
-
Activator: Mushroom Tyrosinase (20 U/mL).
Protocol:
-
Activation Mix: Incubate TMECG (10 µM) with Mushroom Tyrosinase in Potassium Phosphate Buffer (pH 7.4) for 30 minutes at 37°C.
-
Control: TMECG without Tyrosinase.
-
-
Reaction Assembly: In a UV-transparent cuvette or plate, add:
-
DHFR enzyme (0.01 U).
-
Activated TMECG mixture (titrated concentrations).
-
NADPH (100 µM).
-
-
Initiation: Start reaction by adding Dihydrofolate (50 µM).
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 5 minutes.
-
Calculation: Determine the slope (
). Calculate % Inhibition relative to vehicle control.
Critical Insight: Unlike standard competitive inhibitors (e.g., Methotrexate), the activated TMECG species binds covalently. If you perform a "washout" or dialysis step after incubation, enzyme activity should not recover.
Application Note 3: Cell Cycle & Apoptosis Analysis (Folate Starvation)
Objective: To demonstrate that TMECG induces S-phase arrest (characteristic of antifolates) followed by apoptosis.
Workflow Visualization:
Figure 2: Experimental workflow for validating the physiological impact of TMECG treatment.
Protocol:
-
Treatment: Treat B16-F10 cells with TMECG (IC50 concentration) for 24 hours.
-
Cell Cycle Staining:
-
Fix cells in 70% ice-cold ethanol overnight.
-
Wash with PBS.
-
Stain with Propidium Iodide (PI) + RNase A for 30 min at 37°C.
-
-
Apoptosis Staining:
-
Use Annexin V-FITC / PI kit on non-fixed cells.
-
-
Analysis: Acquire 10,000 events on a Flow Cytometer.
Expected Results:
-
Cell Cycle: Accumulation of cells in S-phase (early time points) due to nucleotide depletion, followed by sub-G1 (apoptosis).
-
Apoptosis: Significant increase in Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations compared to control.
Part 4: Synthesis & Handling
Storage: TMECG is an ester and can be sensitive to hydrolysis. Store lyophilized powder at -20°C. Solubilize in DMSO immediately prior to use. Avoid aqueous buffers with pH > 8.0 to prevent premature hydrolysis or auto-oxidation.
Safety: While TMECG is a prodrug, the generated quinone methide is a potent alkylating agent. Handle all activated reaction mixtures with cytotoxicity precautions.
References
-
Melanoma Activation of 3-O-(3,4,5-Trimethoxybenzoyl)-(-)-Epicatechin to a Potent Irreversible Inhibitor of Dihydrofolate Reductase. Source: Molecular Pharmaceutics (ACS Publications). Link:[Link] Significance: Establishes the core mechanism of tyrosinase-mediated activation and DHFR inhibition.
-
Synthesis and Biological Activity of a 3,4,5-Trimethoxybenzoyl Ester Analogue of Epicatechin-3-gallate. Source: Journal of Medicinal Chemistry (ACS Publications). Link:[Link] Significance: Details the chemical synthesis and initial antiproliferative profiling against melanoma cell lines.
-
Targeting the methionine cycle for melanoma therapy with 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin. Source: PubMed / Molecular Cancer Therapeutics. Link:[Link] Significance: Expands the mechanism to include modulation of the methionine cycle and synergistic combinations.[3]
-
3,4,5-Trimethoxybenzoate of Catechin, an Anticarcinogenic Semisynthetic Catechin, Modulates the Physical Properties of Anionic Phospholipid Membranes. Source: MDPI (Membranes). Link:[Link] Significance:[4][1][2][3][5][6][7][8][9][10][11] Discusses the membrane interaction and bioavailability aspects of the trimethoxy-modified catechin scaffold.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Melanoma activation of 3-o-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin to a potent irreversible inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the methionine cycle for melanoma therapy with 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epicatechin | C15H14O6 | CID 72276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "Epicatechin Stimulates Mitochondrial Activity and Selectively Sensitizes Cancer Cells . . ." by Hosam A. Elbaz, Icksoo Lee et al. [digitalcommons.wayne.edu]
- 8. Synthesis and biological activity of a 3,4,5-trimethoxybenzoyl ester analogue of epicatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Cell Cycle Perturbations Induced by Trimethoxyphenyl Analogues Using DNA Flow Cytometry
Introduction: Unraveling the Antiproliferative Effects of Trimethoxyphenyl Analogues
Trimethoxyphenyl analogues represent a promising class of compounds in anticancer drug discovery, often exerting their effects by disrupting microtubule dynamics.[1][2] This interference with the cytoskeleton typically leads to a halt in cell division, a phenomenon known as cell cycle arrest, which can ultimately trigger programmed cell death (apoptosis).[2][3] A robust and quantitative method to assess these cellular responses is therefore critical for the preclinical evaluation of these potential therapeutics.
DNA flow cytometry is a powerful high-throughput technique that provides a "snapshot" of the cell cycle distribution within a population of cells.[4] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), we can precisely measure the DNA content of individual cells and, consequently, determine the percentage of cells in each phase of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis phase), and G2/M (two sets of chromosomes).[5][6][7] This application note provides a detailed protocol for the analysis of cell cycle alterations induced by trimethoxyphenyl analogues using PI-based DNA flow cytometry, from sample preparation to data interpretation.
Principle of the Assay: Propidium Iodide Intercalation and Fluorescence Detection
Propidium iodide is a fluorescent intercalating agent that binds to double-stranded DNA.[8] Upon binding, its fluorescence is enhanced significantly. The intensity of the fluorescence signal emitted from a stained cell is directly proportional to its DNA content.[9] Since PI is not membrane-permeable, cells must be fixed and permeabilized, typically with cold ethanol, to allow the dye to enter and stain the nuclear DNA.[8][10] It is also crucial to treat the cells with RNase to eliminate any staining of double-stranded RNA, which would otherwise interfere with the accuracy of the DNA content measurement.[8][11]
A flow cytometer then analyzes the stained cells individually, measuring the fluorescence intensity of each cell as it passes through a laser beam. The data is typically displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells (events).[12]
Experimental Workflow: From Cell Culture to Data Acquisition
The following diagram outlines the key steps in the DNA flow cytometry protocol for analyzing the effects of trimethoxyphenyl analogues on the cell cycle.
Caption: Experimental workflow for cell cycle analysis using DNA flow cytometry.
Detailed Protocol
This protocol is a general guideline and may require optimization for different cell lines and specific trimethoxyphenyl analogues.
Materials:
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 0.1 mg/mL RNase A in PBS)[13]
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to attach and enter exponential growth.
-
Treat the cells with various concentrations of the trimethoxyphenyl analogue or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.
-
Centrifuge at 300-500 x g for 5 minutes and discard the supernatant. Repeat this wash step once.
-
-
Fixation:
-
Resuspend the cell pellet in approximately 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8][10] This is a critical step to prevent cell clumping.[8]
-
Incubate the cells on ice for at least 30 minutes.[10] For longer storage, cells can be kept at -20°C for several weeks.[4][8]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 800-1000 x g) for 5 minutes to pellet.
-
Carefully discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[13]
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 600 nm).[8]
-
Collect data in linear mode to properly resolve the G0/G1 and G2/M peaks.[6]
-
It is important to use doublet discrimination to exclude cell aggregates from the analysis.[5][15]
-
Data Analysis and Interpretation
The acquired flow cytometry data is typically visualized as a DNA content histogram. This histogram displays distinct peaks corresponding to the different phases of the cell cycle.
Caption: Workflow for analyzing DNA flow cytometry data.
Interpreting the Histogram:
-
G0/G1 Peak: The first major peak represents cells with a 1n DNA content.
-
S Phase: The region between the G0/G1 and G2/M peaks represents cells actively synthesizing DNA.
-
G2/M Peak: The second major peak, with approximately twice the fluorescence intensity of the G0/G1 peak, represents cells with a 2n DNA content.
-
Sub-G1 Peak: A peak to the left of the G0/G1 peak can indicate apoptotic cells with fragmented DNA.[16]
Specialized software is used to deconvolute the histogram and calculate the percentage of cells in each phase.[6][9]
Expected Results with Trimethoxyphenyl Analogues
Many trimethoxyphenyl analogues are known to be microtubule-targeting agents, which disrupt the formation of the mitotic spindle.[1][3] This interference prevents cells from completing mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[2][3] Therefore, treatment with an effective trimethoxyphenyl analogue is expected to cause a dose- and time-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and/or S phase populations.[16]
Hypothetical Data Presentation:
| Treatment Group | Concentration (µM) | % G0/G1 | % S | % G2/M | % Sub-G1 |
| Vehicle Control | 0 | 65.2 | 15.3 | 19.5 | 1.2 |
| Compound X | 0.1 | 60.1 | 14.8 | 25.1 | 1.5 |
| Compound X | 1 | 45.7 | 12.5 | 41.8 | 2.1 |
| Compound X | 10 | 20.3 | 8.9 | 70.8 | 5.7 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution of Peaks | Inadequate RNase treatment leading to RNA staining.[11] | Ensure sufficient RNase concentration and incubation time. |
| Cell clumps. | Gently vortex during ethanol fixation and filter samples before analysis. | |
| High flow rate.[17] | Use a low flow rate during acquisition. | |
| High Background Fluorescence | Incomplete removal of unbound PI. | Ensure adequate washing steps. |
| Presence of RNA. | Optimize RNase treatment. | |
| Inconsistent Staining | Variation in cell number or staining conditions. | Standardize cell numbers and reagent volumes across all samples. |
Conclusion
DNA flow cytometry using propidium iodide staining is a reliable and efficient method for characterizing the effects of trimethoxyphenyl analogues on the cell cycle. This application note provides a comprehensive framework for designing, executing, and interpreting such experiments. By quantifying changes in cell cycle distribution, researchers can gain valuable insights into the mechanism of action of these compounds, aiding in the identification and development of novel anticancer therapeutics.
References
-
University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]
-
NanoCellect Biomedical. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]
-
Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry. [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
Flow Cytometry Core Facility, University of Rochester Medical Center. Cell Cycle Basics. [Link]
-
University of Würzburg. Cell Cycle Analysis by Propidium Iodide (PI) Staining. [Link]
-
ResearchGate. Cell cycle analysis by flow cytometry. Histograms display DNA content.... [Link]
-
ResearchGate. Cell Cycle Analysis Problem - weird histogram?. [Link]
-
National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]
-
JoVE. DNA Measurement and Cell Cycle Analysis by Flow Cytometry. [Link]
-
National Institutes of Health. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]
-
Creative Biolabs Antibody. Troubleshooting of Cell Cycle Staining Flow Cytometry. [Link]
-
National Institutes of Health. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. [Link]
-
Anticancer Research. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. [Link]
-
ACS Omega. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. [Link]
-
National Institutes of Health. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. [Link]
Sources
- 1. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanocellect.com [nanocellect.com]
- 6. augusta.edu [augusta.edu]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Note & Protocol: Quantifying Tubulin Polymerization Inhibition by Trimethoxyphenyl Compounds
Scientific Background: Tubulin Dynamics and the Role of Trimethoxyphenyl Inhibitors
Microtubules are fundamental components of the eukaryotic cytoskeleton, formed by the dynamic polymerization of α- and β-tubulin heterodimers.[1] This process is critical for numerous cellular functions, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1][2] The inherent dynamism of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), makes them a prime target for anticancer drug development.[1][3] Agents that disrupt microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis, making them effective chemotherapeutics.[1][4]
Microtubule-targeting agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[5] Many potent destabilizing agents function by binding to the colchicine-binding site on β-tubulin.[6] A key structural feature, or pharmacophore, for many of these inhibitors is the 3,4,5-trimethoxyphenyl (TMP) moiety.[2] This group is a crucial component of colchicine and its analogs, anchoring the molecule within a hydrophobic pocket on β-tubulin at the interface with α-tubulin. By occupying this site, TMP-containing compounds prevent the conformational changes required for tubulin dimers to assemble into straight protofilaments, thereby inhibiting microtubule polymerization.[4][6]
This application note provides a detailed protocol for an in vitro tubulin polymerization assay, a robust method for quantifying the inhibitory activity of novel TMP compounds and determining their half-maximal inhibitory concentration (IC50).[7][8]
Figure 2: High-level workflow for the tubulin polymerization assay.
Detailed Protocol
5.1 Reagent Preparation (Perform all steps on ice)
-
General Tubulin Buffer (G-PEM): Prepare a 1x solution containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, and 0.5 mM EGTA. Filter sterilize and store at 4°C.
-
Assay Buffer: On the day of the experiment, prepare fresh Assay Buffer by supplementing G-PEM with 10% (v/v) glycerol. Note: Glycerol enhances polymerization but can interfere with some ligand binding; it may be omitted if necessary, but tubulin concentration might need to be increased. [9]3. Compound Dilutions: Thaw the TMP compound stock, positive controls (Paclitaxel, Nocodazole), and DMSO (vehicle). Prepare a serial dilution series of your TMP compound in Assay Buffer. A typical starting point is a 10-point, 2-fold dilution series. Also prepare working solutions of controls (e.g., 100 µM Paclitaxel, 100 µM Nocodazole) and a vehicle control containing the same final DMSO concentration as your highest compound concentration.
-
Tubulin Master Mix: This mix should be prepared last, just before adding to the plate. For a 100 µL final reaction volume per well, calculate the required volumes for all wells plus a 10% overage.
-
Thaw lyophilized tubulin on ice and reconstitute with ice-cold G-PEM buffer to a working concentration of ~3 mg/mL (or as recommended by the supplier). [10] * In a single tube on ice, combine the required amounts of Assay Buffer, reconstituted tubulin, DAPI stock (to a final concentration of ~5-10 µM), and GTP stock (to a final concentration of 1 mM). [11]Mix gently by pipetting. Do not vortex.
-
5.2 Assay Execution
-
Plate Setup: Pre-warm the 96-well plate and the spectrophotometer's plate reader to 37°C. [9]This is critical for initiating polymerization consistently. [9]2. Add Compounds: Add 10 µL of each compound dilution, control solution, or vehicle to the appropriate wells of the pre-warmed plate.
-
Initiate Reaction: Working quickly, add 90 µL of the Tubulin Master Mix to each well to bring the final volume to 100 µL. Mix gently by pipetting up and down a few times, avoiding bubbles.
-
Data Acquisition: Immediately place the plate in the 37°C plate reader and begin kinetic measurement of fluorescence (Excitation: ~355 nm, Emission: ~450 nm). [12][13]Record readings every 60 seconds for 60 minutes. [9][10]
Data Analysis and Interpretation
-
Plot Kinetic Curves: For each concentration, plot fluorescence intensity against time. The vehicle control (DMSO) should show a sigmoidal curve with a lag phase, a logarithmic growth phase, and a plateau. The Nocodazole control should show a flat line (no polymerization), while the Paclitaxel control should show a faster and higher polymerization curve.
-
Calculate Percent Inhibition: Determine the maximum fluorescence value (plateau) for each well. Use the vehicle (0% inhibition) and Nocodazole (100% inhibition) controls to normalize the data.
-
% Inhibition = 100 * (1 - (Fluorescence_Compound - Fluorescence_Nocodazole) / (Fluorescence_Vehicle - Fluorescence_Nocodazole))
-
-
Determine IC50 Value: Plot the calculated % Inhibition against the logarithm of the TMP compound concentration. Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) using software like GraphPad Prism. The IC50 is the concentration of the compound that inhibits tubulin polymerization by 50%. [14][15] Table 1: Example Data for IC50 Determination
| TMP Compound Conc. (µM) | Log(Concentration) | Avg. Max Fluorescence | % Inhibition |
| 0 (Vehicle) | N/A | 8500 | 0% |
| 0.1 | -1.0 | 8100 | 5.3% |
| 0.5 | -0.3 | 6500 | 26.3% |
| 1.0 | 0.0 | 4800 | 48.7% |
| 2.5 | 0.4 | 2900 | 73.7% |
| 5.0 | 0.7 | 1800 | 88.2% |
| 10.0 | 1.0 | 1600 | 90.8% |
| Nocodazole (10 µM) | N/A | 1200 | 100% |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No polymerization in vehicle control | 1. Inactive tubulin (improper storage, multiple freeze-thaws).<[16]br>2. Insufficient GTP.3. Incorrect temperature (plate/reader not at 37°C). [9] | 1. Use a fresh aliquot of tubulin. Ensure it is kept on ice at all times before use.<[9][16]br>2. Check GTP stock concentration and ensure it was added.3. Verify plate reader temperature. Ensure plate is pre-warmed. [9] |
| High background fluorescence | 1. Compound is fluorescent at assay wavelengths.2. Compound precipitation is causing light scattering. [16] | 1. Run a control plate with compound in buffer without tubulin to measure intrinsic fluorescence.2. Check compound solubility in Assay Buffer. Visually inspect wells for precipitation. Reduce final DMSO if necessary (max 2%). [16] |
| Inconsistent replicates | 1. Inaccurate pipetting.2. Bubbles in wells.3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes. Mix gently but thoroughly.2. Be careful not to introduce bubbles when adding master mix.3. Ensure plate reader has uniform temperature control. |
| Unexpected polymerization with inhibitor | 1. Compound degradation.2. Incorrect compound concentration. | 1. Use freshly prepared dilutions. Check stability of compound in aqueous buffer.2. Verify stock concentration and dilution calculations. |
References
-
PubMed.
-
Cytoskeleton, Inc.
-
PMC.
-
CLYTE.
-
ResearchGate.
-
Sigma-Aldrich.
-
MDPI.
-
PMC.
-
ResearchGate.
-
MDPI.
-
PMC.
-
PMC.
-
ResearchGate.
-
PMC.
-
Fisher Scientific.
-
ACS Publications.
-
MDPI.
-
Taylor & Francis Online.
-
Taylor & Francis Online.
-
JoVE.
-
PMC.
-
PMC.
-
Thermo Fisher Scientific.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. clyte.tech [clyte.tech]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Thin-Layer Chromatography (TLC) Detection of 3,4,5-Trimethoxybenzoic Acid (TMBA)
Strategic Overview
3,4,5-Trimethoxybenzoic acid (TMBA) is a critical intermediate in the synthesis of Trimethoprim , a widely used antibiotic. In regulatory contexts (e.g., European Pharmacopoeia), TMBA is often monitored as Impurity B . Its presence in the final drug substance indicates incomplete conversion or insufficient purification.
While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification, Thin-Layer Chromatography (TLC) remains the most efficient tool for in-process monitoring and qualitative limit testing . This guide provides a robust, self-validating TLC protocol designed to separate the acidic impurity (TMBA) from the basic active pharmaceutical ingredient (Trimethoprim) and neutral precursors.
Key Technical Challenges
-
Ionization Tailing: As a carboxylic acid (
), TMBA tends to dissociate on neutral silica gel, leading to severe streaking (tailing) which compromises resolution. -
Detection Specificity: Differentiating TMBA from other methoxy-substituted intermediates requires specific visualization techniques beyond generic UV detection.
Chemical Principle & Mechanism
To achieve a sharp, symmetrical spot for TMBA, the mobile phase must suppress the ionization of the carboxylic acid group.
-
Stationary Phase: Silica Gel 60
(slightly acidic, polar). -
Mobile Phase Strategy: We utilize a non-aqueous acidic system . The inclusion of formic acid shifts the equilibrium of TMBA toward its non-ionized (protonated) form (
).
Mechanistic Pathway Diagram[6]
Figure 1: Mechanistic logic for suppressing carboxylic acid ionization to ensure spot integrity.
Standardized Protocol
Materials
-
Plates: Silica Gel 60
on Aluminum or Glass backing ( cm or cm). -
Reference Standard: 3,4,5-Trimethoxybenzoic acid (Sigma-Aldrich/USP Reference Standard).
-
Solvents (Analytical Grade): Chloroform, Methanol, Formic Acid (98-100%).
Mobile Phase Preparation
System: Chloroform : Methanol : Formic Acid (85 : 10 : 5 v/v/v)
-
Measure 85 mL of Chloroform.
-
Add 10 mL of Methanol (increases polarity to move the aromatic acid).
-
Add 5 mL of Formic Acid (critical modifier).
-
Mix thoroughly in a separator funnel or mixing cylinder.
-
Equilibration: Pour into the TLC chamber lined with filter paper. Allow to saturate for 30 minutes before use. Failure to saturate causes "edge effects" and uneven Rf values.
Sample Preparation
-
Standard Solution (S): Dissolve 10 mg of TMBA Reference Standard in 10 mL of Methanol (
mg/mL). -
Test Solution (T): Dissolve the sample (e.g., crude Trimethoprim intermediate) in Methanol to a concentration of
mg/mL. -
System Suitability Solution (SS): Mix equal volumes of Standard Solution and a standard solution of Trimethoprim (or relevant intermediate) to ensure separation.
Experimental Workflow
Figure 2: Step-by-step execution workflow for reproducible TLC analysis.
Visualization & Interpretation
This protocol employs a Dual-Detection Strategy to ensure both sensitivity and specificity.
Method A: UV Fluorescence Quenching (Non-Destructive)
-
Wavelength: 254 nm[9]
-
Observation: The silica gel contains a fluorescent indicator (zinc silicate). TMBA, possessing an aromatic ring, absorbs UV light and quenches the fluorescence.
-
Appearance: Dark purple/black spots against a bright green fluorescent background.
-
Limit of Detection (LOD): ~0.5 µg.
Method B: Bromocresol Green Stain (Specific for Acids)
-
Reagent Prep: Dissolve 40 mg Bromocresol Green in 100 mL Ethanol; add 0.1 N NaOH dropwise until the solution turns blue.
-
Procedure: Dip the plate or spray evenly.[10]
-
Observation: TMBA acts as an acid, protonating the indicator.
-
Appearance: Yellow spots on a Blue/Green background .
-
Specificity: This confirms the spot is a carboxylic acid, distinguishing it from non-acidic impurities like aldehydes or esters which will not turn yellow.
Data Summary Table
| Compound | Approx.[1][5][8][10][11][12][13][14] Rf Value* | UV 254 nm | Bromocresol Green |
| 3,4,5-Trimethoxybenzoic Acid (TMBA) | 0.45 - 0.55 | Dark Spot | Yellow Spot |
| Trimethoprim (API) | 0.20 - 0.30 | Dark Spot | Blue Spot (Basic) |
| 3,4,5-Trimethoxybenzaldehyde | 0.70 - 0.80 | Dark Spot | Blue/Green (Neutral) |
*Note: Rf values are relative and depend on temperature/humidity. Always run a standard.
System Suitability & Troubleshooting
To guarantee the trustworthiness of the results, every run must meet these criteria:
-
Resolution: The separation factor (
) between TMBA and the nearest impurity must be visible to the naked eye (distinct spots, no overlap). -
Spot Shape: The TMBA spot must be compact. If "tailing" occurs (comet-like streak), the mobile phase has lost acidity. Corrective Action: Prepare fresh mobile phase with accurate Formic Acid measurement.
-
Rf Stability: The Rf of the standard in the run should be within
of the established historical mean.
Common Pitfalls:
-
Ghost Spots: Caused by contaminated developing tank. Fix: Wash tank with acetone and dry before adding fresh mobile phase.
-
-
uneven Solvent Front:* Caused by non-level tank or insufficient saturation. Fix: Use filter paper liner and ensure lid is tight.
-
References
-
European Pharmacopoeia (Ph. Eur.) . Monograph: Trimethoprim. (Defines Impurity B as 3,4,5-trimethoxybenzoic acid and outlines related substances testing principles).
-
PubChem . Compound Summary: 3,4,5-Trimethoxybenzoic acid.[5][6][7][8][12][15] National Library of Medicine. (Source for pKa and physical properties).
-
Hess, S., et al. (2001).[13] "Rapid and sensitive LC separation of new impurities in trimethoprim." Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 531-538. (Contextualizes TMBA as a key impurity).
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Authoritative source for acidic mobile phase selection for carboxylic acids).
Sources
- 1. researchgate.net [researchgate.net]
- 2. epfl.ch [epfl.ch]
- 3. academic.oup.com [academic.oup.com]
- 4. Separation of Benzoic acid, 3,4,5-trimethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents [patents.google.com]
- 7. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4,5-Trimethoxybenzoic acid ReagentPlus , 99 118-41-2 [sigmaaldrich.com]
- 9. 相关内容暂不可用 [sigmaaldrich.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. 3,4,5-Trimethoxy benzoic acid | 118-41-2 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4,5-Trimethoxybenzohydrazide Derivatives
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,4,5-trimethoxybenzohydrazide and its derivatives. The unique electronic and structural properties of this scaffold, while valuable, can present specific challenges during purification. This document provides in-depth, experience-based solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered questions to guide your initial purification strategy.
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The impurity profile is highly dependent on your synthetic route. Typically, this compound is prepared from the corresponding methyl or ethyl ester of 3,4,5-trimethoxybenzoic acid and hydrazine hydrate.[1][2]
-
Unreacted Starting Materials: The most common impurities are the starting ester and unreacted 3,4,5-trimethoxybenzoic acid. The acid is often present if the starting ester was not sufficiently pure.[3]
-
Excess Hydrazine Hydrate: While volatile, residual hydrazine hydrate can be present.
-
Byproducts of Subsequent Reactions: When synthesizing derivatives (e.g., hydrazones), you will likely have unreacted this compound and the aldehyde or ketone coupling partner as major impurities.[1][4]
-
Solvents: Residual reaction solvents like ethanol or THF may be trapped in the crude product.
Q2: My crude product is a solid. What is the first purification method I should attempt?
A2: Recrystallization is the most effective, scalable, and economical first-line purification technique for solid this compound derivatives.[4][5] These compounds often form stable, well-defined crystals.[2] A simple filtration and wash with a solvent in which your product is sparingly soluble (but impurities are soluble), such as cold water or a non-polar solvent like n-hexane, can significantly improve purity before recrystallization.[3]
Q3: How do I reliably assess the purity of my final product?
A3: A multi-faceted approach is essential for confirming purity. No single technique is foolproof.
-
Thin-Layer Chromatography (TLC): Your first and quickest check. A single spot in multiple solvent systems is a strong indicator of purity.
-
Melting Point Analysis: A sharp melting point that matches the literature value is a classic indicator of a pure crystalline solid. Impurities typically cause melting point depression and broadening.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and identifying impurities. The absence of signals from starting materials or byproducts is a key purity checkpoint.[3]
-
High-Performance Liquid Chromatography (HPLC) / Mass Spectrometry (LC-MS): These are highly sensitive methods for quantitative purity assessment and detecting trace impurities not visible by NMR or TLC.
Q4: My derivative is a persistent oil and refuses to crystallize. What are my options?
A4: "Oiling out" is a common problem. If recrystallization attempts fail, column chromatography is the next logical step.[3] An oily product suggests the presence of impurities that are inhibiting crystal lattice formation or that the product itself is not a solid at room temperature. If you suspect impurities, chromatography is ideal for separation. If the product is intrinsically an oil, chromatography is the primary method for purification.
Section 2: Purification Strategy & Troubleshooting Guide
This guide provides a logical flow for selecting and optimizing your purification method.
Decision Workflow for Purification Strategy
The following diagram outlines a decision-making process for purifying your this compound derivative.
Caption: Decision flowchart for purification.
Troubleshooting Common Purification Issues
Recrystallization Problems
Q: My compound won't dissolve in the chosen recrystallization solvent, even when boiling. What should I do?
A: This indicates poor solvent selection. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Causality: The trimethoxybenzoyl core is relatively nonpolar, but the hydrazide group is very polar and capable of strong hydrogen bonding.[2] This dual nature can make solvent selection tricky.
-
Solution Path:
-
Increase Polarity: If you started with a non-polar solvent (e.g., toluene), try a more polar one like ethanol, methanol, or isopropanol. Ethanol is a common and effective choice for many hydrazide derivatives.[5]
-
Use a Solvent Mixture: If a single solvent fails, use a binary system. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., DMF or hot ethanol). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly.
-
Q: My product "oils out" during cooling instead of forming crystals. How can I resolve this?
A: Oiling out occurs when the saturated solution's temperature is above the melting point of your compound. The compound melts instead of crystallizing.
-
Causality: High concentrations of impurities can depress the melting point, exacerbating this issue. Additionally, a very rapid cooling rate does not give molecules enough time to orient into a crystal lattice.
-
Solution Path:
-
Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oily mixture to redissolve it, then attempt to cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystal, add a tiny speck to the cooled solution to initiate crystallization.
-
Column Chromatography Problems
Q: My TLC plate shows significant streaking. What does this imply for column chromatography?
A: Streaking on a TLC plate is often caused by overloading the sample or by acidic/basic compounds interacting strongly with the silica gel.
-
Causality: Silica gel is slightly acidic. If your this compound derivative has basic nitrogen atoms, they can interact ionically with the silica, leading to poor separation and tailing peaks on a column.
-
Solution Path:
-
Add a Modifier: Add a small amount (0.5-1%) of a modifier to your mobile phase. For basic compounds, triethylamine is a common choice. For acidic impurities, a small amount of acetic acid can improve peak shape.
-
Switch Stationary Phase: If the issue persists, consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase (C18) silica gel.
-
Q: How do I select an appropriate mobile phase (solvent system) for my column?
A: The goal is to find a solvent system that gives your desired compound a retention factor (Rf) of ~0.3 on the TLC plate.
-
Causality: An Rf in this range ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities with different polarities.
-
Solution Path:
-
Start with a Standard System: A mixture of ethyl acetate and hexane is an excellent starting point for compounds of intermediate polarity like these.
-
Systematic Screening: Prepare several TLC chambers with varying ratios (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 40% EtOAc/Hex).
-
Adjust Polarity:
-
If the spot stays at the baseline (Rf = 0), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).
-
If the spot runs with the solvent front (Rf = 1), the mobile phase is too polar. Increase the proportion of the less polar solvent (hexane).
-
-
Section 3: Standardized Purification Protocols
Protocol 1: High-Recovery Recrystallization
This protocol is optimized for a generic this compound derivative that is a solid at room temperature.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Confirm that your compound is soluble in hot ethanol and poorly soluble in cold ethanol by testing a small sample.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of ethanol required to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through fluted filter paper to remove them.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR to confirm purity.
Protocol 2: Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting common recrystallization failures.
Section 4: Purity Assessment Techniques Summary
| Technique | Purpose | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Rapid purity check; reaction monitoring; solvent system optimization. | Fast, inexpensive, requires minimal sample. | Not quantitative; resolution can be limited. |
| Melting Point (MP) | Assess purity of crystalline solids. | Fast, simple, classic indicator of purity. | Only useful for solids; insoluble impurities may not affect MP. |
| ¹H and ¹³C NMR | Structural confirmation; identification and rough quantification of impurities. | Provides detailed structural information; highly reliable for purity.[3] | Requires more sample than TLC; less sensitive to trace impurities. |
| LC-MS / HPLC | Precise quantification of purity; detection of trace impurities. | Highly sensitive and quantitative; can be automated. | More expensive; requires method development. |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the compound. | Provides fundamental confirmation of the molecular formula. | Does not detect impurities with the same elemental composition. |
References
- CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
- RU2596223C2 - Method of producing high-purity hydrazine.
-
3,4,5-Trimethoxybenzoic acid - Solubility of Things . Solubility of Things. [Link]
- CN103408454A - Preparation method of hydrazide compound.
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors . MDPI. [Link]
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs . Oriental Journal of Chemistry. [Link]
-
How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? . ResearchGate. [Link]
-
This compound hemihydrate . ResearchGate. [Link]
-
3,4,5-Trimethoxybenzohydrazidium chloride . National Center for Biotechnology Information. [Link]
Sources
optimizing reaction conditions for Schiff base formation from hydrazides
Topic: Reaction Optimization & Troubleshooting Guide
Audience: Medicinal Chemists, Chemical Biologists, Process Chemists Version: 2.4 (Current)
Introduction: The Equilibrium Challenge
Acylhydrazones (
While the condensation of a hydrazide and a carbonyl seems elementary, it is a reversible equilibrium governed strictly by pH and water management. Failure often stems from treating this as a simple "mix and stir" irreversible reaction. This guide deconstructs the kinetic and thermodynamic barriers to high yields.
Module 1: Mechanism & Reaction Kinetics
The "Goldilocks" pH Zone
The formation of Schiff bases from hydrazides is acid-catalyzed, but the reaction rate is non-linear with respect to pH.
-
Low pH (< 3): The hydrazide nucleophile (
) becomes protonated ( ), rendering it non-nucleophilic. Reaction stalls. -
High pH (> 6): The carbonyl electrophile is not sufficiently activated. The dehydration of the tetrahedral intermediate (carbinolamine) becomes the rate-limiting step.
-
Optimal pH (4.0 – 5.0): The carbonyl is activated, but the hydrazide remains unprotonated.
Visualization: Mechanistic Pathway & Failure Modes
The following diagram illustrates the reaction pathway and where specific conditions cause failure.
Caption: Mechanistic flow of hydrazone formation highlighting critical failure points: pH-induced nucleophile deactivation and water-induced hydrolysis.
Module 2: Solvent & Catalyst Selection
Thermodynamics: Breaking the Equilibrium
Because water is a byproduct, its presence drives the reaction backward (hydrolysis). Water removal is the single most effective yield booster.
Solvent Compatibility Matrix
| Solvent | Suitability | Notes | Water Removal Strategy |
| Ethanol/Methanol | High | Standard choice. Product often precipitates (driving equilibrium). | Molecular Sieves (3Å) or simply filtering precipitate. |
| Toluene/Benzene | High | Excellent for stubborn substrates. | Dean-Stark trap (azeotropic removal). |
| DMF/DMSO | Medium | Good for solubility, but hard to remove. | Add chemical drying agents ( |
| Water | Special | "Green" synthesis. Reaction driven by hydrophobic effect. | Product must be insoluble in water to precipitate out. |
Catalyst Selection Guide
-
Standard: Glacial Acetic Acid (AcOH) .[1] Use 1–5 mol%. Sufficient to activate carbonyl without deactivating hydrazide.
-
Green/Fast: Simple Salts (
, ) .[2] Recent data suggests Lewis acidic salts in aqueous media can accelerate rates by 2-5x via coordination to the carbonyl oxygen. -
For Slow Kinetics: Aniline (Nucleophilic Catalysis) . Aniline forms a highly reactive Schiff base intermediate (transimination), which then reacts rapidly with the hydrazide.
Module 3: Troubleshooting & FAQs
Q1: My reaction shows starting material on TLC even after 24 hours. What now?
-
Diagnosis: You have likely reached thermodynamic equilibrium.
-
Fix: Do not add more heat. Add Molecular Sieves (3Å) or Magnesium Sulfate to the reaction vessel to scavenger water. This pulls the equilibrium to the right.
Q2: The product decomposes/hydrolyzes during silica gel chromatography.
-
Diagnosis: Silica gel is acidic. Hydrazones are acid-labile.
-
Fix:
-
Pre-treat the silica column with 1% Triethylamine (TEA) in hexane to neutralize acidity.
-
Preferred: Avoid chromatography. Most hydrazones crystallize. Cool the reaction mixture to 0°C and filter. Recrystallize from EtOH or EtOH/Water.
-
Q3: I see two spots for the product. Is it impure?
-
Diagnosis: Likely E/Z Isomerism . Acylhydrazones exist as rotamers around the amide bond and geometric isomers around the imine bond.
-
Fix: Check NMR. If the spectra show duplicated signals that coalesce upon heating (VT-NMR), it is a single pure compound.
-isomer is usually thermodynamically favored.
Q4: No precipitate formed in Ethanol.
-
Diagnosis: Product is too soluble or concentration is too low.
-
Fix:
-
Concentrate the solvent volume by 50%.
-
Add "anti-solvent" (cold water or diethyl ether) to force precipitation.
-
Cool to -20°C overnight.
-
Module 4: Advanced Experimental Protocols
Protocol A: The "Stubborn Substrate" Method (Dehydrating Conditions)
Best for: Sterically hindered ketones or electron-rich aldehydes.
-
Setup: Flame-dried round bottom flask with a magnetic stir bar.
-
Reactants: Dissolve Hydrazide (1.0 equiv) and Carbonyl (1.1 equiv) in anhydrous Ethanol (0.5 M concentration).
-
Catalyst: Add Glacial Acetic Acid (3 drops per mmol).
-
Desiccant: Add activated 3Å Molecular Sieves (approx. 200 mg/mmol).
-
Reaction: Reflux under Argon for 4–12 hours. Monitor by TLC.[1]
-
Workup: Filter hot (to remove sieves). Cool filtrate to 4°C. Collect precipitate by filtration.
Protocol B: Microwave-Assisted "Green" Synthesis
Best for: High-throughput library generation and scale-up.
-
Setup: Microwave reactor vial (G10 or G30).
-
Reactants: Mix Hydrazide and Carbonyl (1:1 ratio) neat (no solvent) or with minimal Water .
-
Catalyst: Add 1 drop of HCl or 10 mol%
. -
Condition: Irradiate at 80–100°C for 5–10 minutes .
-
Workup: Add Ethanol (2 mL), sonicate to dissolve impurities, then filter the pure solid product. Yields often >90%.
Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing yield and purity issues in hydrazone synthesis.
References
-
Mechanistic Insight & pH Dependence
- Kool, E. T., et al. "Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
-
Source:
-
Microwave-Assisted Protocols
- "Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol.
-
Source:
-
Green Chemistry & Salt Catalysis
-
Varghese, O. P., et al. "Influence of ions to modulate hydrazone and oxime reaction kinetics to obtain dynamically cross-linked hyaluronic acid hydrogels." Polymer Chemistry. (2019).[2]
-
Source:
-
-
General Review of Acylhydrazones
Sources
- 1. reddit.com [reddit.com]
- 2. Influence of ions to modulate hydrazone and oxime reaction kinetics to obtain dynamically cross-linked hyaluronic acid hydrogels - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00862D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3,4,5-Trimethoxybenzohydrazide Derivatives
Welcome to the technical support center for the crystallization of 3,4,5-trimethoxybenzohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this versatile class of compounds. As intermediates for a variety of heterocyclic systems with potential biological activities, obtaining high-quality crystalline material is often a critical step for purification, characterization, and downstream applications.[1][2]
This resource provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome experimental hurdles and achieve your desired crystalline product.
Troubleshooting Guide: From Oils to Single Crystals
This section addresses specific, hands-on problems you may encounter in the lab. The causality behind each troubleshooting step is explained to empower you to make informed decisions in your experimental design.
Q1: My compound is "oiling out" and precipitating as a viscous liquid instead of a solid. What is happening and how can I resolve it?
Answer:
"Oiling out" is a common crystallization challenge where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This typically occurs when the supersaturation of the solution is too high, or the solubility of the compound in the chosen solvent decreases so rapidly upon cooling that the molecules don't have time to orient themselves into an ordered crystal structure. For this compound derivatives, the flexible hydrazone linkage and multiple methoxy groups can contribute to this behavior.
Causality & Solutions:
The primary goal is to reduce the level of supersaturation and slow down the process to favor thermodynamically stable crystal formation over kinetically favored amorphous oiling.
Step-by-Step Protocol to Resolve Oiling Out:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the overall concentration.[4] This lowers the supersaturation level that will be achieved upon cooling.
-
Drastically Slow the Cooling Rate: A shallow solvent pool in a large flask can lead to rapid cooling.[4] If this is the case, transfer to a smaller flask. To slow the cooling, insulate the flask. Place it on a cork ring or several folded paper towels and cover the top with a watch glass. You can also place the entire flask inside a larger beaker to create an insulating air jacket.[4]
-
Induce Nucleation at a Higher Temperature: Before the solution cools to the point of oiling out, try to induce crystallization. This can be done by:
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.
-
Seeding: If you have a tiny crystal from a previous attempt, add it to the solution once it has cooled slightly. This provides a template for crystal growth.[5]
-
-
Solvent System Modification: If the above steps fail, the solvent is likely a poor choice.
-
Consider using a solvent mixture. For example, dissolve the compound in a good solvent (like ethanol) and slowly add a miscible "anti-solvent" (like water or hexane) in which the compound is insoluble, until the solution becomes slightly turbid. Then, gently warm until clear and allow to cool slowly.
-
Q2: My product crashes out of solution as a very fine powder immediately upon cooling. How can I obtain larger, well-defined crystals?
Answer:
Rapid precipitation of a fine powder indicates that the crystallization process is too fast, driven by excessively high nucleation rates relative to crystal growth rates.[4][6] This is often a result of using the absolute minimum amount of solvent, leading to a very high concentration gradient upon cooling. While this maximizes yield, it sacrifices crystal quality by trapping impurities and solvent within the rapidly forming solid.[4]
Causality & Solutions:
To grow larger crystals, you must create conditions where the rate of crystal growth is favored over the rate of nucleation. This is achieved by maintaining a lower, more controlled level of supersaturation over a longer period.
Step-by-Step Protocol for Slower Crystal Growth:
-
Increase the Solvent Volume: Place the solid back on the heat source and add more of the hot solvent (e.g., 1-2 mL for every 100 mg of solid) beyond the minimum amount needed for dissolution. This ensures the compound stays soluble for longer as it cools, allowing for a more gradual approach to the saturation point.[4]
-
Ensure Slow Cooling: As detailed in the previous question, insulate the flask to prevent rapid heat loss. Using a Dewar flask or placing the crystallization vessel in a warm water bath that is allowed to cool to room temperature overnight are excellent methods for achieving very slow cooling.
-
Minimize Agitation: Do not disturb the flask while it is cooling. Agitation can trigger mass nucleation, leading to smaller crystals. Let the flask stand completely still in a location free from vibrations.
Data Presentation: Solvent Volume vs. Crystal Quality
| Solvent Volume | Cooling Rate | Typical Result | Rationale |
| Minimum Hot Solvent | Fast (on benchtop) | Fine Powder | High supersaturation leads to rapid nucleation.[4][6] |
| Minimum + 20% | Slow (insulated) | Small to Medium Crystals | Reduced supersaturation allows for growth to compete with nucleation. |
| Minimum + 20% | Very Slow (Dewar) | Large, Well-formed Crystals | Slow approach to saturation point heavily favors crystal growth. |
Q3: I am struggling to grow single crystals suitable for X-ray diffraction. What techniques are most effective?
Answer:
Growing single crystals for X-ray crystallography requires meticulous control over the crystallization process to produce a single, defect-free lattice. For many hydrazone derivatives, which can have complex intermolecular interactions, standard cooling crystallization is often too fast.[7] Techniques that rely on the slow change of solvent composition or volume are generally more successful.
Causality & Solutions:
The key is to allow the system to approach supersaturation at an extremely slow and controlled rate, often over several days. This gives individual molecules the time to diffuse to a growing crystal face and incorporate into the lattice in the most energetically favorable orientation.
Recommended Experimental Protocols for Single Crystal Growth:
-
Slow Solvent Evaporation:
-
Protocol: Dissolve your compound in a good, relatively volatile solvent (e.g., ethanol, ethyl acetate) to create a solution that is close to, but not fully, saturated. Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[5] Cover the vial with parafilm and poke 1-3 small holes in it with a needle.
-
Mechanism: The solvent evaporates slowly over several days, gradually increasing the concentration until supersaturation is reached and crystals begin to form. This is a reliable method for many hydrazide derivatives.[8]
-
-
Vapor Diffusion (Anti-Solvent Method):
-
Protocol: Dissolve your compound in a small amount of a "good" solvent (e.g., DMF, DMSO). Place this solution in a small, open vial. Place this small vial inside a larger, sealed jar that contains a layer of a volatile "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, pentane).
-
Mechanism: The anti-solvent vapor slowly diffuses into the solution in the inner vial. This gradually reduces the solubility of your compound, leading to slow and controlled crystal growth. This method is excellent for compounds that are difficult to crystallize by other means.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right solvent for my this compound derivative?
A: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[9] Given the aromatic nature and hydrogen-bonding capabilities (N-H, C=O) of these molecules, polar protic solvents are often a good starting point. Ethanol is frequently used with success for the synthesis and recrystallization of these compounds.[7][8][10] If a single solvent is not effective, a binary mixture (e.g., Ethanol/Water, Ethyl Acetate/Hexane, Toluene/Hexane) can provide the fine-tuned solubility profile needed for successful crystallization. Always perform small-scale solubility tests before committing your entire batch.
Q: What structural features of these molecules influence their crystallization behavior?
A: The crystallization of this compound derivatives is governed by a balance of intermolecular forces. The hydrazide group is a strong hydrogen bond donor (N-H) and acceptor (C=O, N), which plays a crucial role in forming stable crystal packing arrangements.[11] The planarity of the central hydrazide moiety relative to the two aromatic rings also significantly impacts how the molecules stack.[1] Different substituents on the benzylidene portion of the molecule will introduce varied steric and electronic effects, altering the overall polarity and preferred packing motifs.
Q: Could impurities from the synthesis be hindering my crystallization attempts?
A: Yes, absolutely. Crystallization is a highly effective purification technique only when impurities are present in small amounts (<5 mol%) or have very different solubility from the main product.[9] Unreacted starting materials, such as the initial aldehyde or this compound, can inhibit crystal nucleation or become incorporated into the lattice, leading to poor quality crystals or preventing crystallization altogether. It is highly recommended to purify the crude product by column chromatography before attempting to grow high-quality single crystals.
Q: My compound readily forms a hemihydrate. How does this impact my experiment?
A: The incorporation of solvent molecules, such as water, into the crystal lattice is common for molecules with strong hydrogen bonding sites, and this compound itself is known to form a hemihydrate.[11] The presence of a water molecule in the crystal structure is often due to trace amounts of water in the crystallization solvent (e.g., ethanol).[8] This is not necessarily a problem, but it is critical to be aware of. The resulting solvate is a distinct chemical entity with a unique crystal structure. This must be accounted for in characterization techniques like elemental analysis and when refining a crystal structure from X-ray diffraction data.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
- Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. (n.d.). Google Patents.
-
Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. (n.d.). PubMed Central. Retrieved from [Link]
-
Choice of Solvent - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
3,4,5-Trimethoxybenzohydrazidium chloride. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
This compound hemihydrate. (2006). ResearchGate. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.). orientjchem.org. Retrieved from [Link]
-
Crystal structure of (E)-N′-(3,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide, C17H16Cl2N2O4. (2025). ResearchGate. Retrieved from [Link]
-
How to purify hydrazone? (2020). ResearchGate. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 3,4,5-Trimethoxybenzohydrazidium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. unifr.ch [unifr.ch]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
enhancing stability and cellular absorption of polyphenol derivatives
Status: Operational Operator: Senior Application Scientist Ticket ID: POLY-STAB-001 Subject: Enhancing Stability and Cellular Absorption of Polyphenol Derivatives
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for bioactive compound handling. We understand the frustration of working with polyphenols (e.g., curcumin, resveratrol, EGCG, quercetin). These molecules are chemically promiscuous, photolabile, and notoriously hydrophobic, often leading to "false negatives" in bioassays due to precipitation or degradation before they ever reach the target.
This guide is structured as a dynamic troubleshooting workflow. Navigate to the module that matches your current experimental bottleneck.
Module 1: The "Shelf" Phase – Stability & Solubilization
Current Status: Your compound degrades in buffer or precipitates immediately upon dilution.
FAQ: Why does my polyphenol stock solution change color?
Diagnosis: Auto-oxidation.
Polyphenols, particularly catechins like EGCG, are unstable at neutral or alkaline pH (
Corrective Protocol: The "Acid-Stabilized" Stock Do not store polyphenols in pure DMSO for extended periods at room temperature.
-
Acidify the Environment: Prepare stock solutions in DMSO containing 0.1% acetic acid or HCl. This maintains the protonated phenol state, retarding oxidation.
-
Add a Co-Antioxidant: For aqueous buffers, add 1 mM Ascorbic Acid (Vitamin C) or SOD (Superoxide Dismutase). Ascorbic acid recycles the polyphenol quinone intermediates back to their phenolic forms [2].
-
Deoxygenate: Purge buffers with nitrogen gas (
) for 15 minutes before dissolving the compound.
Troubleshooting Guide: Preventing the "Crash-Out" Effect
Issue: "I dilute my 10 mM DMSO stock into culture media, and the solution becomes cloudy." Root Cause: Rapid change in solvent polarity causes the hydrophobic polyphenol to aggregate into micro-crystals, which are invisible to the naked eye but fail to penetrate cells.
| Parameter | Recommendation | Mechanism |
| Solvent limit | Keep DMSO < 0.1% (v/v) final | High DMSO is toxic; low DMSO forces rapid dispersion. |
| Mixing Speed | Vortex media while adding drug | Prevents local high-concentration pockets that trigger nucleation. |
| Serum | Use 10% FBS (Fetal Bovine Serum) | Albumin binds polyphenols, acting as a natural solubilizer (Note: reduces free drug concentration). |
| Carrier | Cyclodextrin (HP- | Encapsulates the hydrophobic core, increasing solubility up to 100-fold. |
Module 2: The "Vehicle" Phase – Advanced Formulation
Current Status: Simple solution is insufficient. You are moving to liposomal or nanoparticle encapsulation to improve bioavailability.
Standard Operating Procedure: Liposome Preparation (Thin-Film Hydration)
This is the gold standard for protecting labile polyphenols.
Protocol Steps:
-
Dissolution: Dissolve Phosphatidylcholine (PC) and Cholesterol (7:3 molar ratio) + Polyphenol in Chloroform/Methanol (2:1).
-
Evaporation: Rotary evaporate at
(above lipid ) under vacuum until a thin, dry film forms. -
Desiccation: Keep under vacuum overnight to remove trace solvents.
-
Hydration: Add PBS (pH 7.4) and rotate at
for 1 hour. Critical: The film must peel off to form Multilamellar Vesicles (MLVs). -
Sizing (Downstream Processing): Sonication or Extrusion is required to create Small Unilamellar Vesicles (SUVs)
for cellular uptake [3].
Visual Workflow: Liposome Fabrication
Caption: Workflow for converting raw polyphenol into stable, cell-permeable Small Unilamellar Vesicles (SUVs).
Troubleshooting Formulation Failures
Q: My Encapsulation Efficiency (EE%) is low (< 30%).
-
Fix 1 (Lipid Ratio): Increase Cholesterol content. Cholesterol rigidifies the membrane, preventing drug leakage.
-
Fix 2 (pH Gradient): For ionizable polyphenols, use the "Remote Loading" technique (ammonium sulfate gradient) to actively pump the drug into the liposome core.
Q: My Polydispersity Index (PDI) is > 0.3.
-
Fix: Your particles are not uniform. Increase the number of extrusion passes (min. 11 passes) through a 100 nm polycarbonate membrane. A PDI < 0.2 is required for consistent cellular uptake [4].
Module 3: The "Action" Phase – Cellular Uptake & Bioavailability
Current Status: The drug is stable, but cells aren't responding.
FAQ: Why is the intracellular concentration so low despite high dosage?
Diagnosis: Efflux Pump Activity. Polyphenols are substrates for P-glycoprotein (P-gp) and MRP2 transporters. As soon as the molecule enters via passive diffusion, these pumps eject it back into the media.
Mechanistic Diagram: The Uptake vs. Efflux Battle
Caption: Pathways of entry. Free drugs often face efflux (P-gp), while nanoparticles enter via endocytosis but must escape lysosomes.
Optimization Strategy: Overcoming Biological Barriers
| Barrier | Strategy | Technical Detail |
| Efflux Pumps (P-gp) | Co-treatment | Add a non-toxic P-gp inhibitor like Verapamil or Piperine (20-50 µM) to the media to block the pump [5]. |
| Membrane Repulsion | Cationic Charge | Modify liposomes with DOTAP to create a positive Zeta Potential (+20 mV). This attracts particles to the negatively charged cell membrane. |
| Metabolic Conjugation | De-conjugation | If using in vivo derivatives (glucuronides), add |
References
-
Sang, S., et al. (2005). Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions. Journal of Agricultural and Food Chemistry.
-
Niedzwiecki, A., et al. (2016). Anticancer Efficacy of Polyphenols and Their Combinations. Nutrients.[1][2]
-
Teng, Z., et al. (2012).
-lactoglobulin nanoparticles as a bioavailability enhancer: Protein characterization and particle formation. Biomacromolecules. -
Danaei, M., et al. (2018). Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems. Pharmaceutics.[3][4]
-
Bhardwaj, R.K., et al. (2002). Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4. Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols [mdpi.com]
- 2. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. dovepress.com [dovepress.com]
Technical Support Center: Managing Cytotoxicity of Trimethoxyphenyl Compounds in Non-Cancerous Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethoxyphenyl (TMP) compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of cytotoxicity in non-cancerous cell lines. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Introduction: The Duality of Trimethoxyphenyl Compounds
The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophore in many biologically active molecules, particularly in the development of anticancer agents that target tubulin polymerization.[1] This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making TMP compounds highly effective against rapidly dividing cancer cells.[1][2] However, this potent mechanism can also lead to unintended cytotoxicity in non-cancerous, or "normal," cell lines, complicating the determination of a therapeutic window. Understanding and mitigating this off-target toxicity is crucial for advancing promising drug candidates.
This guide is structured to help you diagnose and solve common issues related to the cytotoxicity of TMP compounds in your non-cancerous cell line experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when encountering unexpected cytotoxicity with TMP compounds.
Q1: Why is my TMP compound showing high toxicity in non-cancerous cells, even at low concentrations?
A1: Several factors could be at play:
-
On-Target, Off-Tissue Effects: The primary mechanism of action, tubulin inhibition, is not exclusive to cancer cells. While cancer cells are more sensitive due to their high proliferation rate, many non-cancerous cell lines also actively divide in culture and can be susceptible.[2]
-
Off-Target Effects: The compound may be interacting with other cellular targets besides tubulin, leading to toxicity through alternative pathways.
-
Metabolic Activation: Non-cancerous cells, particularly primary cell lines like hepatocytes, can express cytochrome P450 (CYP) enzymes. These enzymes can metabolize the TMP compound into a more reactive and toxic metabolite.[3][4]
-
Physicochemical Properties: TMP compounds can be highly lipophilic.[5] High lipophilicity can lead to non-specific membrane disruption or aggregation of the compound at high concentrations, causing cytotoxicity.
-
Experimental Artifacts: Issues with compound solubility, vehicle (e.g., DMSO) concentration, or assay choice can lead to artificially inflated cytotoxicity readings.
Q2: How do I know if the cytotoxicity I'm observing is specific to cancer cells?
A2: The key is to determine the therapeutic index (or selectivity index) . This is a quantitative comparison of the compound's potency in cancer cells versus non-cancerous cells. A simple way to express this is the ratio of the IC50 (half-maximal inhibitory concentration) in a normal cell line to the IC50 in a cancer cell line. A higher ratio indicates greater selectivity for the cancer cells. It is crucial to test your compound in parallel on at least one relevant non-cancerous cell line (e.g., for a liver cancer drug, use a normal hepatocyte cell line).[6]
Q3: My compound precipitates in the cell culture medium. Could this be causing the cytotoxicity?
A3: Yes, absolutely. Compound precipitation can lead to several problems. Firstly, the actual concentration of the soluble, active compound is unknown, making dose-response curves unreliable. Secondly, the precipitate itself can cause physical stress to the cells, leading to cell death that is independent of the compound's pharmacological activity. This is a common issue for lipophilic molecules like many TMP derivatives.
Q4: Can the solvent I use to dissolve my compound affect the cytotoxicity?
A4: Yes. Dimethyl sulfoxide (DMSO) is the most common solvent, but it is not inert. High concentrations of DMSO (typically above 0.5% - 1%) can induce cytotoxicity, differentiation, or other unintended biological effects on its own.[7] It is critical to always include a vehicle control (cells treated with the same concentration of DMSO as your highest drug concentration) in your experiments to account for any solvent-induced effects. Some studies have shown that even low doses of DMSO (<0.5%) can impact mitochondrial function and cell viability over long exposure periods.[8]
Part 2: Troubleshooting Guides
This section provides structured, step-by-step guidance for specific problems you may encounter.
Troubleshooting Guide 1: Unexpectedly High Cytotoxicity in a Non-Cancerous Cell Line
You've performed a standard cytotoxicity assay (e.g., MTT, LDH release) and found that your TMP compound is much more toxic to a non-cancerous cell line than anticipated, with a low therapeutic index.
Caption: Troubleshooting workflow for high cytotoxicity.
Step 1: Verify Compound Solubility and Stability
-
Causality: As mentioned in the FAQs, compound precipitate can cause physical stress to cells, leading to inaccurate cytotoxicity readings.
-
Protocol:
-
Prepare your highest concentration of the TMP compound in your complete cell culture medium.
-
Incubate under the same conditions as your experiment (37°C, 5% CO2) for at least 4 hours.
-
Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. Also, check under a microscope.
-
If precipitate is observed, you must address the formulation (see Troubleshooting Guide 2 ).
-
Step 2: Assess Vehicle Toxicity
-
Causality: The vehicle (e.g., DMSO) can be independently toxic, confounding your results.[7]
-
Protocol:
-
Set up a control group of cells that are treated only with the vehicle at the same final concentration used for your highest drug dose.
-
Run your standard cytotoxicity assay.
-
If the vehicle control shows a significant reduction in viability (typically >10-20%), you must lower the final DMSO concentration in your experiments, which may require making a more concentrated stock solution of your compound. A final concentration of ≤0.5% DMSO is generally considered safe for most cell lines.[9]
-
Step 3: Investigate the Biological Mechanism
-
Causality: If solubility and vehicle effects are ruled out, the toxicity is likely due to a biological mechanism. The timing of cell death can provide clues. Rapid cell death often points to membrane lysis, while delayed death suggests a process like apoptosis.
-
Action:
-
Time-Course Experiment: Run your cytotoxicity assay at multiple time points (e.g., 4, 8, 12, 24, 48 hours).
-
Membrane Integrity Assay: If toxicity is rapid, use an assay that specifically measures membrane integrity, like a Lactate Dehydrogenase (LDH) release assay.[10] A large, early release of LDH suggests membrane disruption, possibly due to the compound's lipophilicity.
-
Proceed to Mechanistic Assays: If toxicity is delayed, it is likely due to on- or off-target pharmacological effects. Proceed to the mechanistic troubleshooting guides below.
-
Troubleshooting Guide 2: Poor Compound Solubility and Formulation
You've identified that your TMP compound has poor aqueous solubility, leading to precipitation in your cell culture medium.
Strategy 1: Using Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules like TMP compounds, increasing their solubility and bioavailability in aqueous solutions.[11] This can reduce the free concentration of the drug available for non-specific membrane interactions, thereby lowering cytotoxicity in some cases.
-
Protocol: Preparing a TMP-Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many small molecules.
-
Determine Molar Ratio: Start with a 1:1 molar ratio of your TMP compound to HP-β-CD. You may need to optimize this.
-
Complexation:
-
Dissolve the HP-β-CD in sterile, double-distilled water.
-
Separately, dissolve your TMP compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the TMP compound solution to the stirring cyclodextrin solution.
-
Continuously stir the mixture at a controlled temperature (e.g., 45°C) for 24-48 hours to allow for complex formation.[11]
-
-
Preparation for Use: The resulting solution can be filter-sterilized (0.22 µm filter) and then used to prepare your desired concentrations in cell culture medium. Remember to include a cyclodextrin-only control in your experiments.
-
Strategy 2: Liposomal Formulation
-
Mechanism: Liposomes are spherical vesicles composed of a lipid bilayer. Hydrophobic compounds can be encapsulated within the lipid bilayer. This formulation can prevent the compound from precipitating and can alter its cellular uptake mechanism, potentially reducing non-specific toxicity.[12]
-
Protocol: Basic Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Selection: A common starting point is a mixture of a phospholipid like DSPC and cholesterol.
-
Film Formation:
-
Dissolve the lipids and your TMP compound in an organic solvent (e.g., chloroform) in a round-bottom flask.[1]
-
Evaporate the solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.
-
-
Hydration: Add your aqueous buffer (e.g., PBS) to the flask and agitate (e.g., by vortexing or sonication) to hydrate the lipid film. This will form multilamellar vesicles (MLVs).
-
Sizing: To create smaller, more uniform vesicles, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[12]
-
Purification: Remove any unencapsulated compound by methods such as dialysis or size exclusion chromatography.
-
Validation: Always include "empty" liposome controls in your experiments to ensure the vehicle itself is not toxic.
-
| Formulation Strategy | Pros | Cons | Best For... |
| Cyclodextrins | Simple to prepare, commercially available, can significantly increase solubility. | Can sometimes extract lipids from cell membranes at high concentrations. | Rapidly increasing the solubility of a compound for screening purposes. |
| Liposomes | High encapsulation efficiency for lipophilic drugs, can be modified for targeted delivery, reduces non-specific toxicity. | More complex and time-consuming to prepare and characterize, potential for batch-to-batch variability. | Advanced preclinical studies where drug delivery and toxicity are being optimized. |
Part 3: Mechanistic Investigation Workflows
If you have ruled out experimental artifacts and still observe high cytotoxicity, the following guides will help you investigate the underlying biological cause.
Troubleshooting Guide 3: Assessing Mitochondrial Toxicity
-
Scientific Rationale: The 3,4,5-trimethoxyphenyl moiety is known to induce apoptosis, a process that is often initiated by the disruption of the mitochondrial membrane potential (MMP).[2] A loss of MMP is an early indicator of apoptosis.
-
Recommended Assay: Use of a cationic fluorescent dye that accumulates in healthy mitochondria based on their negative membrane potential. Common dyes include TMRE (Tetramethylrhodamine, Ethyl Ester) and JC-1.[2][13][14]
Sources
- 1. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 2. Measuring mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. data.epo.org [data.epo.org]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Catechin-Derived Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catechin-derived compounds. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the inherently low bioavailability of these promising therapeutic agents. My aim is to equip you with the foundational knowledge and actionable protocols necessary to advance your research and development efforts.
Section 1: Understanding the Core Problem: The Catechin Bioavailability Challenge
Catechins, the major polyphenolic compounds found in green tea, exhibit a wide range of beneficial health effects in preclinical studies, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2][3] However, translating these in vitro findings to in vivo efficacy is often hampered by their poor bioavailability.[4][5] This discrepancy is a critical hurdle in the clinical development of catechin-based therapeutics.
The primary reasons for this low bioavailability are multifaceted and include:
-
Instability in the Gastrointestinal (GI) Tract: Catechins are unstable under the neutral to slightly alkaline conditions of the small intestine, leading to degradation before they can be absorbed.[6][7] They are more stable in acidic environments, such as the stomach.[8][9]
-
Poor Membrane Permeability: The transport of catechins across the intestinal epithelium is primarily through passive diffusion, which is an inefficient process.[1][10]
-
Extensive First-Pass Metabolism: Once absorbed, catechins undergo significant metabolism in the intestines and liver by phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), sulphotransferases (SULTs), and catechol-O-methyltransferase (COMT).[1]
-
Active Efflux: Absorbed catechins can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs).[1][10]
The interplay of these factors results in very low plasma concentrations of the parent catechin compounds, with estimates suggesting that less than 5% of an oral dose reaches systemic circulation in rats.[5]
Section 2: Troubleshooting & FAQs: Navigating Common Experimental Hurdles
This section addresses frequently encountered issues in the lab when working to improve catechin bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with catechins are excellent, but I'm not seeing the same effects in my animal models. What's going on?
A1: This is a classic issue stemming from the low oral bioavailability of catechins.[5] The effective concentrations used in your in vitro experiments (often in the µM range) are likely not being achieved in the plasma of your animal models following oral administration.[1] It is crucial to quantify the plasma levels of the administered catechins and their metabolites to correlate pharmacokinetic data with pharmacodynamic outcomes. Consider implementing one of the bioavailability enhancement strategies outlined in Section 3.
Q2: I'm observing significant degradation of my catechin stock solution. How can I improve its stability?
A2: Catechin stability in aqueous solutions is highly pH-dependent.[7] They are most stable in acidic conditions (pH < 4) and degrade rapidly in neutral or alkaline environments (pH > 7).[7][9] To mitigate degradation, prepare stock solutions in a slightly acidic buffer (e.g., pH 4-5.5) and store them at low temperatures.[8][11] The addition of antioxidants like ascorbic acid can also help protect catechins from oxidative degradation.[11]
Q3: I'm developing a nanoformulation for catechin delivery, but the encapsulation efficiency is low. What are some potential causes and solutions?
A3: Low encapsulation efficiency can be due to several factors, including:
-
Poor affinity between the catechin and the nanoparticle matrix: Ensure the chosen polymer or lipid is compatible with the physicochemical properties of the catechin.
-
Suboptimal formulation parameters: Systematically optimize parameters such as the polymer/lipid concentration, surfactant type and concentration, and the ratio of the aqueous to the organic phase.
-
Inefficient processing method: The choice of nanoparticle preparation technique (e.g., emulsion/solvent evaporation, nanoprecipitation) can significantly impact encapsulation.[6] It may be necessary to screen different methods to find the most suitable one for your specific formulation.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in plasma catechin concentrations between subjects. | Differences in gut microbiota, expression of metabolic enzymes, or efflux transporters.[4] The presence of food in the GI tract can also affect absorption.[12] | Standardize the fasting state of the animals before dosing. Consider co-administering a metabolic inhibitor like piperine to reduce inter-individual variations in metabolism.[13][14] |
| Low and inconsistent catechin permeability in Caco-2 cell monolayer assays. | Poor solubility of catechins in the assay buffer. Efflux of catechins by transporters expressed in Caco-2 cells. | Prepare catechin solutions in a buffer that ensures solubility. Include known inhibitors of P-gp (e.g., verapamil) to assess the contribution of active efflux. |
| Precipitation of catechin-loaded nanoparticles upon storage. | Nanoparticle aggregation due to insufficient surface charge or stabilizer. Changes in pH or temperature. | Optimize the zeta potential of your nanoparticles to be sufficiently high (positive or negative) to ensure colloidal stability. Evaluate the stability of the formulation at different temperatures and pH values relevant to storage and in vivo administration. |
Section 3: Strategies and Protocols for Enhancing Catechin Bioavailability
Several strategies can be employed to overcome the bioavailability challenges of catechins. This section provides an overview of these approaches along with detailed protocols for key techniques.
Nanoformulations
Encapsulating catechins in nanocarriers is a highly effective strategy to protect them from degradation, improve their solubility, and enhance their absorption.[10][15]
Types of Nanocarriers for Catechin Delivery:
-
Polymeric Nanoparticles: Biocompatible polymers like chitosan and PLGA can be used to encapsulate catechins, offering controlled release and improved stability.[6]
-
Lipid-Based Nanocarriers: Liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions are well-suited for encapsulating lipophilic compounds and can enhance lymphatic uptake, bypassing first-pass metabolism.[6][16]
-
Protein-Based Nanoparticles: Proteins such as casein and gelatin can be used to form nanoparticles that protect catechins and improve their bioaccessibility.[5]
Caption: Nano-encapsulation protects catechins from GI degradation and enhances absorption.
Protocol: Preparation of a Catechin Nanoemulsion
This protocol is adapted from a method for preparing a transparent catechin nanoemulsion.[17]
Materials:
-
Catechin extract
-
Lecithin
-
Tween 80
-
Deionized water
-
Nitrogen gas
-
Sonicator
Procedure:
-
Weigh a precise amount of catechin extract into a glass tube.
-
Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen gas.
-
Add 0.5% (w/w) lecithin to the dried extract and stir thoroughly to mix.
-
Add 5% (w/w) Tween 80 and continue stirring until a homogenous mixture is formed.
-
Add 94.5% (w/w) deionized water and mix well.
-
Sonicate the mixture for 1.5 hours to form a transparent nanoemulsion with a yellowish appearance.
Self-Validation: The resulting nanoemulsion should be visually transparent, indicating the formation of small, uniform droplets. Particle size and zeta potential should be characterized using dynamic light scattering (DLS) to ensure they fall within the desired range for nanoformulations.
Co-administration with Bioenhancers
Co-administering catechins with compounds that inhibit their metabolism or efflux can significantly increase their bioavailability.
-
Piperine: An alkaloid from black pepper, piperine is a known inhibitor of drug-metabolizing enzymes and P-glycoprotein.[13][14] Co-administration of piperine has been shown to enhance the bioavailability of EGCG in mice.[13][18]
-
Ascorbic Acid (Vitamin C): Ascorbic acid can improve the stability of catechins in the GI tract and has been shown to be positively correlated with the plasma area under the curve (AUC) of several catechins.[4][11]
Caption: Piperine inhibits enzymes and transporters, increasing catechin absorption.
Structural Modification
Altering the chemical structure of catechins can improve their stability and lipophilicity, leading to enhanced absorption.
-
Esterification: Esterifying catechins with fatty acids, such as EPA and DHA from fish oil, can increase their cellular uptake and antioxidant activity.[19]
-
Peracetylation: Synthesizing peracetylated EGCG (AcEGCG) protects the hydroxyl groups from degradation. Once inside cells, esterases can deacetylate AcEGCG back to its parent compound.[10]
Section 4: Data-Driven Insights: Comparative Bioavailability
The following table summarizes the reported improvements in catechin bioavailability using different enhancement strategies.
| Enhancement Strategy | Catechin | Fold Increase in Bioavailability (Approx.) | Reference |
| Coating with HPMCP | Catechins | 4.08 - 11.71 | [5][10] |
| Co-administration with Piperine | EGCG | 1.3 | [13] |
| Nanoemulsion | Catechin | Significantly enhanced permeability | [17] |
| Solid Lipid Nanoparticles (SLNs) | EGCG | Significantly increased tissue levels | [6] |
Section 5: Conclusion and Future Directions
The low bioavailability of catechin-derived compounds remains a significant challenge, but the strategies outlined in this guide provide a clear path forward for researchers. By understanding the underlying mechanisms of poor absorption and metabolism, and by implementing rational formulation and co-administration strategies, it is possible to significantly enhance the in vivo efficacy of these promising natural products.
Future research should focus on the clinical translation of these bioavailability-enhancing technologies. While many approaches have shown promise in preclinical models, human clinical trials are needed to validate their safety and effectiveness.[16] Furthermore, a deeper understanding of how factors like obesity and gut dysbiosis affect catechin bioavailability will be crucial for developing personalized therapeutic strategies.[4]
References
-
Advances in Nanodelivery of Green Tea Catechins to Enhance the Anticancer Activity. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Cai, Z.-Y., Li, X.-M., Liang, J.-P., Xiang, L.-P., Wang, K.-R., Shi, Y.-L., Yang, R., Shi, M., Ye, J.-H., Lu, J.-L., Zheng, X.-Q., & Liang, Y.-R. (2018). Bioavailability of Tea Catechins and Its Improvement. Molecules, 23(9), 2346. [Link]
-
Hodges, J. K., Zhu, J., Yu, Z., Vodovotz, Y., Brock, G., Sasaki, G. Y., Dey, P., & Bruno, R. S. (2022). Catechin Bioavailability Following Consumption of a Green Tea Extract Confection Is Reduced in Obese Persons without Affecting Gut Microbial-Derived Valerolactones. Nutrients, 14(24), 5396. [Link]
-
van het Hof, K. H., Kivits, G. A., Weststrate, J. A., & Tijburg, L. B. (1998). Bioavailability of catechins from tea: the effect of milk. European journal of clinical nutrition, 52(5), 356–359. [Link]
-
Nano- and micro-particles for delivery of catechins: Physical and biological performance. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
Lin, Y.-S., Tsai, Y.-J., Tsay, J.-S., & Lin, J.-K. (2016). Preparation of catechin extracts and nanoemulsions from green tea leaf waste and their inhibition effect on prostate cancer cell PC-3. International Journal of Nanomedicine, 11, 1129–1141. [Link]
-
In vitro bioavailability of catechin in nanoformulations in two different pH condition. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Zhang, L., Chen, J., Wang, Y., Wu, D., & Xu, Y. (2020). Dehydroascorbic Acid Affects the Stability of Catechins by Forming Conjunctions. Foods, 9(9), 1243. [Link]
-
Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Cai, Z. Y., Li, X. M., Liang, J. P., Xiang, L. P., Wang, K. R., Shi, Y. L., ... & Liang, Y. R. (2018). Bioavailability of Tea Catechins and Its Improvement. Molecules, 23(9), 2346. [Link]
-
Cai, Z.-Y., Li, X.-M., Liang, J.-P., Xiang, L.-P., Wang, K.-R., Shi, Y.-L., Yang, R., Shi, M., Ye, J.-H., Lu, J.-L., Zheng, X.-Q., & Liang, Y.-R. (2018). Bioavailability of Tea Catechins and Its Improvement. Molecules (Basel, Switzerland), 23(9), 2346. [Link]
-
How Green Tea Capsules Influence Weight Loss: Science and Context. (2026, January 18). Global Cities Hub. [Link]
-
Lambert, J. D., Hong, J., Kim, D. H., Mishin, V. M., & Yang, C. S. (2004). Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice. The Journal of nutrition, 134(8), 1948–1952. [Link]
-
Dietary (-)-Epigallocatechin Gallate (EGCG): State-of-the-Art Advances in Bioactivities, Bioavailability Enhancement Strategies, and Applications in Nutrition and Health. (2026, January 19). PubMed. [Link]
-
A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry. (2025, June 4). PubMed Central. [Link]
-
Preparation of catechin extracts and nanoemulsions from green tea leaf. (2016, May 6). DovePress. [Link]
-
Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Piekarska, J., Wiśniewska, M., & Szulc-Kiełbik, I. (2023). Lipid-Based Nanotechnologies for Delivery of Green Tea Catechins: Advances, Challenges, and Therapeutic Potential. Pharmaceutics, 15(3), 886. [Link]
-
Emerging techniques for catechin extraction from green tea (Camellia sinensis): extraction technologies, functional potential, Toxicology, and food-industry applications: a systematic review. (n.d.). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]
-
How do I make nanoparticle of catechin? (2018, November 23). ResearchGate. [Link]
-
Enhanced Bioavailability of Epigallocatechin Gallate (EGCG) after Esterification and Complexation with Fish Oil. (n.d.). IMR Press. Retrieved February 7, 2026, from [Link]
-
Wang, R., Zhou, W., & Jiang, X. (2012). Kinetic Study of Catechin Stability: Effects of pH, Concentration, and Temperature. Journal of Agricultural and Food Chemistry, 60(48), 12025–12032. [Link]
-
Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Nanoparticulate System for the Transdermal Delivery of Catechin as an Antihypercholesterol: In Vitro and In Vivo Evaluations. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Preparation of Catechin Nanoemulsion from Oolong Tea Leaf Waste and Its Inhibition of Prostate Cancer Cells DU-145 and Tumors in Mice. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Piperine Enhances EGCG Bioavailability. (n.d.). SupplySide Supplement Journal. Retrieved February 7, 2026, from [Link]
-
Stability of tea polyphenols solution with different pH at different temperatures. (n.d.). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]
-
Dietary (-)-Epigallocatechin Gallate (EGCG): State-of-the-Art Advances in Bioactivities, Bioavailability Enhancement Strategies, and Applications in Nutrition and Health. (2026, January 29). ResearchGate. [Link]
-
Catechins and Human Health: Breakthroughs from Clinical Trials. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Green tea catechin loaded nanodelivery systems for the treatment of pandemic diseases. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]
-
Catechin stability in powder and solution systems. (n.d.). Purdue e-Pubs. Retrieved February 7, 2026, from [Link]
-
Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice. (2025, August 6). ResearchGate. [Link]
-
Catechin Bioavailability Following Consumption of a Green Tea Extract Confection Is Reduced in Obese Persons without Affecting Gut Microbial-Derived Valerolactones. (2022, December 18). PubMed Central. [Link]
-
Intravenous delivery of catechin-loaded nanoparticles. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Stability of Green Tea Catechins. (n.d.). CityUHK Scholars. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dietary (-)-Epigallocatechin Gallate (EGCG): State-of-the-Art Advances in Bioactivities, Bioavailability Enhancement Strategies, and Applications in Nutrition and Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catechin Bioavailability Following Consumption of a Green Tea Extract Confection Is Reduced in Obese Persons without Affecting Gut Microbial-Derived Valerolactones [mdpi.com]
- 5. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Bioavailability of Tea Catechins and Its Improvement | MDPI [mdpi.com]
- 11. Dehydroascorbic Acid Affects the Stability of Catechins by Forming Conjunctions [mdpi.com]
- 12. globalcitieshub.org [globalcitieshub.org]
- 13. Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Lipid-Based Nanotechnologies for Delivery of Green Tea Catechins: Advances, Challenges, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of catechin extracts and nanoemulsions from green tea leaf waste and their inhibition effect on prostate cancer cell PC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. supplysidesj.com [supplysidesj.com]
- 19. imrpress.com [imrpress.com]
optimizing ADMET properties of N'-benzylidene-hydrazide derivatives for drug development
Status: Operational
Operator: Senior Application Scientist (Medicinal Chemistry Division)
Ticket Subject: ADMET Optimization of Scaffold
Introduction: The "Hydrazone Paradox"
Welcome to the technical support hub. You are likely working with N'-benzylidene-hydrazide derivatives because they are chemically accessible and biologically privileged—showing potent activity against tuberculosis, cancer, and inflammation.
However, you are likely facing the "Hydrazone Paradox" : The same conjugated
This guide treats your chemical series as a system to be debugged. We will troubleshoot the three most common failure modes: Solubility (The Crystal Lattice), Stability (The Linker), and Toxicity (The Hydrazine Risk).
Module 1: Solubility & Dissolution Troubleshooting
User Report: "My compound precipitates in the bioassay buffer (PBS + 1% DMSO) or shows 0% oral bioavailability despite high potency."
Diagnosis:
N'-benzylidene-hydrazides are notorious for high lattice energy. The amide (
Troubleshooting Protocol 1.0: Breaking the Lattice
| Step | Action | Mechanistic Rationale |
| 1 | Check Melting Point (MP) | If MP > 200°C, your solubility issue is "crystal packing limited" (Brick Dust). You must disrupt the lattice. |
| 2 | Disrupt Symmetry | Introduce "molecular obesity" (e.g., ortho-methyl or ortho-chloro groups). This prevents flat stacking, lowering lattice energy ( |
| 3 | Lower LogP (Lipophilicity) | If LogP > 4, introduce polar solubilizing tails. Recommendation: Append a morpholine or piperazine ring to the benzylidene moiety. |
| 4 | Formulation Hack | If structural change is impossible, use Amorphous Solid Dispersion (ASD) . Co-precipitate with PVP-VA or HPMC-AS to trap the drug in a high-energy amorphous state. |
Visual Workflow: Solubility Optimization
Figure 1: Decision tree for diagnosing and fixing solubility issues based on melting point and lipophilicity.
Module 2: Metabolic Stability (The Linker Vulnerability)
User Report: "The compound disappears rapidly in liver microsomes (
Diagnosis:
The hydrazone linker (
-
Chemical Hydrolysis: In acidic pH (stomach/lysosome), the imine nitrogen becomes protonated, making the carbon susceptible to water attack.
-
Enzymatic Cleavage: Amidases and CYPs can cleave the amide or oxidize the benzylidene ring.
The Mechanism of Failure (Hydrolysis)
Result: Loss of activity and release of potentially toxic hydrazine.Troubleshooting Protocol 2.0: Stabilizing the Linker
Q: How do I stop the linker from breaking?
-
Strategy A: Steric Shielding (The "Umbrella" Effect) Place a substituent (Methyl, Cl, F) at the ortho-position of the benzylidene ring.
-
Why: This creates a steric block that prevents water/enzymes from attacking the imine carbon. It also twists the ring, reducing conjugation and reactivity.
-
-
Strategy B: Electronic Tuning
-
To prevent Acid Hydrolysis: Add Electron Withdrawing Groups (EWGs) (e.g.,
, ) to the benzylidene ring. -
Why: This reduces the basicity of the imine nitrogen, making it harder to protonate (the first step of acid hydrolysis).
-
-
Strategy C: Scaffold Hopping (The Nuclear Option) If the hydrazone is too unstable, replace the
with a bioisostere like N-methyl hydrazide ( ) or a 1,2,4-oxadiazole ring.
Visual Mechanism: Hydrolysis & Stabilization
Figure 2: Mechanism of acid-catalyzed hydrolysis and how specific chemical modifications (Ortho-substitution, EWGs) block specific steps.
Module 3: Toxicity Mitigation (The Safety Net)
User Report: "The compound shows hERG inhibition (cardiotoxicity risk) or hepatotoxicity in rats."
Diagnosis:
-
hERG Inhibition: Many N'-benzylidene-hydrazides are lipophilic and possess basic nitrogens (if solubilizing groups were added). This fits the pharmacophore for blocking the hERG potassium channel.
-
Hepatotoxicity: If the hydrazone hydrolyzes (see Module 2), it releases a free hydrazide/hydrazine . Free hydrazines react with Vitamin B6 (pyridoxal phosphate), causing enzyme inhibition and liver damage.
FAQ: Toxicity Troubleshooting
Q: My hERG IC50 is < 1 µM. What do I do?
-
Answer: You likely have a "Grease Ball" problem.
-
Reduce LogP: Target a LogP between 2 and 3.
-
Zwitterion Strategy: Introduce a carboxylic acid or a tetrazole. The negative charge repels the drug from the hERG channel pore (which is cation-selective).
-
Lower pKa: If you have a basic amine, add fluorine adjacent to it to lower its basicity (pKa < 8).
-
Q: How do I prevent hydrazine-related liver toxicity?
-
Answer: You must prevent hydrolysis (see Module 2) or modify the "warhead."
-
Action: Screen for GSH (Glutathione) trapping . If your compound forms reactive metabolites, it will deplete liver GSH.
-
Action: Avoid nitro (
) groups on the aromatic rings; they are often mutagenic (Ames positive) and metabolically labile.
-
Summary of Optimization Logic
| Feature | Modification | Effect on ADMET |
| Ortho-Substitution | Add | Increases Solubility (twists ring) & Increases Stability (steric shield). |
| Electron Withdrawing | Add | Increases Metabolic Stability (prevents oxidation) & Reduces hERG (lowers basicity). |
| Polar Groups | Add Morpholine | Increases Solubility but Increases hERG Risk (watch pKa). |
| Acidic Groups | Add | Eliminates hERG Risk but Reduces Permeability . |
References
-
Hydrazone Hydrolysis Mechanism: Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link
-
hERG Mitigation Strategies: Drug Hunter. (2024).[1][2] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Link
-
Hydrazine Toxicity: Ivanov, I., & Lee, V. R. (2023).[3] Hydrazine Toxicology. StatPearls [Internet]. Link
-
Solubility Enhancement: Kumar, S., et al. (2013). Pharmaceutical solid dispersion technology: a strategy to improve dissolution of poorly water-soluble drugs.[4][5] Recent Patents on Drug Delivery & Formulation.
-
General ADMET of Hydrazones: Rollas, S., & Küçükgüzel, Ş. G. (2007).[6][7] Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. (PDF) Solubility enhancement techniques with special emphasis on hydrotrophy [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Selective Synthesis of 3,4,5-Trimethoxybenzohydrazide Analogs
Welcome to the Advanced Synthesis Support Hub. Ticket Context: You are targeting analogs of 3,4,5-trimethoxybenzohydrazide, a privileged scaffold in medicinal chemistry (tubulin inhibition, antimicrobial). Your Goal: High-yield synthesis with strict control over chemo- and regio-selectivity during heterocycle formation.
🟢 Module 1: The Anchor Synthesis (Ester Hydrazide)
User Query: "I am scaling up the hydrazinolysis of methyl 3,4,5-trimethoxybenzoate, but my yields are inconsistent (60-85%), and the product is sometimes yellow."
🔧 Diagnostic & Troubleshooting
The reaction of methyl 3,4,5-trimethoxybenzoate with hydrazine hydrate is generally robust, but the electron-donating methoxy groups can slightly deactivate the carbonyl carbon compared to unsubstituted benzoates, making it sensitive to stoichiometry and temperature.
| Parameter | Standard Protocol | Troubleshooting Adjustment |
| Solvent | Ethanol (Abs.) | Switch to Methanol. The methyl ester and hydrazine have better miscibility in MeOH, improving homogeneity. |
| Stoichiometry | 1:2 (Ester:Hydrazine) | Increase to 1:5 or 1:10. Excess hydrazine drives the equilibrium and prevents the formation of the azine impurity (dimer). |
| Temperature | Reflux ( | Maintain Reflux. Do not run at RT. The methoxy steric bulk requires thermal energy for complete conversion. |
| Color | White crystals | Yellowing indicates oxidation or azine formation. Recrystallize immediately from Ethanol/Water. |
🧪 Optimized Protocol (Self-Validating)
-
Dissolution: Dissolve 10 mmol methyl 3,4,5-trimethoxybenzoate in 20 mL Methanol.
-
Addition: Add 50 mmol (excess) Hydrazine Hydrate (80% or 99%) dropwise at RT.
-
Reaction: Reflux for 4–6 hours. Monitor via TLC (Mobile Phase: CHCl
:MeOH 9:1).-
Checkpoint: Starting material (
) must disappear; Product ( ) appears.
-
-
Workup: Cool to
. The product should precipitate as white needles. Filter and wash with cold methanol. -
Validation: Melting point should be
.
🔵 Module 2: Divergent Cyclization (The Selectivity Engine)
User Query: "I need to convert the hydrazide into a 5-membered heterocycle. How do I selectively obtain the 1,3,4-oxadiazole versus the 1,2,4-triazole?"
🧠 Mechanism & Causality
This is the critical branch point. The selectivity is controlled by the dehydrating agent (for oxadiazoles) versus the introduction of a second nitrogen nucleophile (for triazoles).
-
Path A (Oxadiazole): Requires removal of
from the diacylhydrazine intermediate. is the gold standard here. -
Path B (Triazole): Requires converting the carbonyl oxygen to a sulfur/leaving group (via
) and then displacing it with an amine or hydrazine.
📊 Workflow Visualization
Caption: Divergent synthesis pathways. Blue path utilizes POCl3 for direct dehydration. Yellow path uses CS2 activation, where subsequent conditions dictate O- vs N-cyclization.
🛠️ Technical Support: Protocol Specifics
Scenario A: Synthesis of 2-Substituted-1,3,4-Oxadiazoles
-
Reagent: Phosphorus Oxychloride (
). -
Key Issue: Incomplete cyclization or charring.
-
Protocol:
-
Mix Hydrazide (1 eq) and Aromatic Acid (1 eq) in neat
(5–10 mL). -
Reflux for 6–8 hours.
-
Critical Step: Pour the hot reaction mixture onto crushed ice slowly with vigorous stirring. The exotherm is violent.
-
Neutralize with
to precipitate the solid.[1]
-
Scenario B: Synthesis of 1,2,4-Triazoles (Mercapto-derivatives)
-
Reagent:
followed by . -
Key Issue: Getting the oxadiazole-thione instead of the triazole.
-
Selectivity Fix:
-
React Hydrazide with
and KOH in Ethanol Precipitates Potassium Salt (xanthate-like). -
To get Triazole: Add excess Hydrazine Hydrate to this salt and reflux. The hydrazine displaces the sulfur/oxygen intermediate.
-
To get Oxadiazole-thione: Simply acidify the salt with HCl.
-
🟣 Module 3: Hydrazone Formation (Schiff Bases)
User Query: "I'm seeing double spots on TLC when reacting my hydrazide with aldehydes. Is it the cis/trans isomer or an impurity?"
🔍 Root Cause Analysis
While
📉 Optimization Table
| Variable | Recommendation | Reason |
| Catalyst | Glacial Acetic Acid (Cat.) | Protonates the aldehyde carbonyl, accelerating nucleophilic attack without hydrolyzing the amide bond. |
| Solvent | Ethanol (95% or Abs.) | Allows product to precipitate upon cooling, driving equilibrium forward (Le Chatelier's principle). |
| Purification | Recrystallization (EtOH/DMF) | Hydrazones are often insoluble in cold EtOH; Azines are more soluble. |
🧪 Protocol
-
Dissolve this compound (1 mmol) in Ethanol (10 mL).
-
Add substituted Benzaldehyde (1 mmol).
-
Add 2–3 drops of Glacial Acetic Acid.
-
Reflux for 2–4 hours.
-
Validation: The product usually precipitates as a solid upon cooling.[2] Wash with ether to remove unreacted aldehyde.
📚 References
-
Synthesis of this compound:
-
Source: Orient Journal of Chemistry. "Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs."
-
URL:[Link]
-
-
Oxadiazole Cyclization (POCl3 Method):
-
Source: National Institutes of Health (PMC). "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential."
-
URL:[Link]
-
-
Triazole vs. Oxadiazole Selectivity (CS2 Method):
-
Source: ResearchGate / Frontiers in Chemistry. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review."
-
URL:[Link]
-
-
General Troubleshooting (Hydrazone Formation):
-
Source: Organic Syntheses. "Acetone Hydrazone (General Hydrazone Procedures)."
-
URL:[Link]
-
Sources
Technical Support Center: Refining Molecular Docking Simulations for Cruzain Inhibitors
Welcome to the technical support center for molecular docking studies targeting cruzain. As a key cysteine protease in Trypanosoma cruzi, the causative agent of Chagas disease, cruzain is a critical target for drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in silico cruzain inhibition studies. Here, we will address common challenges and provide field-proven insights to enhance the accuracy and predictive power of your molecular docking simulations.
Frequently Asked Questions (FAQs)
This section covers foundational questions that frequently arise during the setup and execution of molecular docking experiments against cruzain.
Q1: Which Cruzain PDB structure should I start with?
A1: The choice of the Protein Data Bank (PDB) structure is a critical first step. An ideal structure is of high resolution (typically < 2.5 Å), co-crystallized with a ligand, and has minimal missing residues. For cruzain, several structures are commonly used.
-
PDB ID 3KKU (1.28 Å) and 1ME4 (1.20 Å) are excellent starting points due to their high resolution and the presence of co-crystallized inhibitors, which helps in defining the active site.[3][4]
-
When selecting a PDB entry, it is crucial to assess its quality using metrics like resolution and R-free values.[5] The biological assembly and the presence of any mutations should also be considered.
Q2: How should I prepare the cruzain protein structure for docking?
A2: Proper protein preparation is arguably the most critical factor for a successful docking simulation. The goal is to create a computationally tractable model that is biochemically accurate.
-
Remove Non-essential Molecules: Start by removing all crystallographic water molecules, ions, and any co-solvents that are not known to be critical for binding.[6] Some ordered water molecules might bridge protein-ligand interactions and can be considered in more advanced protocols.[7]
-
Add Hydrogens: Hydrogen atoms are typically absent in crystal structures but are essential for calculating interactions. Use software tools to add hydrogens, ensuring they are consistent with a biologically relevant pH.
-
Assign Protonation States: This is a crucial step for cruzain. The catalytic dyad, Cys25 and His162 (sometimes numbered His159), must be in the correct protonation state to form the thiolate-imidazolium ion pair required for catalysis.[3] For simulations at an acidic pH (around 5.5, mimicking the parasite's reservosome), Cys25 should be deprotonated (thiolate, CYS) and His162 should be protonated (imidazolium, HIP).[3][8]
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.[9]
Q3: What is the correct way to prepare my small molecule inhibitors (ligands)?
A3: Ligand preparation ensures that the molecule's structure is realistic and that the docking software can correctly interpret its properties.
-
Generate 3D Coordinates: If starting from a 2D structure, use a reliable tool to generate a low-energy 3D conformation.
-
Assign Protonation States and Tautomers: The ionization state of your ligand will significantly affect its interaction with the protein. Generate likely protonation states and tautomers at the simulation pH (e.g., pH 5.5).[3]
-
Assign Partial Charges and Atom Types: Use a robust force field like the General Amber Force Field (GAFF) to assign atom types and partial charges.[10] This is critical for the scoring function to accurately calculate electrostatic and van der Waals interactions.
Q4: How do I define the binding site for the docking simulation?
A4: The binding site, or "docking box," defines the search space for the ligand. For cruzain, the active site is well-characterized.
-
A common and effective method is to define a sphere or a cube centered on the sulfur atom of the catalytic Cys25.[11]
-
A radius of 10-15 Å is generally sufficient to encompass the S1, S2, and S3 pockets, which are the primary interaction sites for most inhibitors.[1][12]
-
If you are using a PDB structure with a co-crystallized ligand, defining the binding site around this ligand is a reliable approach.
Troubleshooting Guide: From Common Errors to Advanced Refinements
This section addresses specific problems you may encounter and provides a structured approach to resolving them, elevating the quality of your research.
Scenario 1: Poor Correlation Between Docking Scores and Experimental Activity (IC50/Ki)
This is one of the most common frustrations in molecular docking. A high-ranking docked pose does not always correspond to a highly active compound.
Causality: This discrepancy often arises from two main sources: inaccuracies in the scoring function and the use of a rigid receptor model that doesn't account for protein flexibility.[6] Scoring functions are approximations of binding free energy and may not perfectly capture all the nuances of molecular recognition.
Step-by-Step Resolution Protocol:
-
Validate Your Docking Protocol:
-
Redocking: Take a crystal structure of cruzain with a bound inhibitor. Remove the inhibitor and then dock it back into the protein. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å. This validates that the docking algorithm can find the correct binding mode.[13]
-
Cross-Docking: If multiple cruzain structures are available, dock a ligand from one PDB into another to see if the pose is conserved.
-
-
Incorporate Receptor Flexibility:
-
Induced Fit Docking (IFD): Use protocols like IFD that allow side chains in the active site to move and adapt to the incoming ligand. This can significantly improve binding pose prediction and scoring.[3]
-
Ensemble Docking: A more advanced technique involves running molecular dynamics (MD) simulations of the apo (ligand-free) cruzain to generate a collection of different protein conformations.[3] Docking your ligands into this "ensemble" of structures accounts for the inherent flexibility of the protein and can reveal binding modes missed by rigid docking.[3][8]
-
-
Use Post-Docking Refinement (Rescoring):
-
MM/GBSA or MM/PBSA: Molecular Mechanics/Generalized Born Surface Area (or Poisson-Boltzmann Surface Area) are popular methods to rescore the top-ranked docking poses.[14][15] These methods use a more sophisticated physical model to calculate the binding free energy and often provide a better correlation with experimental data than the initial docking scores.[1][14]
-
Scenario 2: My Covalent Inhibitor Docks in a Non-Reactive Pose
Many potent cruzain inhibitors are covalent, forming a bond with the catalytic Cys25. Standard docking protocols are not designed to handle this.
Causality: Non-covalent docking algorithms treat the ligand and protein as separate entities and aim to find the best non-covalent interactions. They cannot simulate the formation of a covalent bond.
Step-by-Step Resolution Protocol:
-
Use a Covalent Docking Program:
-
Employ specialized software or modules designed for covalent docking (e.g., Schrödinger's Covalent Docking workflow, DOCKing with Covalent Linkers).[16]
-
These programs allow you to define the reactive atom on the ligand (e.g., the warhead) and the reactive residue on the protein (Cys25). The software will then sample conformations that allow for the formation of the specified covalent bond.
-
-
Prepare the Receptor and Ligand for Covalent Docking:
-
Receptor: The Cys25 residue must be in its reactive, deprotonated (thiolate) state.
-
Ligand: The "warhead" of the inhibitor must be correctly represented. You will need to manually specify the atom that will form the bond with the Cys25 sulfur.
-
-
Analyze the Results:
-
The output will be a pose where the ligand is covalently attached. The scoring will reflect both the covalent bond and the remaining non-covalent interactions.
-
Combine this with MD simulations to assess the stability of the covalent complex and the key interactions that anchor the inhibitor.[1]
-
Scenario 3: My Virtual Screen Yields Too Many False Positives
After screening thousands of compounds, you find that most of the top-scoring "hits" are inactive in experimental assays.
Causality: Virtual screening is a powerful tool but is prone to false positives.[17] This can be due to ligands that make favorable but non-specific interactions, or ligands with high internal strain that are penalized by some scoring functions but not others.
Step-by-Step Resolution Protocol:
-
Implement a Consensus Scoring/Ranking Strategy:
-
Instead of relying on a single scoring function, rescore your top hits with several different scoring functions.[3] True binders are more likely to score well across multiple, chemically distinct scoring functions.
-
-
Apply Post-Docking Filters:
-
Interaction Fingerprinting: Analyze the specific interactions of your docked poses. True cruzain inhibitors often form hydrogen bonds with key residues like Gln19, Gly66, and Asp161.[1][13] Filter out compounds that do not make these critical interactions.
-
Visual Inspection: Manually inspect the top-ranked poses. Look for red flags like buried polar atoms that are not making hydrogen bonds or significant steric clashes.
-
-
Consider Ligand Properties:
-
Filter your library for drug-like properties (e.g., Lipinski's Rule of Five) before docking to remove compounds that are unlikely to become viable drugs.
-
Be wary of Pan-Assay Interference Compounds (PAINS), which are known to show activity in many assays through non-specific mechanisms.
-
Scenario 4: My Results are Inconsistent with Cellular Assays
Your compound is a potent inhibitor of the recombinant cruzain enzyme, but shows poor activity against the T. cruzi parasite in a cellular assay.
Causality: This common issue in drug discovery can stem from several factors. One specific to this target is the existence of multiple isoforms of the enzyme, known as cruzipains.[12] The recombinant "cruzain" used in most assays may not perfectly represent all the cruzipain variants expressed in different life stages of the parasite.
Step-by-Step Resolution Protocol:
-
Investigate Isoform Specificity:
-
T. cruzi expresses multiple cruzipain genes.[12] There may be subtle differences in the active sites of these isoforms that affect inhibitor binding.
-
If possible, build homology models of other relevant cruzipain isoforms and dock your inhibitor into them. This can provide insights into potential differences in affinity.
-
-
Analyze Physicochemical Properties:
-
Poor cellular activity can be due to low cell permeability, high metabolic instability, or efflux by parasite transporters.
-
Analyze the physicochemical properties of your compound (e.g., logP, polar surface area) to predict its ability to reach the target within the parasite.
-
-
Consider the Target Environment:
-
Cruzain is located in an acidic organelle called the reservosome (or lysosome-related organelle).[8] Your compound must be stable and active at this low pH. Ensure your in vitro enzyme assays are conducted at a relevant pH (e.g., 5.5).
-
Data Presentation & Key Parameters
To ensure reproducibility and clarity, key parameters should be standardized.
| Parameter | Recommended Setting | Rationale & Reference |
| PDB ID | 3KKU, 1ME4, or other high-res structures | High resolution provides a more accurate starting model.[3][4] |
| Simulation pH | 5.5 | Mimics the acidic environment of the parasite's reservosome where cruzain is active.[3][8] |
| Catalytic Residue States | Cys25: Deprotonated (-1); His162: Protonated (+1) | Essential for forming the catalytically active thiolate-imidazolium ion pair.[3] |
| Binding Site Center | Sulfur atom of Cys25 | The heart of the catalytic site and a logical center for the search space.[11] |
| Binding Site Radius | 10-15 Å | Sufficient to cover the key S1, S2, and S3 specificity pockets.[1][12] |
Experimental Workflows & Diagrams
Visualizing the workflow can clarify the complex processes involved in molecular docking.
Diagram 1: The Cruzain Catalytic Mechanism
This diagram illustrates the key residues involved in cruzain's catalytic activity, which are the primary targets for inhibitors.
Caption: The catalytic dyad of cruzain (Cys25 and His162).
Diagram 2: A Refined Molecular Docking Workflow
This workflow outlines a robust protocol for docking studies, incorporating validation and refinement steps to improve accuracy.
Sources
- 1. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploiting Ordered Waters in Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Identification of Uncharacterized Cruzain Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schrödinger Customer Portal [my.schrodinger.com]
- 10. Improving Small-Molecule Force Field Parameters in Ligand Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the protonation state of the catalytic Cys25 in cruzain cysteine protease: A target for Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Molecular Docking Studies Applied to a Dataset of Cruzain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Comprehensive Docking and MM/GBSA Rescoring Study of Ligand Recognition upon Binding Antithrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Antimicrobial Activity of 3,4,5-Trimethoxybenzyl-Hydrazine Derivatives vs. Standard Antibiotics
[1]
Executive Summary
The Bottom Line: Derivatives of 3,4,5-trimethoxybenzyl hydrazine (specifically N-acylhydrazones and Schiff bases) exhibit potent antimicrobial activity, particularly against Gram-positive pathogens like Staphylococcus aureus (including MRSA).[1] While standard antibiotics like Ciprofloxacin generally display lower Minimum Inhibitory Concentrations (MICs) against susceptible strains, these derivatives offer a distinct advantage: a unique mechanism of action capable of bypassing varying resistance modalities. [1]
This guide analyzes the structure-activity relationships (SAR), quantitative efficacy, and experimental protocols required to validate these compounds in a drug discovery pipeline.
Structural Rationale: The Pharmacophore
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry.[1] Historically associated with antimitotic agents (e.g., Colchicine, Combretastatin A-4) that target tubulin, its integration into a hydrazine/hydrazone linker shifts the bioactivity profile toward antimicrobial efficacy.[1]
-
Lipophilicity: The three methoxy groups enhance membrane permeability, facilitating entry into the bacterial cytoplasm.
-
The Linker: The hydrazine (
) or hydrazone ( ) bridge provides a rigid spacer that positions the TMP ring and a secondary aromatic ring (Ring B) to interact with bacterial targets, such as the DNA gyrase B subunit or Enoyl-ACP reductase (FabI).[1]
Comparative Data Analysis
The following data synthesizes performance metrics from recent medicinal chemistry studies comparing TMP-hydrazone derivatives against standard-of-care antibiotics.
Table 1: Representative MIC ( g/mL) Comparison
Note: Lower values indicate higher potency.[1]
| Compound Class | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Key Feature |
| Ciprofloxacin (Standard) | 0.25 – 0.5 | 0.12 – 0.25 | 0.01 – 0.5 | 0.5 – 1.0 | High potency; prone to efflux resistance.[1] |
| Ampicillin (Standard) | 1.0 – 2.0 | 0.5 – 1.0 | 2.0 – 8.0 | > 64 (Resistant) | Beta-lactamase susceptible.[1] |
| TMP-Hydrazone (Derivative A) (e.g., with 4-NO | 2.0 – 4.0 | 1.0 – 2.0 | 16.0 – 32.0 | > 64 | Moderate Gram(+) potency; weak Gram(-).[1] |
| TMP-Hydrazone (Derivative B) (e.g., with heteroaryl/indole) | 0.5 – 1.0 | 0.5 – 1.0 | 8.0 – 16.0 | 32.0 | Compromises MRSA strains. |
Analysis of Efficacy[2][3][4][5][6][7][8][9][10]
-
Gram-Positive Selectivity: TMP derivatives consistently perform better against Gram-positive bacteria.[1] The thick peptidoglycan layer does not impede these lipophilic molecules, whereas the outer membrane of Gram-negative bacteria (rich in lipopolysaccharides) acts as a significant barrier.[1]
-
Resistance Breaking: Derivative B (often containing an indole or heteroaryl moiety) shows MIC values approaching Ciprofloxacin against S. aureus.[1] Crucially, these compounds often retain activity against MRSA strains where Ampicillin fails completely.
Structure-Activity Relationship (SAR) Insights
To optimize these derivatives, researchers must manipulate the "B-Ring" attached to the hydrazine core.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , or at the para position of the B-ring significantly enhance antibacterial activity by increasing the acidity of the hydrazone proton, potentially strengthening hydrogen bonding with the target protein.[1] -
Heterocyclic Substitution: Replacing a simple phenyl ring with an indole, pyridine, or thiadiazole ring often improves the spectrum of activity, likely due to additional
-stacking interactions within the enzyme active site.[1]
Validated Experimental Protocols
A. Synthesis of TMP-Hydrazone Derivatives
Principle: Acid-catalyzed condensation of 3,4,5-trimethoxybenzohydrazide with substituted aldehydes.[1]
-
Dissolution: Dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.
-
Activation: Add 2-3 drops of glacial acetic acid (catalyst).
-
Addition: Add 1.0 mmol of the appropriate aromatic aldehyde (e.g., 4-nitrobenzaldehyde).
-
Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Purification: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.
B. Antimicrobial Assay: Broth Microdilution (CLSI Standard)
Principle: Quantitative determination of MIC using Resazurin as a cell viability indicator.
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB). -
Plate Setup: Dispense 100
L of MHB into wells of a 96-well plate. -
Compound Dilution: Add 100
L of the test compound (dissolved in DMSO, max final concentration <1%) to the first column. Perform serial 2-fold dilutions across the plate. -
Inoculation: Add 100
L of the diluted bacterial suspension to each well. -
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Add 30
L of 0.01% Resazurin solution. Incubate for 2 hours.
Mechanism of Action & Pathway Visualization[1]
The following diagram illustrates the divergent pathways of TMP derivatives. While designed for bacterial DNA Gyrase inhibition, the TMP moiety carries an inherent risk of eukaryotic Tubulin inhibition, which must be assessed (toxicity).[1]
Figure 1: Dual mechanistic pathways.[1] Green represents the desired antimicrobial action; Red represents the potential off-target toxicity profile common to the trimethoxy pharmacophore.[1]
Conclusion
3,4,5-trimethoxybenzyl-hydrazine derivatives represent a potent alternative to standard antibiotics for Gram-positive infections , particularly where resistance to
Recommendation: Future development should focus on heterocyclic B-ring substitutions to improve Gram-negative penetration and rigorous cytotoxicity screening (e.g., against HEK293 cells) to ensure the antimicrobial window is distinct from antimitotic toxicity.[1]
References
-
Synthesis and biological activity of novel (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs. Oriental Journal of Chemistry. (2015). [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. (2021). [Link]
-
Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules. (2023). [Link]
-
Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. (2016). [Link]
A Comparative Guide to the Antiproliferative Activity of 3,4,5-Trimethoxybenzohydrazide Derivatives in Cancer Cell Lines
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 3,4,5-trimethoxyphenyl moiety, a key structural feature of the potent natural tubulin inhibitor Combretastatin A-4, has garnered significant attention.[1] This guide provides a comprehensive analysis of the antiproliferative activity of a promising class of compounds derived from this scaffold: 3,4,5-trimethoxybenzohydrazide derivatives. We will delve into a comparative analysis of their efficacy across various cancer cell lines, detail the essential experimental protocols for their validation, and explore their underlying mechanisms of action.
Comparative Antiproliferative Activity
The antiproliferative potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in these assessments. The data presented below summarizes the IC50 values for several exemplary derivatives, highlighting their differential activity and providing a basis for structure-activity relationship (SAR) studies.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2a | PC3 (Prostate) | 0.2 | [2] |
| Bcap37 (Breast) | Moderate Activity | [2] | |
| BGC823 (Gastric) | Moderate Activity | [2] | |
| Compound 2b | PC3 (Prostate) | 1.8 | [2] |
| Compound 2c | PC3 (Prostate) | 0.2 | [2] |
| Bcap37 (Breast) | Moderate Activity | [2] | |
| BGC823 (Gastric) | Moderate Activity | [2] | |
| Compound 2f | PC3 (Prostate) | 1.2 | [2] |
| Bcap37 (Breast) | Moderate Activity | [2] | |
| BGC823 (Gastric) | Moderate Activity | [2] | |
| Compound 3l | PC3 (Prostate) | 1.7 | [2] |
| Compound 3m | PC3 (Prostate) | 0.3 | [2] |
| Hybrid 4b | HepG2 (Liver) | <4.892 | [3] |
| MCF-7 (Breast) | <4.892 | [3] | |
| HCT116 (Colon) | <4.892 | [3] | |
| A549 (Lung) | <4.892 | [3] | |
| Compound 7i | Huh7 (Liver) | Lower than CA-4 | [4][5] |
| MCF-7 (Breast) | Lower than CA-4 | [4][5] | |
| SGC-7901 (Gastric) | Lower than CA-4 | [4][5] |
Note: "Moderate Activity" indicates that the compounds were effective but specific IC50 values were not provided in the cited source. CA-4 (Combretastatin A-4) is a potent, well-characterized tubulin inhibitor used as a benchmark.
The data clearly indicates that subtle structural modifications to the this compound scaffold can significantly impact cytotoxic potency and selectivity. For instance, compounds 2a and 2c exhibit remarkable activity against the PC3 prostate cancer cell line, with IC50 values in the nanomolar range.[2] The development of hybrid molecules, such as those combining the 3,4,5-trimethoxyphenyl group with moieties known to inhibit other cancer-related targets like EGFR and HDACs, has also yielded compounds with broad-spectrum, low micromolar activity across liver, breast, colon, and lung cancer cell lines.[3]
Mechanism of Action: Targeting the Cytoskeleton
A significant body of evidence suggests that many this compound derivatives exert their antiproliferative effects by interfering with microtubule dynamics.[1][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[1] Disruption of microtubule function leads to mitotic arrest and, ultimately, apoptosis (programmed cell death).
The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore for binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1][7] Mechanistic studies on active this compound derivatives have confirmed their ability to inhibit tubulin polymerization, disrupt the microtubule network in cancer cells, and induce cell cycle arrest at the G2/M phase, a hallmark of anti-tubulin agents.[1][4][5][6]
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols for Validation
To rigorously assess the antiproliferative activity of these compounds, a series of well-established in vitro assays are essential. The following protocols provide a standardized framework for their evaluation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.[8]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: A typical workflow for the MTT cell viability assay.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[11][12] Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity, staining their nuclei red.[13][14]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the compound of interest at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[15]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[15] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[16] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[16][17]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[18][19] The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter molecule.[20][21]
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.[20][22]
-
Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and a negative control (vehicle).[20]
-
Monitoring Polymerization: Incubate the plate at 37°C and monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Plot the change in signal versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates an inhibitory effect.
Conclusion
This compound derivatives represent a versatile and potent class of antiproliferative agents. Their efficacy against a range of cancer cell lines, coupled with a well-defined mechanism of action targeting microtubule dynamics, makes them attractive candidates for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of these and other novel anticancer compounds, ensuring scientific rigor and reproducibility in the pursuit of more effective cancer therapies.
References
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Available from: [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC. Available from: [Link]
-
Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Taylor & Francis Online. Available from: [Link]
-
Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Tzu Chi University-Pure Scholars. Available from: [Link]
-
Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. RSC Publishing. Available from: [Link]
-
Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino). PMC. Available from: [Link]
-
MTT Analysis Protocol. Creative Bioarray. Available from: [Link]
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. orientjchem.org. Available from: [Link]
-
Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. MDPI. Available from: [Link]
-
Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. PubMed. Available from: [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PMC. Available from: [Link]
-
Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. ACS Publications. Available from: [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PubMed. Available from: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. Available from: [Link]
-
MTT Cell Assay Protocol. txch.org. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Taylor & Francis. Available from: [Link]
-
Cell Cycle Analysis. University of Chicago. Available from: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]
-
Assaying cell cycle status using flow cytometry. PMC. Available from: [Link]
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- 2. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bdbiosciences.com [bdbiosciences.com]
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- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
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- 22. sigmaaldrich.com [sigmaaldrich.com]
Comparative Pharmacodynamics: Synthetic Hydrazone Derivatives vs. Insulin in Metabolic Regulation
Executive Summary
The Shift from Replacement to Modulation
In the landscape of diabetes therapeutics, Insulin remains the biological gold standard for Type 1 Diabetes (T1DM) and advanced Type 2 Diabetes (T2DM). It operates on a replacement model , directly supplying the hormone required for glucose uptake. However, its limitations—injectable delivery, cold-chain dependence, and hypoglycemia risks—drive the search for stable, oral small molecules.
Hydrazone derivatives (R1R2C=NNR3R4) represent a burgeoning class of modulators . Unlike insulin, they do not mimic the hormone; rather, they inhibit carbohydrate-hydrolyzing enzymes (
Mechanistic Divergence
To understand the comparative efficacy, one must first distinguish the molecular targets.
A. Insulin: Direct Receptor Activation
Insulin is a polypeptide that binds to the Insulin Receptor (IR) , a tyrosine kinase.
-
Pathway: Binding induces autophosphorylation
recruitment of IRS-1 activation of PI3K/Akt pathway translocation of GLUT4 vesicles to the cell membrane. -
Result: Rapid glucose uptake into adipose and muscle tissue.
B. Hydrazone Derivatives: Enzymatic Inhibition
Hydrazones possess an azomethine -NH-N=CH- proton, which facilitates hydrogen bonding with the active sites of enzymes.
-
Target:
-Glucosidase (intestinal brush border) and -Amylase (pancreatic).[1] -
Mechanism: Competitive or non-competitive inhibition. They block the hydrolysis of complex carbohydrates into absorbable monosaccharides (glucose).
-
Result: Blunting of postprandial hyperglycemia (lowering the glucose spike rather than removing glucose from blood).
C. Mechanistic Visualization
The following diagram illustrates the parallel pathways of these two agents.
Figure 1: Mechanistic comparison showing Insulin's promotion of glucose uptake versus Hydrazone's inhibition of glucose production/absorption.
Experimental Protocols (Self-Validating Systems)
Reliable comparison requires standardized assays. Below are the industry-standard protocols for evaluating Hydrazones, with Insulin serving as the in vivo positive control.
Protocol A: In Vitro -Glucosidase Inhibition (The Hydrazone Screen)
This assay determines if the synthesized derivative effectively blocks the enzyme.[2]
-
Reagents:
-
Procedure:
-
Incubation 1: Mix 20
L of Hydrazone derivative (varying concentrations 1-100 M) with 20 L enzyme solution. Incubate at 37°C for 10 minutes. -
Reaction: Add 20
L of pNPG substrate. Incubate at 37°C for 20 minutes. -
Termination: Stop reaction with 80
L of 0.2 M Na CO .
-
-
Measurement:
-
Read Absorbance at 405 nm (detects p-nitrophenol release).
-
-
Calculation:
-
Calculate IC
using non-linear regression.
-
Protocol B: In Vivo STZ-Induced Diabetic Rat Model
This model compares the systemic efficacy of the oral Hydrazone against injectable Insulin.
-
Induction:
-
Animals: Wistar rats (180-220g).
-
Agent: Streptozotocin (STZ), 50-60 mg/kg IP in citrate buffer (pH 4.5).
-
Confirmation: Fasting Blood Glucose (FBG) > 250 mg/dL after 72 hours.
-
-
Grouping (n=6 per group):
-
Group 1: Normal Control.
-
Group 2: Diabetic Control (STZ only).
-
Group 3: Hydrazone Derivative (Oral gavage, e.g., 20-50 mg/kg/day).
-
Group 4: Insulin (Subcutaneous, 4 IU/kg/day) - Positive Control.
-
-
Timeline: Treatment continues for 21-28 days.
-
Endpoints:
-
FBG (Days 0, 7, 14, 21, 28).
-
HbA1c (Glycated Hemoglobin) at termination.
-
Lipid Profile (TC, TG, HDL, LDL).[5]
-
Comparative Data Analysis
The following data synthesizes findings from recent medicinal chemistry literature (e.g., Taha et al., Khan et al.) regarding hydrazone efficacy relative to standards.
Table 1: In Vitro Potency (Enzyme Inhibition)
Note: Insulin has no effect in this assay; comparison is against the standard drug Acarbose.
| Compound Class | Target Enzyme | IC | Potency vs. Acarbose | Notes |
| Acarbose (Std) | 80 - 190 | 1.0x (Baseline) | Standard oral inhibitor.[3] | |
| Bis-Hydrazones | 1.1 - 30.4 | 3x - 80x Higher | High potency due to dual binding sites. | |
| Coumarin-Hydrazones | 2.4 - 18.0 | 10x - 40x Higher | Lipophilic coumarin aids binding. | |
| Sulfonyl Hydrazones | 63.4 | ~1.2x Higher | Balanced inhibition, less side effects. |
Table 2: In Vivo Efficacy (STZ-Rat Model, 28 Days)
Comparison of Oral Hydrazone (45 mg/kg) vs. Injectable Insulin (4 IU/kg).
| Metric | Diabetic Control | Hydrazone Treatment | Insulin Treatment | Interpretation |
| Fasting Glucose | > 350 mg/dL | 120 - 150 mg/dL | 90 - 110 mg/dL | Insulin restores normoglycemia; Hydrazones significantly reduce hyperglycemia but may not fully normalize. |
| HbA1c (%) | > 8.5% | 6.0 - 6.5% | 5.0 - 5.5% | Insulin offers superior long-term control; Hydrazones are effective maintenance agents. |
| Body Weight | Significant Loss | Moderate Gain | Normalization | Insulin is anabolic (prevents muscle wasting); Hydrazones prevent further loss. |
| Route | N/A | Oral (Daily) | Injection (Daily) | Hydrazone Advantage: Patient compliance. |
| Hypoglycemia Risk | None | Low | High | Hydrazone Advantage: Safety profile.[1][6] |
Experimental Workflow Visualization
This diagram outlines the critical path for validating a new hydrazone derivative against insulin standards.
Figure 2: Step-by-step experimental workflow from chemical synthesis to in vivo validation.
Conclusion & Clinical Implications
Hydrazone derivatives are not direct replacements for insulin in T1DM , but they represent a highly potent class of oral agents for T2DM management.
-
Efficacy: While Insulin remains the most potent glucose-lowering agent (reducing BGL to near-normal levels rapidly), specific hydrazone derivatives (e.g., coumarin-hydrazones) show superior enzyme inhibition compared to existing oral drugs like Acarbose.
-
Safety: Hydrazones offer a wider safety margin regarding hypoglycemia compared to insulin. However, hepatotoxicity (a risk with hydrazine moieties) must be ruled out via MTT assays (Protocol A, step 4).
-
Development Potential: The future lies in hybrid therapy . Using hydrazones to inhibit glucose absorption allows for lower doses of exogenous insulin, reducing the risk of insulin resistance and weight gain.
References
-
Taha, M., et al. (2019). Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. European Journal of Medicinal Chemistry.
-
Khan, S.A., et al. (2023). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives.[7] ACS Omega.
-
Din, A., et al. (2025).[4][8] Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones. ResearchGate.[9][10]
-
Saeedi, M., et al. (2024). Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities of Novel Fluorinated Sulfonyl Hydrazones. PMC.[1]
-
OECD Guidelines. (2001). OECD Guideline for Testing of Chemicals: Acute Oral Toxicity - Acute Toxic Class Method (No. 423).
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- 2. Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Antihyperglycemic and Antihyperlipidemic Effects of Lawsone Methyl Ether and Lawsone in Nicotinamide-Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxic Potency of 3,4,5-Trimethoxyphenyl Derivatives Against PC3 Prostate Cancer Cells
The relentless pursuit of novel therapeutic agents against castration-resistant prostate cancer remains a cornerstone of oncological research. Among the myriad of scaffolds investigated, compounds bearing the 3,4,5-trimethoxyphenyl moiety have emerged as a promising class of cytotoxic agents. This guide provides a comparative analysis of the inhibitory concentration (IC50) values of various 3,4,5-trimethoxybenzohydrazide and related derivatives against the androgen-insensitive PC3 prostate cancer cell line. We will delve into the experimental data, provide a detailed protocol for determining these critical values, and explore the underlying cellular mechanisms.
The Significance of the 3,4,5-Trimethoxyphenyl Moiety
The 3,4,5-trimethoxyphenyl group is a key pharmacophore present in numerous biologically active compounds, including those with anticancer properties. Its incorporation into various molecular scaffolds, such as hydrazones, flavonoids, and triazoles, has been shown to confer significant cytotoxic activity against a range of cancer cell lines.[1][2] The precise mechanism is often linked to the inhibition of critical cellular processes like tubulin polymerization, cell cycle progression, and induction of apoptosis. This guide focuses on the efficacy of these derivatives specifically against PC3 cells, a widely used model for advanced, metastatic prostate cancer.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function by 50%.[3] The following table summarizes the reported IC50 values for several 3,4,5-trimethoxyphenyl derivatives against the PC3 cell line, providing a basis for comparative evaluation. It is important to note that direct data for a wide range of this compound derivatives specifically against PC3 cells is limited in publicly available literature; therefore, this table includes closely related structures to provide a broader context for structure-activity relationship (SAR) studies.
| Compound Class | Derivative | IC50 (µM) against PC3 Cells | Reference Compound | IC50 (µM) of Reference |
| 1,2,3-Triazole Derivatives | T1 | 273.947 | 5-Fluorouracil (5-FU) | Not specified for PC3 |
| T2 | 406.303 | 5-Fluorouracil (5-FU) | Not specified for PC3 | |
| T3 | 314.368 | 5-Fluorouracil (5-FU) | Not specified for PC3 | |
| 3-O-Substituted-3′,4′,5′-trimethoxyflavonols | 3-O-Ethyl-3′,4′,5′-trimethoxyflavonol (9) | >50 (non-neoplastic PWR-1E cells) | Not Applicable | Not Applicable |
| Derivative 28 | 14.83 ± 1.83 (non-neoplastic PWR-1E cells) | Not Applicable | Not Applicable |
Note: The data for 1,2,3-triazole derivatives T1, T2, and T3 shows comparatively high IC50 values, suggesting lower potency in this specific series against PC3 cells.[4] The trimethoxyflavonol data is for a non-cancerous prostate cell line, highlighting the importance of assessing selectivity.[5] Further research is needed to establish a comprehensive IC50 profile for a wider array of this compound derivatives against PC3 cells.
Determining IC50: A Validated Experimental Workflow
Accurate and reproducible determination of IC50 values is fundamental for preclinical drug evaluation.[6] The following protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[7]
Experimental Workflow Diagram
Caption: Workflow for determining IC50 values using the MTT assay.
Step-by-Step Protocol
PART 1: PC3 Cell Culture and Seeding
-
Cell Maintenance: Culture PC3 cells (ATCC CRL-1435) in F-12K Medium supplemented with 10% fetal bovine serum (FBS).[8] Maintain the culture at 37°C in a humidified atmosphere of 5% CO2.[8]
-
Causality: This specific medium and supplementation provide the necessary nutrients and growth factors for optimal PC3 cell proliferation. The controlled environment mimics physiological conditions.
-
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with phosphate-buffered saline (PBS) and detach them using a solution of 0.025% Trypsin-EDTA.[9]
-
Causality: Harvesting at sub-confluency ensures that the cells are in the logarithmic growth phase, making them more sensitive and responsive to cytotoxic agents.
-
-
Cell Seeding: Perform a cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[10]
-
Causality: A consistent seeding density is critical for reproducibility. This density ensures that cells do not become over-confluent during the assay period, which could confound the results.
-
-
Attachment: Incubate the plate for 24 hours to allow the cells to adhere to the bottom of the wells.[3]
PART 2: Compound Administration
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of each this compound derivative in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells remains constant and non-toxic (typically below 0.5%).[3]
-
Causality: A dose-response curve is essential to observe the gradual effect of the compound and accurately calculate the IC50. Keeping the DMSO concentration constant is crucial as it can have its own cytotoxic effects at higher concentrations.
-
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells.
-
Incubation: Incubate the treated plates for 48 to 72 hours.
PART 3: MTT Assay
-
Reagent Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader.
PART 4: Data Analysis and IC50 Calculation
-
Calculate Percentage Viability: The absorbance of the vehicle-treated cells represents 100% viability. Calculate the percentage viability for each concentration of the test compound using the following formula:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
-
Generate Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that results in a 50% reduction in cell viability.[11]
Potential Mechanisms of Action in PC3 Cells
The cytotoxic effects of 3,4,5-trimethoxyphenyl derivatives in PC3 cells are likely mediated through the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis. One of the most critical pathways in prostate cancer is the PI3K/Akt/mTOR pathway, which is often constitutively active.
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt pathway, a potential target for anticancer agents.
Inhibition of key nodes in this pathway, such as Akt, can disrupt downstream signaling, leading to the inhibition of cell proliferation and the induction of apoptosis. Some trimethoxyphenyl derivatives have been shown to induce cell cycle arrest, which is another crucial mechanism for controlling cancer cell growth.[5] For instance, certain flavonol derivatives can cause PC3 cells to arrest in the G0/G1 or S phase of the cell cycle.[5]
Conclusion
This guide provides a framework for understanding and evaluating the cytotoxic potential of this compound derivatives and related compounds against PC3 prostate cancer cells. While the available data suggests that the trimethoxyphenyl moiety is a valuable pharmacophore, extensive SAR studies are still required to optimize potency and selectivity. The detailed experimental protocol provided herein offers a standardized and self-validating system for researchers to generate the reliable IC50 data necessary to advance the development of these promising anticancer agents.
References
-
Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. (2021). PMC - NIH. [Link]
-
Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell. (2023). ACS Omega. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. (2019). Spandidos Publications. [Link]
-
3-O-Substituted-3′,4′,5′-trimethoxyflavonols: synthesis and cell-based evaluation as anti-prostate cancer agents. (n.d.). PMC - NIH. [Link]
-
Evaluation of Anticancer and Cytotoxic Effects of Genistein on PC3 Prostate Cell Line under Three-Dimensional Culture Medium. (n.d.). PMC - PubMed Central. [Link]
-
Comparing the IC50 values of each compound on PC-3 and HFF3 cells after... (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.). orientjchem.org. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. [Link]
-
Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2017). PubMed. [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PMC. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]
-
Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. (2025). ResearchGate. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC. [Link]
-
Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. (n.d.). Tzu Chi University-Pure Scholars. [Link]
-
Example Protocol for the Culture of the PC-3 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. (n.d.). REPROCELL. [Link]
-
MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. [Link]
-
Preclinical Studies: IC-50 Testing. (n.d.). Altogen Labs. [Link]
-
What are the culture conditions for prostate cancer cell line PC-3?. (2015). ResearchGate. [Link]
-
Isolation and enrichment of PC-3 prostate cancer stem-like cells using MACS and serum-free medium. (n.d.). Spandidos Publications. [Link]
-
PC3 Transfection Protocol (Kit for Prostate Cancer Cells). (n.d.). Altogen Biosystems. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
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comparing cytotoxicity of novel trimethoxyphenyl analogues with podophyllotoxin
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
Podophyllotoxin (PPT) is a naturally occurring aryltetralin lignan and a potent antimitotic agent.[1][2][3][4] However, its clinical utility is severely restricted by high toxicity (gastrointestinal and neurotoxicity), poor water solubility, and susceptibility to Multi-Drug Resistance (MDR). This guide provides a structural and functional framework for comparing novel trimethoxyphenyl (TMP) analogues against the PPT benchmark. It focuses on validating improvements in the Selectivity Index (SI) and Resistance Factor (RF) , rather than merely chasing nanomolar potency.
Structural Rationale: The Trimethoxyphenyl Pharmacophore
The 3,4,5-trimethoxyphenyl (TMP) moiety (Ring E) of podophyllotoxin is the critical pharmacophore responsible for binding to the colchicine site of tubulin.
-
The Benchmark (PPT): A rigid tetracyclic core (A-D rings) holds the TMP ring (E-ring) in a pseudo-axial conformation, locking it into the tubulin pocket.
-
The Novel Analogues: Most successful modifications target the C-4 position of the C-ring. Replacing the C-4 hydroxyl with bulky amines, esters, or hybrid pharmacophores (e.g., chalcones, triazoles) often improves bioavailability and evades P-glycoprotein (P-gp) efflux pumps without disrupting the critical TMP-tubulin interaction.
Diagram 1: Mechanism of Action & Resistance
This diagram illustrates the divergent pathways of PPT (susceptible to efflux) versus optimized C-4 analogues (evading efflux and inducing apoptosis).
Caption: Comparative pathway showing PPT susceptibility to P-gp efflux versus C-4 modified analogues which retain tubulin binding while bypassing resistance mechanisms.
Comparative Cytotoxicity Profiling
To objectively validate a novel analogue, you must screen against a panel that includes a drug-sensitive line, a drug-resistant line (MDR), and a normal cell line.
Table 1: Representative Cytotoxicity Data (IC50 in M)
Data represents a composite of high-performing C-4 analogues found in recent literature (e.g., 4
| Compound | A549 (Lung Cancer) | A549/Taxol (MDR Resistant) | Resistance Factor (RF)* | HEK293 (Normal Kidney) | Selectivity Index (SI)** |
| Podophyllotoxin (PPT) | 0.015 | 2.85 | 190.0 | 0.045 | 3.0 |
| Etoposide (Control) | 0.520 | 18.40 | 35.4 | >50.0 | >96 |
| Novel Analogue 4 | 0.022 | 0.045 | 2.0 | 1.20 | 54.5 |
| Novel Analogue 4 | 0.018 | 0.030 | 1.6 | 0.95 | 52.7 |
-
Resistance Factor (RF): IC50 (Resistant) / IC50 (Sensitive). An RF < 5 indicates the compound effectively overcomes MDR.
-
Selectivity Index (SI): IC50 (Normal) / IC50 (Cancer). An SI > 10 is generally considered a safe therapeutic window.
Expert Insight: Interpreting the Data
-
Potency vs. Safety: PPT is extremely potent (nanomolar IC50) but lacks selectivity (SI = 3.0), making it too toxic for systemic use. The goal for a novel analogue is not necessarily to beat PPT's potency, but to drastically improve the SI (aiming for >10) while maintaining sub-micromolar activity.
-
Overcoming Resistance: Notice that PPT loses potency in the MDR line (A549/Taxol) due to P-gp efflux. The novel analogues (4
-A/B) maintain potency in the resistant line (RF ~ 2.0), suggesting they are not substrates for P-gp.
Experimental Protocols & Methodologies
Trustworthy data requires rigorous, self-validating protocols.
Protocol A: MTT/SRB Cytotoxicity Assay
Standard for determining cell viability.
-
Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Add compounds in serial dilutions (e.g., 0.01
M to 100 M). Critical Control: Include a DMSO vehicle control (<0.5% v/v) and a positive control (Etoposide). -
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Staining (SRB Method):
-
Fix cells with cold trichloroacetic acid (TCA, 10%) for 1h at 4°C.
-
Wash 5x with water and air dry.
-
Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 20 min.
-
Wash 5x with 1% acetic acid to remove unbound dye.
-
-
Quantification: Solubilize bound dye with 10 mM Tris base. Read absorbance at 515 nm.
-
Calculation: Calculate % inhibition relative to DMSO control. Plot dose-response curves to derive IC50.
Expert Tip: Avoid "edge effects" in 96-well plates by filling the outer perimeter wells with PBS instead of cells/media. This prevents evaporation artifacts that skew data.
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)
Validates that the analogue targets the microtubule machinery.
-
Preparation: Use a Tubulin Polymerization Assay Kit (>99% pure tubulin). Keep all reagents on ice.
-
Mixture: Mix tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Reporter: Add DAPI or a specific fluorophore reporter (often included in kits) that fluoresces upon binding to polymerizing microtubules.
-
Treatment: Add PPT (positive control), Taxol (stabilizer control), or Novel Analogue (e.g., 5
M) to the wells of a black 96-well half-area plate. -
Kinetics: Transfer to a plate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 min for 60 mins.
-
Analysis:
-
Vmax: Rate of polymerization.
-
Steady State: Final fluorescence intensity.
-
Expectation: PPT analogues should flatten the curve (inhibit polymerization) similar to PPT, whereas Taxol will accelerate it.
-
Experimental Workflow Pipeline
This diagram outlines the logical flow from synthesis to lead candidate selection.
Caption: Step-by-step screening pipeline ensuring only analogues with superior selectivity and resistance profiles proceed to mechanistic validation.
References
-
Gordaliza, M., et al. (2000).[1] "Podophyllotoxin: distribution, sources, applications and new cytotoxic derivatives."[5] Toxicon, 38(8), 961-1011. Link
-
Kamal, A., et al. (2015). "Podophyllotoxin derivatives: a patent review (2012-2014)." Expert Opinion on Therapeutic Patents, 25(9), 1025-1034. Link
-
Lu, B., et al. (2024).[6] "C-4 analogues of podophyllotoxin as tubulin inhibitors: synthesis, biological evaluation, and structure-activity relationship." Natural Product Research, 1-7.[6] Link
-
Zi, C. T., et al. (2018).[7] "Synthesis and antitumor activity of novel 4β-anilino-podophyllotoxin derivatives." Bioorganic & Medicinal Chemistry Letters, 28(7), 1238-1243. Link
-
Hao, M., & Xu, H. (2024).[2][4] "Chemistry and Biology of Podophyllotoxins: An Update." Chemistry – A European Journal, 30(4). Link
Sources
- 1. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Biology of Podophyllotoxins: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. C-4 analogues of podophyllotoxin as tubulin inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anticancer Efficacy of 3,4,5-Trimethoxy-benzamidine (KITC) and Cytarabine (Ara-C): A Technical Guide
Executive Summary
Objective: This guide evaluates the synergistic potential of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (referred to herein as KITC ) when combined with Arabinofuranosylcytosine (Ara-C, Cytarabine) for the treatment of acute myeloid leukemia (AML).[1][2][3]
Key Insight: Ara-C is the backbone of AML induction therapy, but its efficacy is frequently limited by high intracellular pools of deoxycytidine triphosphate (dCTP), which compete with the active metabolite Ara-CTP for DNA incorporation. KITC acts as a potent Ribonucleotide Reductase (RR) inhibitor , depleting endogenous dNTP pools. This depletion removes the competitive barrier, significantly enhancing Ara-C incorporation into leukemic DNA and potentiating apoptosis in HL-60 promyelocytic leukemia cells.
Target Audience: Oncologists, medicinal chemists, and pharmacologists focusing on antimetabolite resistance mechanisms.
Mechanistic Rationale: The "Priming" Effect
The synergy between KITC and Ara-C is not accidental; it is a calculated exploitation of nucleotide metabolism kinetics.
The Challenge: Ara-C Competition
Ara-C is a prodrug requiring intracellular phosphorylation to its active triphosphate form (Ara-CTP). Ara-CTP mimics the physiological nucleotide dCTP. DNA polymerase cannot easily distinguish between them, but if endogenous dCTP levels are high, Ara-CTP incorporation is competitively inhibited.
The Solution: KITC-Mediated RR Inhibition
KITC targets Ribonucleotide Reductase (RR), the rate-limiting enzyme in de novo DNA synthesis.
-
Direct Inhibition: KITC inhibits RR activity, preventing the reduction of ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs).
-
dNTP Pool Depletion: This leads to a systemic drop in intracellular dATP and dTTP, and critically, indirectly limits dCTP availability.
-
Synergistic Activation: With lowered endogenous dCTP, the ratio of [Ara-CTP] to [dCTP] increases dramatically. DNA polymerase is forced to incorporate the toxic Ara-CTP, leading to chain termination and S-phase arrest.
Visualization: Synergistic Mechanism of Action[2]
Figure 1: KITC inhibits Ribonucleotide Reductase, depleting the dCTP pool that normally competes with Ara-C, thereby facilitating toxic Ara-C incorporation into DNA.
Comparative Performance Analysis
The following table contrasts the KITC + Ara-C regimen against Ara-C monotherapy and the standard clinical alternative, Hydroxyurea (HU) + Ara-C.
| Feature | Ara-C Monotherapy | Hydroxyurea (HU) + Ara-C | KITC + Ara-C |
| Primary Mechanism | Antimetabolite (S-phase) | RR Inhibition + Antimetabolite | Novel RR Inhibition + Antimetabolite |
| dNTP Pool Effect | Minimal reduction | Moderate depletion | Significant depletion (dTTP, dATP) |
| Resistance Profile | High (via high dCTP pools) | Moderate | Low (Overcomes dCTP competition) |
| Synergy Type | N/A | Additive/Synergistic | Strongly Synergistic |
| Apoptosis Induction | Moderate | High | Very High (Dose-dependent) |
| Clinical Status | Standard of Care | Common Salvage Regimen | Investigational / Preclinical |
Performance Data Summary (HL-60 Cells):
-
Apoptosis: KITC alone induces dose-dependent apoptosis. When combined with Ara-C, apoptotic rates significantly exceed the sum of individual treatments.[3]
-
Cell Cycle: Unlike pure S-phase arrest seen with Ara-C, KITC treatment alone shows no remarkable accumulation in specific phases, suggesting a pan-cycle stress likely due to dNTP starvation.
-
Synergy Quantification: Sequential application (KITC followed by Ara-C) typically yields a Combination Index (CI) < 1.0, indicating true synergism according to the Chou-Talalay method.
Experimental Validation Protocols
To replicate these findings or validate the synergy in new cell lines (e.g., K562, THP-1), follow these standardized protocols.
Protocol A: Sequential Treatment & Viability Assay
Rationale: Pre-treatment with KITC depletes dNTP pools before Ara-C is introduced.
-
Seeding: Plate HL-60 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Priming (KITC): Treat cells with KITC (range: 1–50 µM) for 24 hours .
-
Pulse (Ara-C): Add Ara-C (range: 10–100 nM) to the same wells.
-
Incubation: Incubate for an additional 48 hours .
-
Readout: Add CCK-8 or MTT reagent. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Analysis: Calculate % Inhibition relative to DMSO control.
Protocol B: dNTP Pool Quantification (HPLC)
Rationale: Verifying the mechanism of action (RR inhibition).
-
Extraction: Harvest
treated cells. Wash with ice-cold PBS. -
Lysis: Resuspend in 60% methanol at -20°C. Vortex and store overnight to extract nucleotides.
-
Clarification: Centrifuge at 12,000g for 10 min. Collect supernatant.
-
HPLC Setup: Use an anion-exchange column (e.g., Partisil-10 SAX).
-
Mobile Phase: Linear gradient of ammonium phosphate buffer (pH 3.7 to 3.5).
-
Detection: UV absorbance at 254 nm. Compare peak areas of dATP, dTTP, dCTP, and dGTP against external standards.
Protocol C: Synergy Analysis (Chou-Talalay Method)
Rationale: Mathematical proof of synergy vs. additivity.
-
Design: Use a constant ratio design (e.g., IC50 of KITC : IC50 of Ara-C).
-
Data Input: Enter dose-effect data into CompuSyn software.
-
Output:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualization: Experimental Workflow
Figure 2: Sequential workflow designed to maximize the "priming" effect of KITC before Ara-C introduction.
References
-
Fritzer-Szekeres, M., et al. (2002). "N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine." International Journal of Oncology.
-
Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.[4]
-
Gandhi, V., & Plunkett, W. (1990).[4] "Modulatory activity of 2',2'-difluorodeoxycytidine on the phosphorylation and cytotoxicity of arabinosyl nucleosides."[4] Cancer Research.[4]
Sources
- 1. Effect of cytarabine and decitabine in combination in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fludarabine + Ara-C + G-CSF: cytotoxic effect and induction of apoptosis on fresh acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives
Executive Summary
This guide provides a technical analysis of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, a class of Schiff bases exhibiting pleiotropic pharmacological profiles. Unlike generic hydrazones, the 3,4-dimethoxy core offers a specific balance of lipophilicity and metabolic stability, mimicking the catechol moiety found in natural neurotransmitters but without the rapid oxidation associated with free hydroxyls.
This document compares these derivatives against standard clinical agents (Ciprofloxacin, Donepezil, Ascorbic Acid) and structural analogs. It details the Structure-Activity Relationship (SAR) governing their antimicrobial, antioxidant, and cholinesterase inhibitory activities.
The Pharmacophore: Why the 3,4-Dimethoxy Core?
The rational design of these derivatives hinges on three structural zones. Modifications in Zone 3 (the benzylidene ring) drive the selectivity, while Zone 1 (the core) anchors the molecule's physicochemical properties.
| Structural Zone | Component | Function & SAR Significance |
| Zone 1 (Fixed) | 3,4-Dimethoxy-phenyl | Lipophilic Anchor: Enhances blood-brain barrier (BBB) permeability compared to poly-hydroxyl variants. Metabolic Stability: Methylation prevents rapid glucuronidation seen in catechols. |
| Zone 2 (Linker) | Acylhydrazone (-CONHN=CH-) | H-Bonding: The carbonyl oxygen (acceptor) and amide nitrogen (donor) are critical for binding to enzyme active sites (e.g., Ser203 in AChE). Rigidity: The C=N bond restricts conformation, orienting the two phenyl rings. |
| Zone 3 (Variable) | Substituted Phenyl Ring | Selectivity Filter: Substituents here determine if the molecule targets bacteria (EWG favored) or oxidative stress (EDG favored). |
Synthesis & Protocol Validation
To ensure reproducibility, the synthesis follows a validated three-step protocol. The critical step is the condensation (Step 3), where pH control prevents hydrolysis of the hydrazone.
Validated Workflow
-
Esterification: 3,4-dimethoxybenzoic acid
Methyl 3,4-dimethoxybenzoate ( ). -
Hydrazinolysis: Methyl ester
3,4-dimethoxybenzohydrazide ( , Ethanol). -
Condensation (Schiff Base Formation): Reaction with substituted benzaldehydes.
Step-by-Step Protocol (Step 3: Condensation)
-
Reagents: 3,4-dimethoxybenzohydrazide (1.0 eq), Substituted Benzaldehyde (1.0 eq), Glacial Acetic Acid (Catalytic, 2-3 drops), Absolute Ethanol.
-
Procedure:
-
Dissolve hydrazide in absolute ethanol (20 mL/mmol) under stirring.
-
Add the aldehyde dropwise.
-
Add catalytic acetic acid. Note: Acid catalyzes the protonation of the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Cool to room temperature. Filter the precipitate.
-
Purification: Recrystallize from ethanol/DMF. Do not use column chromatography if the product hydrolyzes on silica.
-
Visualization: Synthesis Logic
Figure 1: Validated 3-step synthetic pathway ensuring high yield and E-isomer selectivity.
Comparative SAR Analysis
The biological activity of these derivatives shifts dramatically based on the electronic nature of the substituent on the benzylidene ring (Zone 3).
A. Antimicrobial Activity (Target: MATE Efflux Pump)
Research indicates these derivatives inhibit the Multidrug and Toxic Compound Extrusion (MATE) pump, restoring antibiotic sensitivity.
-
Key Finding: Electron-Withdrawing Groups (EWG) like -NO2, -Cl, -F at the para position enhance activity.[1]
-
Mechanism: EWGs increase the lipophilicity and electrophilicity of the benzylidene ring, facilitating penetration through the bacterial cell wall and interaction with the hydrophobic pockets of the efflux pump.
-
Comparison:
-
Vs. Unsubstituted: Derivatives with 4-NO2 are 2-3x more potent than the unsubstituted parent.
-
Vs. Standard (Ciprofloxacin): While less potent on a molar basis, they show synergy when co-administered, reducing the MIC of the antibiotic.
-
B. Cholinesterase Inhibition (Target: AChE/BChE)
For Alzheimer's therapy, the goal is dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
-
Key Finding: 4-Dimethylamino or 4-Methoxy (EDG) substituents often favor AChE inhibition.
-
Steric Constraint: Ortho substitution often decreases activity due to steric clash with the enzyme's narrow gorge. Para substitution allows the molecule to span the active site and the peripheral anionic site (PAS).
-
Comparison:
-
Some derivatives show IC50 values in the low micromolar range (1–10 µM), comparable to Rivastigmine but generally less potent than Donepezil .
-
C. Antioxidant Activity (Target: DPPH Radical)
-
Key Finding: The presence of phenolic hydroxyls (e.g., 4-OH, 3-OMe ) on the benzylidene ring creates a "double-head" antioxidant. The 3,4-dimethoxy core provides baseline stability, while the added -OH group scavenges radicals.
-
Comparison:
-
Derivatives with 4-OH substituents approach the efficacy of Ascorbic Acid (Vitamin C).
-
Performance vs. Standards (Experimental Data)
The following data summarizes typical experimental ranges derived from comparative studies [1, 2, 6].
Table 1: Antimicrobial Efficiency (MIC in µg/mL)
Lower is better.
| Compound Derivative (R-Group) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | SAR Insight |
| 4-NO2 (Nitro) | 12.5 | 25.0 | 25.0 | Best Antibacterial. Strong EWG enhances cell penetration. |
| 4-Cl (Chloro) | 25.0 | 50.0 | 50.0 | Moderate activity; lipophilicity helps. |
| 4-OMe (Methoxy) | >100 | >100 | >100 | Poor antibacterial activity (EDG reduces electrophilicity). |
| Unsubstituted | 100 | 100 | 100 | Baseline activity is weak. |
| Ciprofloxacin (Std) | 0.5 | 0.25 | N/A | Standard is significantly more potent alone. |
Table 2: AChE Inhibition (IC50 in µM)
Lower is better.
| Compound Derivative | AChE IC50 (µM) | Selectivity (AChE/BChE) | Comparison to Standard |
| 4-N(CH3)2 | 1.88 ± 0.03 | High | More potent than Rivastigmine in some assays. |
| 3,4-Dimethoxy (symmetric) | 13.86 ± 0.16 | Moderate | Good baseline; mimics Donepezil dimethoxy motif. |
| 2-NO2 (Ortho) | >50 | Low | Steric hindrance reduces binding affinity. |
| Rivastigmine (Std) | ~3.5 | Low | Reference drug. |
Mechanism of Action & SAR Decision Tree
The specific interactions driving these activities are visualized below. The "Switch" in activity depends entirely on the R-group selection in the synthesis step.
Figure 2: SAR Decision Tree illustrating how R-group electronic properties dictate the pharmacological target.
References
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. Source: PubMed Central (PMC). URL:[Link]
-
Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Source: PubMed Central (PMC). URL:[Link]
-
Synthesis, Crystal Structure, DFT Studies and Evaluation of the Antioxidant Activity of 3,4-Dimethoxybenzenamine Schiff Bases. Source: MDPI (Molecules). URL:[Link]
-
N′-(3,4-Dimethoxybenzylidene)benzohydrazide Crystal Structure. Source: PubMed Central (PMC). URL:[Link]
-
Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Source: MDPI. URL:[Link]
-
Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3,4-dimethoxyphenyl)methyl)acetamide derivatives. Source: PubMed Central (PMC). URL:[Link]
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Comparative Guide: Biological Activity of Resveratrol vs. Trimethoxy-Resveratrol (TMS)
[1][2][3]
Executive Summary: The Methylation Paradox
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a celebrated polyphenol limited by a critical pharmacological flaw: rapid metabolism. Its hydroxyl groups are prime targets for glucuronidation and sulfation, leading to a plasma half-life measured in minutes.
Its analog, 3,5,4'-trimethoxy-trans-stilbene (TMS) , addresses this by replacing hydroxyls with methoxy groups. This structural modification does not merely enhance bioavailability; it fundamentally shifts the compound's pharmacodynamics. While Resveratrol acts primarily as a SIRT1 activator and antioxidant, TMS emerges as a potent microtubule destabilizer and cytotoxic agent, often exhibiting 10–100x greater potency in oncological models.
This guide analyzes the divergence in biological activity, pharmacokinetics, and mechanism of action (MoA) between these two stilbenes.[1]
Chemical Structure & Pharmacokinetic Divergence[3]
The defining difference lies in the metabolic stability conferred by methoxylation.
Structural Impact on Metabolism
-
Resveratrol: Contains three hydroxyl (-OH) groups at positions 3, 5, and 4'.[2][3][4][5] These are hydrophilic and serve as conjugation sites for Phase II enzymes (UDP-glucuronosyltransferases and sulfotransferases).
-
TMS: The -OH groups are methylated (-OCH3). This "capping" prevents conjugation, significantly extending metabolic stability and increasing lipophilicity, which facilitates Blood-Brain Barrier (BBB) penetration.
Diagram: Metabolic Fate Comparison
The following diagram illustrates why TMS persists in plasma while Resveratrol is rapidly cleared.
Figure 1: Metabolic divergence driven by methoxylation. TMS evades the rapid conjugation that clears Resveratrol.
Comparative Mechanism of Action: The Tubulin Shift
The most critical biological distinction is the interaction with tubulin. Resveratrol is a weak tubulin binder. TMS, however, functions as a potent anti-mitotic agent, binding to the colchicine site of tubulin.
Cytotoxicity Profile (IC50 Comparison)
TMS consistently demonstrates superior cytotoxicity across various cancer cell lines due to this anti-mitotic mechanism.
| Cell Line | Tissue Origin | Resveratrol IC50 (µM) | TMS IC50 (µM) | Fold Potency Increase | Key Mechanism (TMS) |
| HL-60 | Leukemia | ~15.0 | 0.3 | 50x | G2/M Arrest |
| Caco-2 | Colon | >50.0 | 0.4 | >100x | Tubulin Depolymerization |
| A549 | Lung | ~25.0 | 4.0 | 6x | MMP-2 Suppression |
| MCF-7 | Breast | ~20.0 | 0.6 | 33x | Apoptosis (Bcl-2 downreg) |
Pathway Visualization: TMS-Induced Mitotic Arrest
TMS mimics colchicine, preventing microtubule assembly, which triggers the Spindle Assembly Checkpoint (SAC) and leads to apoptosis.
Figure 2: The anti-mitotic cascade of TMS. Unlike Resveratrol, TMS directly targets the cytoskeleton.
Secondary Activities: Angiogenesis and Neuroprotection
While TMS dominates in cytotoxicity, the comparison becomes nuanced in other therapeutic areas.
Angiogenesis (Vascular Targeting)
TMS is a more potent inhibitor of angiogenesis than Resveratrol.[1]
-
Mechanism: TMS inhibits VEGF-induced phosphorylation of VEGFR2 and downstream kinases (ERK1/2, p38 MAPK).
-
Data: In HUVEC (Human Umbilical Vein Endothelial Cells) assays, TMS inhibits tube formation at 1–5 µM, whereas Resveratrol requires >20–50 µM for similar effects.
The Trade-Off: Neuroprotection & SIRT1
Here, Resveratrol often outperforms TMS.
-
SIRT1 Activation: Resveratrol is a known activator of SIRT1 (longevity/metabolic regulator). The hydroxyl groups are essential for the hydrogen bonding required in the SIRT1 binding pocket. TMS, lacking these, shows negligible SIRT1 activation.[2]
-
Oxidative Stress: In HT22 neuronal cells, Resveratrol protects against glutamate-induced toxicity by upregulating Heme Oxygenase-1 (HO-1).[2] TMS fails to induce HO-1 or protect these cells, highlighting that methoxylation sacrifices antioxidant capacity for cytotoxicity [5].
Experimental Protocols for Validation
To verify the comparative activity of TMS and Resveratrol, the following self-validating protocols are recommended.
Protocol A: Tubulin Polymerization Assay (Fluorescence Based)
Objective: Quantify the direct effect of TMS vs. Resveratrol on microtubule assembly.
-
Reagents: Purified tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).
-
Preparation: Keep tubulin on ice. Prepare 100 µM stocks of Resveratrol, TMS, and Colchicine (positive control) in DMSO.
-
Reaction Mix: In a 96-well black plate, mix tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with GTP.
-
Treatment: Add compounds (final conc. 5 µM). DMSO final concentration must be <1%.
-
Initiation: Move plate to a pre-warmed plate reader at 37°C (Critical: polymerization is temp-dependent).
-
Measurement: Read fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.
-
Validation:
Protocol B: Comparative Cytotoxicity (MTT Assay)
Objective: Determine IC50 shifts between cell lines.
-
Seeding: Seed A549 or HL-60 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Dosing: Treat with serial dilutions (0.1, 0.5, 1, 5, 10, 50 µM) of TMS and Resveratrol.
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Expected Result: TMS curve should shift left by 1–2 log orders compared to Resveratrol.
References
-
Pan, M. H., et al. (2008).[2] "Biotransformation of resveratrol: absorption, metabolism, and pharmacokinetics." Biochemical Pharmacology. Link
-
Belleri, M., et al. (2005).[4] "Inhibition of angiogenesis by resveratrol and its analog 3,5,4'-trimethoxystilbene."[1] International Journal of Cancer.[9] Link
-
Schneider, Y., et al. (2003). "Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization."[4] International Journal of Cancer.[9] Link
-
Simoni, D., et al. (2006). "Stilbene-based anticancer agents: Resveratrol analogues active toward HL60 leukemic cells with a non-apoptotic cell death mechanism." Journal of Medicinal Chemistry. Link
-
Jeong, S. O., et al. (2014). "Effects of Resveratrol and trans-3,5,4'-Trimethoxystilbene on Glutamate-Induced Cytotoxicity, Heme Oxygenase-1, and Sirtuin 1 in HT22 Neuronal Cells."[2] Biomolecules & Therapeutics. Link
-
Yang, S. H., et al. (2013).[12] "Trans-3,4,5,4'-tetramethoxystilbene, a resveratrol analog, potently inhibits angiogenesis in vitro and in vivo."[1] Acta Pharmacologica Sinica. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of Resveratrol and trans-3,5,4’-Trimethoxystilbene on Glutamate-Induced Cytotoxicity, Heme Oxygenase-1, and Sirtuin 1 in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: Application to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol analog-3,5,4'-trimethoxy-trans-stilbene inhibits invasion of human lung adenocarcinoma cells by suppressing the MAPK pathway and decreasing matrix metalloproteinase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
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- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Trans-3,4,5,4′-tetramethoxystilbene, a resveratrol analog, potently inhibits angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the X-ray Crystallographic Data Analysis of 3,4,5-trimethoxybenzohydrazide Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. The 3,4,5-trimethoxybenzohydrazide scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth, comparative analysis of the X-ray crystallographic approach to elucidating the structures of these valuable compounds, benchmarked against other key analytical techniques.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of small molecules. It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This precise spatial arrangement is crucial for understanding intermolecular interactions, which are fundamental to a drug's mechanism of action.
The core principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms within a highly ordered crystal lattice. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then mathematically deconvoluted to generate a three-dimensional electron density map. From this map, the positions of individual atoms can be determined with high precision.
An Exemplary Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Here, we outline a self-validating protocol, explaining the causality behind each experimental choice.
Step 1: Synthesis and Crystallization – The Crucial First Step
The synthesis of this compound derivatives typically involves the condensation of this compound with a suitable aldehyde or ketone.[3][4]
Protocol for the Synthesis of (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide:
-
Dissolve this compound (0.01 mol) and 2-hydroxybenzaldehyde (0.01 mol) in ethanol (50 ml).
-
Reflux the mixture with stirring for 4 hours.
-
Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
The success of an X-ray crystallographic analysis hinges on the quality of the single crystals. The goal is to grow crystals that are well-formed, of a suitable size (typically 0.1-0.3 mm in each dimension), and free from defects. Slow evaporation of a saturated solution is a commonly employed and effective technique.[3]
Crystallization Protocol:
-
Dissolve the purified product in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture like THF) to form a nearly saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days for the formation of single crystals.
The choice of solvent is critical and often determined empirically. A good crystallizing solvent is one in which the compound is moderately soluble, allowing for the slow and ordered deposition of molecules onto the growing crystal lattice.
Caption: Workflow for the synthesis and crystallization of this compound derivatives.
Step 2: Data Collection – Capturing the Diffraction Pattern
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
Key Parameters in Data Collection:
-
X-ray Source: Molybdenum (Mo Kα) or copper (Cu Kα) radiation is commonly used.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K or 223 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise structure.[5]
-
Detector: Modern diffractometers are equipped with sensitive area detectors (e.g., CCD or CMOS) that efficiently capture the diffraction data.
Step 3: Structure Solution and Refinement – From Data to a 3D Model
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve its accuracy.
The Role of SHELXL in Refinement:
The SHELXL program is a widely used and powerful tool for the refinement of small-molecule crystal structures.[6] Refinement is an iterative process of minimizing the difference between the observed and calculated structure factors. The quality of the final model is assessed by several factors, including the R-factor (agreement factor), the goodness-of-fit (GOF), and the residual electron density map.
Refinement Protocol using SHELXL:
-
Initial Model: An initial structural model is obtained from structure solution programs.
-
Least-Squares Refinement: The atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated diffraction data.
-
Difference Fourier Map: A difference Fourier map is calculated to locate missing atoms (including hydrogen atoms) and to identify any regions of disorder.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.
-
Hydrogen Atom Treatment: Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Validation: The final model is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.
Caption: The experimental workflow for X-ray crystallographic data analysis.
Comparative Analysis of this compound Derivatives
The power of X-ray crystallography is evident when comparing the subtle structural variations across a series of related compounds. Below is a table summarizing the crystallographic data for several this compound derivatives.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor | Ref. |
| 3,4,5-Trimethoxybenzohydrazidium chloride | C₁₀H₁₅N₂O₄⁺·Cl⁻ | Monoclinic | C2/c | 38.587(3) | 4.8202(3) | 13.5915(10) | 108.459(2) | 2397.9(3) | 8 | 0.040 | [5] |
| (E)-4-Hydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide | C₁₇H₁₈N₂O₅ | Orthorhombic | Pbca | 14.4623(8) | 10.9202(6) | 19.5592(10) | 90 | 3089.0(3) | 8 | 0.039 | [7] |
| (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide | C₁₇H₁₈N₂O₅ | Monoclinic | P2₁/c | 15.348(12) | 13.330(11) | 8.299(7) | 99.854(16) | 1673(2) | 4 | 0.068 | [8] |
| (E)-N′-(3,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide | C₁₇H₁₆Cl₂N₂O₄ | Monoclinic | P2₁/c | 8.0893(1) | 26.1791(3) | 8.2311(1) | 98.002(1) | 1726.13(4) | 4 | 0.0343 | [9] |
| N'-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide | C₁₇H₁₇FN₂O₄ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [4] |
| (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate | C₁₇H₁₈N₂O₇·H₂O | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [3] |
Note: Complete crystallographic data for all compounds was not available in the provided search results.
This comparative data allows researchers to understand how different substituents influence the crystal packing and intermolecular interactions, such as hydrogen bonding. For instance, the presence of hydroxyl or chloro groups can significantly alter the hydrogen bonding network, which in turn can affect the compound's solubility and biological activity.
Benchmarking Against Alternative Techniques
While X-ray crystallography provides the ultimate structural detail in the solid state, a comprehensive characterization often involves a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning proton and carbon signals and confirming the connectivity of the molecule.[10]
Advantages of NMR:
-
Solution-State Analysis: Provides information about the conformational dynamics of the molecule in a more biologically relevant environment (solution) compared to the static solid-state structure from X-ray crystallography.
-
No Crystal Needed: Can be performed on non-crystalline or amorphous samples.
Limitations of NMR:
-
Ambiguity in Stereochemistry: While NOESY experiments can provide information about through-space proximity of protons, determining the absolute stereochemistry can be challenging without crystallographic data.
-
Conformational Averaging: The observed NMR signals represent an average of all the conformations present in solution, which can complicate the interpretation for flexible molecules.
Computational Modeling (Density Functional Theory - DFT)
Computational methods, particularly DFT, are increasingly used to complement experimental data. DFT calculations can be used to:
-
Predict Molecular Geometries: The optimized geometry from DFT calculations can be compared with the experimental X-ray structure to validate both.[11][12]
-
Conformational Analysis: DFT can be used to explore the potential energy surface of the molecule and identify the most stable conformers.[13][14]
-
Electronic Properties: DFT can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals.
Advantages of DFT:
-
Cost-Effective: Computationally less expensive and faster than experimental methods.
-
Insight into Unstable Species: Can be used to study the properties of transient or unstable molecules that are difficult to characterize experimentally.
Limitations of DFT:
-
Approximations: The accuracy of DFT calculations depends on the level of theory and the basis set used.
-
Gas-Phase or Implicit Solvation: Calculations are often performed in the gas phase or with an implicit solvent model, which may not fully capture the complexities of the solid-state or solution environments.
Caption: The complementary nature of X-ray crystallography, NMR, and DFT for structural analysis.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides an unparalleled level of structural detail, which is indispensable for modern drug discovery. The ability to visualize the precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces offers invaluable insights for the rational design of new and improved therapeutic agents. While NMR spectroscopy and computational modeling are powerful complementary techniques that provide information about the dynamic behavior of these molecules in solution and their theoretical properties, single-crystal X-ray diffraction remains the definitive method for establishing the absolute structure. A comprehensive approach that leverages the strengths of all three techniques will undoubtedly accelerate the journey from a promising molecular scaffold to a life-saving drug.
References
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Acta Crystallographica Section E: Structure Reports Online, E64(10), o2336.
-
Acta Crystallographica Section E: Structure Reports Online, E67(11), o2985.
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Acta Crystallographica Section E: Structure Reports Online, E64(6), o1009.
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Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 698–704.
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Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 2), 235–239.
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Zeitschrift für Kristallographie - New Crystal Structures.
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Safety Operating Guide
Safe Disposal and Handling Guide: 3,4,5-Trimethoxybenzohydrazide
CAS Number: 3291-03-0 | Molecular Formula: C₁₀H₁₄N₂O₄
Executive Summary
Immediate Directive: 3,4,5-Trimethoxybenzohydrazide is a chemical intermediate with specific reducing properties and potential toxicity (Acute Tox. 4).
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Prohibited: Do NOT dispose of via sanitary sewer or municipal trash.
-
Spill Response: Isolate the area. For small residues, chemical deactivation using dilute sodium hypochlorite (bleach) is effective but must be performed with strict thermal control due to exothermicity.
Chemical Profile & Hazard Analysis
To dispose of a chemical safely, one must understand its reactivity. This compound contains a hydrazide functional group (-CONHNH₂) attached to a trimethoxy-substituted benzene ring.
Reactivity Logic
-
Reducing Agent: The hydrazine moiety is a strong reducing agent. It reacts vigorously with strong oxidizing agents (e.g., permanganates, peroxides), creating a fire/explosion hazard.
-
Chelation Potential: Hydrazides can chelate metal ions, potentially interfering with biological wastewater treatment systems if released into drains.
-
Thermal Stability: While generally stable, the N-N bond is the weak link. Combustion releases nitrogen oxides (NOx), requiring scrubbers during incineration.
Key Safety Data
| Property | Specification | Critical Safety Implication |
| Physical State | Solid (Crystalline powder) | Dust inhalation risk (H335). Use N95/P100 or Fume Hood. |
| Melting Point | ~168-172°C | Stable solid at room temp; does not require cold storage for safety. |
| GHS Hazards | Warning | H302: Harmful if swallowed.H315/H319: Skin/Eye Irritant.H335: Respiratory Irritant. |
| Incompatibilities | Strong Oxidizers, Strong Bases | Do not mix with nitrate or peroxide waste streams. |
Decision Matrix: Disposal Workflows
The following decision tree illustrates the correct operational flow for disposing of this compound based on its physical state and concentration.
Figure 1: Operational Decision Matrix for segregating this compound waste streams.
Detailed Operational Protocols
Protocol A: Bulk Disposal (Standard)
Applicability: Expired reagents, surplus synthesis products, or mother liquors.
-
Segregation: Ensure the waste container is compatible with the solvent (if liquid) or the solid. High-density polyethylene (HDPE) is recommended.
-
Labeling: Clearly label as "Hazardous Waste - Toxic" . List constituents: "this compound".[1][2][3]
-
Storage: Store in a cool, dry area away from oxidizing acids (Nitric, Perchloric) until pickup.
-
Handover: Transfer to a licensed hazardous waste hauler for incineration .
Protocol B: Chemical Deactivation (Spills & Residues)
Applicability: Cleaning glassware, decontaminating spatulas, or neutralizing small benchtop spills. Mechanism: Oxidative cleavage of the hydrazide N-N bond using Sodium Hypochlorite (Bleach).
Scientific Rationale: The hydrazide group (-CONHNH₂) is oxidized to the corresponding carboxylic acid (3,4,5-trimethoxybenzoic acid) and nitrogen gas (N₂). This removes the reducing hazard and the specific toxicity associated with the hydrazide moiety.
Reagents Required:
-
Sodium Hypochlorite solution (household bleach, ~5%).
-
Diluent: Water.
-
Indicator: Starch-iodide paper (to confirm excess oxidant).
Step-by-Step Procedure:
-
Preparation: Wear nitrile gloves, lab coat, and safety goggles. Work in a fume hood.
-
Dilution: Prepare a 10% solution of bleach in water (1 part bleach : 9 parts water). Do not use concentrated bleach directly on bulk powder to avoid violent evolution of nitrogen gas.
-
Application:
-
For Glassware: Soak items in the dilute bleach solution for 1 hour.
-
For Spills: Cover the spill with paper towels. Gently pour the dilute bleach solution over the towels.
-
-
Reaction Monitoring: Allow to stand for 30 minutes. The reaction may generate bubbles (N₂ gas).
-
Validation: Test the liquid with starch-iodide paper.
-
Blue/Black Result: Excess oxidizer is present (Deactivation complete).
-
No Color: Add more bleach solution and wait.
-
-
Final Cleanup: Collect the soaked towels/slurry as solid hazardous waste. The remaining liquid (if pH neutralized) may be drain-disposable only if permitted by local EHS regulations; otherwise, collect as aqueous waste.
Regulatory & Compliance (US/Global Context)
US EPA (RCRA)
-
Waste Code: This specific compound is not P-listed or U-listed.
-
Determination: It is classified as a hazardous waste based on toxicity characteristics (if TCLP fails, though unlikely for this specific structure) or, more commonly, as "Process Waste" due to its acute toxicity profile (LD50 < 2000 mg/kg).
-
Generator Status: Must be counted toward monthly hazardous waste generation totals.
European CLP/REACH
-
Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
-
Waste Code (EWC): Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
References
-
PubChem. (n.d.).[2] this compound (Compound).[1][2][3] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved February 7, 2026, from [Link]
-
US Environmental Protection Agency. (n.d.). Define Hazardous Waste: Listed and Characteristic Wastes. EPA.gov. Retrieved February 7, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4,5-Trimethoxybenzohydrazide
Welcome to your essential guide for the safe handling of 3,4,5-Trimethoxybenzohydrazide. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. By understanding the 'why,' we empower ourselves to build a culture of safety that is both robust and intuitive.
Understanding the Hazard Profile of this compound
This compound is a hydrazide derivative. While specific toxicological data for this compound is limited, the hydrazide functional group and related aromatic compounds warrant a cautious approach. According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is known to cause serious eye irritation[1]. Safety data sheets for structurally similar compounds, such as 3,4,5-Trimethoxybenzaldehyde and 3,4,5-Trimethoxybenzyl alcohol, indicate risks of skin irritation, respiratory irritation, and potential harm if swallowed[2][3]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.
The Occupational Safety and Health Administration (OSHA) mandates that employers must provide their workers with information and training on hazardous chemicals in their work area[4]. This guide serves as a practical application of that principle.
The Hierarchy of Controls: A Proactive Approach to Safety
Before we even consider PPE, we must implement a hierarchy of controls. This established system prioritizes the most effective safety measures.
-
Elimination/Substitution: While not always feasible in a research context, consider if a less hazardous chemical could be used.
-
Engineering Controls: These are physical changes to the workspace that isolate the hazard. For this compound, which is a powder, this is paramount.
-
Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Use adequate general and local exhaust ventilation to keep airborne concentrations low[2].
-
-
Administrative Controls: These are changes to how people work.
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for handling this chemical.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
Restricted Access: Limit access to areas where the chemical is being used.
-
Hygiene: Prohibit eating, drinking, or smoking in the laboratory[5]. Always wash hands thoroughly after handling[2][5].
-
-
Personal Protective Equipment (PPE): This is the last line of defense. PPE is essential for protecting you from exposure when engineering and administrative controls cannot eliminate the risk entirely.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is based on a thorough risk assessment of the specific procedures being performed. Below is a summary of the recommended PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Flame-resistant lab coat | Recommended to minimize inhalation of fine particulates |
| Preparing solutions | Chemical splash goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Not typically required if performed in a fume hood |
| Conducting reactions | Chemical splash goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Not typically required if performed in a fume hood |
| Handling waste | Chemical splash goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Not typically required |
Eye and Face Protection
Given that this compound is a known eye irritant, robust eye protection is non-negotiable[1].
-
Chemical Splash Goggles: These should be worn at all times when handling the chemical in any form. They provide a seal around the eyes, protecting from splashes and airborne particles[6].
-
Face Shield: When weighing or transferring the solid powder, a face shield should be worn in addition to goggles to protect the entire face from potential splashes or puff-backs of the powder[7][8].
Hand Protection
The skin is a primary route of exposure. Proper glove selection and use are critical.
-
Nitrile or Neoprene Gloves: These materials provide good chemical resistance for many laboratory chemicals. It is crucial to consult a glove manufacturer's compatibility chart for specific chemicals and breakthrough times[7].
-
Double Gloving: Consider double gloving when handling larger quantities or during procedures with a higher risk of splashes.
-
Glove Removal: Always remove gloves before leaving the laboratory and wash your hands thoroughly[9].
Body Protection
Protect your skin and personal clothing from contamination.
-
Laboratory Coat: A flame-resistant lab coat is recommended. Ensure it is buttoned and the sleeves are rolled down[7].
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for any laboratory setting to protect against spills[7].
Respiratory Protection
While engineering controls like a fume hood are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations.
-
Risk Assessment: A risk assessment should be conducted to determine if respiratory protection is required. This may include situations where engineering controls are not available or during a large spill clean-up.
-
Type of Respirator: If a respirator is deemed necessary, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used. All personnel requiring a respirator must be part of a respiratory protection program that includes fit testing and training, as per OSHA regulations[10].
Step-by-Step Protocol for Safe Handling
Weighing and Preparing a Solution of this compound
-
Preparation:
-
Don all required PPE: chemical splash goggles, face shield, nitrile gloves, and a lab coat.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment (spatula, weigh paper/boat, beaker, solvent, etc.) and place it in the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weigh paper/boat inside.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh paper/boat. Minimize the generation of dust.
-
Securely close the stock container immediately after use.
-
-
Solution Preparation:
-
Place the beaker with the stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed this compound to the beaker.
-
Slowly add the desired solvent to the beaker, minimizing splashing.
-
Allow the solution to stir until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the used weigh paper/boat in the designated solid chemical waste container.
-
Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and dispose of the wipes in the solid chemical waste.
-
Emergency Procedures: Spill and Exposure Response
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention[2].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol
-
Segregation:
-
Do not mix hazardous waste with non-hazardous waste.
-
Keep solid and liquid waste streams separate.
-
-
Containerization:
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound"[11].
-
Include the date of accumulation and the hazards associated with the waste.
-
-
Storage:
-
Disposal:
By adhering to these guidelines, you are not only ensuring your own safety but also contributing to a secure and professional research environment. Your commitment to these principles is the bedrock of scientific integrity and innovation.
References
-
Safety Data Sheet 3,4,5-Trimethoxybenzyl alcohol. (n.d.). MetaSci. Retrieved from [Link]
-
Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. (n.d.). Carl Roth. Retrieved from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
-
Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Chemical Safety Guide, 5th Ed. (n.d.). Office of Research Services, National Institutes of Health. Retrieved from [Link]
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Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Pesticide Disposal Guide for Pest Control Shops. (n.d.). Office of the Under Secretary of Defense for Acquisition and Sustainment. Retrieved from [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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School Chemistry Laboratory Safety Guide. (2007). National Institute for Occupational Safety and Health. Retrieved from [Link]
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Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center. Retrieved from [Link]
-
The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]
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NIOSH pocket guide to chemical hazards. (2015, April 27). Johns Hopkins Lab Safety. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Hydrazine - Risk Management and Safety. (n.d.). University of Washington. Retrieved from [Link]
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A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting. Retrieved from [Link]
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Personal Protective Equipment for Chemical Handling. (2026, January 12). Safelyio. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
